molecular formula C10H10N2 B1599128 4-Methylquinolin-3-amine CAS No. 50878-90-5

4-Methylquinolin-3-amine

Cat. No.: B1599128
CAS No.: 50878-90-5
M. Wt: 158.2 g/mol
InChI Key: HANMWNJJOSJZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMWNJJOSJZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402206
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50878-90-5
Record name 4-methylquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinolin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methylquinolin-3-amine from 2-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] Specifically, the 3-aminoquinoline core is a key pharmacophore found in potent bioactive molecules.[2] This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Methylquinolin-3-amine, a valuable research intermediate, starting from the readily available precursor, 2-aminoacetophenone.[4] We will detail a robust two-step synthetic strategy, beginning with a modified Friedländer annulation to construct the quinoline core with a nitro group precursor, followed by a standard reduction to yield the target amine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the causal scientific reasoning behind the strategic and methodological choices, ensuring both reproducibility and a deeper understanding of the transformation.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The synthesis of substituted quinolines can be approached through various classical methods, including the Skraup, Combes, and Friedländer reactions.[5][6][7] For the specific transformation of 2-aminoacetophenone to this compound, the Friedländer annulation presents the most direct and versatile route for constructing the core quinoline structure.[8][9][10]

Direct amination at the C3 position of a pre-formed quinoline ring is challenging. Therefore, a more reliable and widely adopted strategy involves the introduction of a nitro group, which serves as a stable and easily reducible precursor to the desired amine. This leads to a logical two-step retrosynthetic pathway.

Retrosynthetic Pathway:

The target molecule, This compound (1) , can be disconnected at the C-N bond, revealing 4-Methyl-3-nitroquinoline (2) as the key intermediate. This nitro-substituted quinoline is an ideal precursor as the nitro group can be selectively reduced to an amine in the final step.[11] The intermediate (2) can then be retrosynthetically disconnected via the Friedländer annulation logic, breaking the C4-C4a and N1-C2 bonds. This reveals the starting materials: 2-aminoacetophenone (3) , which provides the benzene ring and the C4-methyl group, and an appropriate three-carbon component that introduces the nitro-substituted C2 and C3 atoms, such as 1-nitropropan-2-one (nitroacetone) (4) .

G cluster_main Retrosynthetic Analysis mol1 This compound (1) mol2 4-Methyl-3-nitroquinoline (2) mol1->mol2 C-N Disconnection (Reduction) mol3 2-Aminoacetophenone (3) mol2->mol3 Friedländer Annulation mol4 1-Nitropropan-2-one (4) mol2->mol4 Friedländer Annulation

Caption: Retrosynthetic approach for this compound.

This strategic choice is underpinned by the reliability of the Friedländer reaction for forming polysubstituted quinolines and the high efficiency of aromatic nitro group reductions, providing a clear and feasible path to the target compound.

Step 1: Synthesis of 4-Methyl-3-nitroquinoline

This crucial first step involves the construction of the quinoline ring system via an acid-catalyzed condensation and cyclization reaction between 2-aminoacetophenone and 1-nitropropan-2-one.

Principle and Mechanism: The Friedländer Annulation

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[8][9] The reaction can be catalyzed by either acids or bases and proceeds through one of two primary mechanistic pathways, both culminating in a cyclization and dehydration sequence to form the aromatic quinoline ring.[9][12]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the enolizable ketone (1-nitropropan-2-one) and the ketone of 2-aminoacetophenone. The resulting adduct then dehydrates, and subsequent intramolecular Schiff base formation (cyclization) followed by a second dehydration yields the quinoline.

  • Schiff-Base-First Pathway: The amino group of 2-aminoacetophenone first condenses with the carbonyl of 1-nitropropan-2-one to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final product.[8]

Under acidic conditions, as proposed in the following protocol, the Schiff-base-first pathway is often favored. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.

G cluster_mech Proposed Mechanism: Friedländer Annulation start 2-Aminoacetophenone + 1-Nitropropan-2-one schiff Schiff Base Intermediate start->schiff Condensation (-H₂O) aldol Cyclized Adduct (via intramolecular aldol-type reaction) schiff->aldol Tautomerization & Cyclization product 4-Methyl-3-nitroquinoline aldol->product Dehydration (-H₂O)

Caption: Simplified mechanism for the Friedländer synthesis.

Experimental Protocol: Acid-Catalyzed Annulation

This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as an efficient and cost-effective catalyst for the annulation under solvent-free or high-boiling solvent conditions.[8][10]

Materials and Reagents:

  • 2-Aminoacetophenone

  • 1-Nitropropan-2-one (Nitroacetone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene or Xylene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminoacetophenone (1.0 eq), toluene (or xylene, approx. 5 mL per mmol of aminoketone), and p-Toluenesulfonic acid monohydrate (0.1 eq).

  • Begin stirring the mixture and heat to reflux.

  • Slowly add 1-nitropropan-2-one (1.1 eq) dropwise to the refluxing mixture over 20-30 minutes.

  • Maintain the reaction at reflux, continuously removing water via the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminoacetophenone is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product, a solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure 4-Methyl-3-nitroquinoline.

Quantitative Data and Characterization
ReagentMol. Wt. ( g/mol )Equiv.Moles (example)Mass/Vol (example)
2-Aminoacetophenone135.161.010 mmol1.35 g
1-Nitropropan-2-one103.081.111 mmol1.13 g
p-TsOH·H₂O190.220.11 mmol190 mg
Product (Theoretical) 188.18 -10 mmol 1.88 g

Expected Characterization for 4-Methyl-3-nitroquinoline: [11]

  • Appearance: Pale yellow solid.

  • Melting Point: ~115-118 °C.

  • ¹H NMR (CDCl₃): δ (ppm) ~9.1 (s, 1H, H-2), 8.2 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 2.8 (s, 3H, CH₃).

  • MS (ESI+): m/z 189.1 [M+H]⁺.

Step 2: Reduction of 4-Methyl-3-nitroquinoline to this compound

The second step is the chemical reduction of the nitro group to the primary amine. While catalytic hydrogenation is highly effective, a dissolving metal reduction using tin(II) chloride is a common, robust, and scalable laboratory method that avoids the need for specialized high-pressure equipment.

Principle and Mechanism: Nitro Group Reduction

The reduction of an aromatic nitro compound with tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic method. The Sn(II) acts as the reducing agent, donating electrons in a stepwise process that is believed to involve nitroso and hydroxylamine intermediates before reaching the final amine. Overall, three equivalents of SnCl₂ are required per nitro group. The acidic environment provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

Experimental Protocol: Tin(II) Chloride Reduction

Materials and Reagents:

  • 4-Methyl-3-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH), 10 M solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-Methyl-3-nitroquinoline (1.0 eq) in ethanol (approx. 10 mL per mmol).

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl (sufficient to dissolve the tin salt and maintain acidic conditions) with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 60-70 °C).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Very slowly and carefully, basify the mixture by adding 10 M NaOH solution. A thick white precipitate of tin hydroxides will form. Be cautious, as this is a highly exothermic process. Adjust the pH to >10.

  • Extract the aqueous slurry with a generous amount of dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Quantitative Data and Characterization
ReagentMol. Wt. ( g/mol )Equiv.Moles (example)Mass/Vol (example)
4-Methyl-3-nitroquinoline188.181.05 mmol941 mg
SnCl₂·2H₂O225.633.517.5 mmol3.95 g
Product (Theoretical) 158.20 -5 mmol 791 mg

Expected Characterization for this compound:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (CDCl₃): δ (ppm) ~8.6 (s, 1H, H-2), 7.9 (d, 1H), 7.5 (t, 1H), 7.3 (t, 1H), 7.2 (d, 1H), 3.9 (br s, 2H, NH₂), 2.6 (s, 3H, CH₃).

  • MS (ESI+): m/z 159.1 [M+H]⁺.

Overall Synthesis Workflow and Final Considerations

The successful synthesis of this compound hinges on the careful execution of the two primary stages: ring formation and functional group transformation.

G cluster_workflow Complete Synthesis Workflow start Start: 2-Aminoacetophenone & 1-Nitropropan-2-one step1 Step 1: Friedländer Annulation - p-TsOH Catalyst - Toluene, Reflux - Dean-Stark Water Removal start->step1 workup1 Workup & Purification - NaHCO₃ Wash - Extraction - Recrystallization/Chromatography step1->workup1 intermediate Intermediate: 4-Methyl-3-nitroquinoline workup1->intermediate step2 Step 2: Nitro Reduction - SnCl₂·2H₂O, Conc. HCl - Ethanol, Reflux intermediate->step2 workup2 Workup & Purification - Basification (NaOH) - Extraction - Concentration step2->workup2 product Final Product: This compound workup2->product

Caption: Overview of the two-step synthesis workflow.

Safety Precautions
  • Reagents: Concentrated hydrochloric acid and 10 M sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

  • Reactions: The neutralization of the acidic tin mixture with strong base is highly exothermic and can cause splashing. Perform this step slowly and with efficient cooling in an ice bath.

  • Solvents: Toluene, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure adequate ventilation.

Trustworthiness and Validation

The protocols described are self-validating through the use of in-process monitoring (TLC) and thorough characterization of the intermediate and final product. Confirmation of the structure and purity at each stage by spectroscopic methods (NMR, MS) is critical to ensure the integrity of the final compound and the success of the overall synthesis. Expected yields for each step typically range from 60-85%, contingent on reaction scale and purification efficiency.

Conclusion

This guide outlines a logical, efficient, and reproducible two-step synthesis of this compound from 2-aminoacetophenone. By employing a modified Friedländer annulation to form a nitro-substituted quinoline intermediate, followed by a standard dissolving metal reduction, this pathway provides reliable access to a valuable building block for research and drug discovery. The detailed protocols and mechanistic insights serve as a comprehensive resource for chemists, enabling them to confidently execute this synthesis and adapt it for the creation of diverse quinoline derivatives.

References

A Technical Guide to the Doebner-von Miller Reaction for the Synthesis of 4-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Among the numerous methods developed for the synthesis of this privileged heterocycle, the Doebner-von Miller reaction stands out as a classical yet highly relevant transformation.[4][5] This reaction, a modification of the Skraup synthesis, provides a direct route to quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[6][7] Specifically, for the synthesis of 4-methylquinoline derivatives, which are themselves important precursors and bioactive molecules, the Doebner-von Miller reaction offers a robust and adaptable strategy.

This in-depth technical guide provides a comprehensive overview of the Doebner-von Miller reaction for preparing 4-methylquinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively apply this reaction, troubleshoot common issues, and understand its mechanistic underpinnings. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss the impact of reaction parameters, and explore the applications of the resulting 4-methylquinoline derivatives in the pharmaceutical landscape.

The Core of the Reaction: Mechanistic Insights

The mechanism of the Doebner-von Miller reaction has been a subject of considerable discussion, with several proposed pathways.[7][8] The most widely accepted sequence for the synthesis of a 4-methylquinoline derivative from an aniline and an α,β-unsaturated carbonyl compound (such as crotonaldehyde, which can be formed in situ from acetaldehyde) involves the following key steps:[9]

  • Michael Addition: The reaction is initiated by a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound under acidic conditions. This forms a β-anilino carbonyl intermediate.[10]

  • Cyclization: The carbonyl group of the intermediate is then protonated, rendering the carbon electrophilic. The aromatic ring of the aniline subsequently attacks this electrophilic carbon in an intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring.[9]

  • Dehydration: The resulting hydroxyl group is protonated and eliminated as a water molecule, generating a dihydroquinolinium ion.

  • Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic 4-methylquinoline. The oxidizing agent can be another molecule of the α,β-unsaturated carbonyl compound, an external oxidant, or even air.[11]

It is important to note that a "fragmentation-recombination" mechanism has also been proposed and supported by isotopic labeling studies, suggesting a more complex pathway under certain conditions.[8][12] In this proposed mechanism, the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the quinoline product.[8]

Below is a visual representation of the generally accepted mechanistic pathway.

Doebner_von_Miller_Mechanism Aniline Aniline MichaelAdduct Michael Adduct (β-Anilino Carbonyl) Aniline->MichaelAdduct UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->MichaelAdduct Acid Acid Catalyst (H+) Acid->MichaelAdduct Catalyzes CyclizedIntermediate Cyclized Dihydroquinoline Intermediate Acid->CyclizedIntermediate Catalyzes DehydratedIntermediate Dihydroquinolinium Ion Acid->DehydratedIntermediate Catalyzes MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization CyclizedIntermediate->DehydratedIntermediate Dehydration Product 4-Methylquinoline DehydratedIntermediate->Product Oxidation Oxidant Oxidizing Agent Oxidant->Product Oxidizes

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 4-Methylquinoline

This section provides a detailed, self-validating protocol for the synthesis of 4-methylquinoline, a representative example of the Doebner-von Miller reaction. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.1310.0 g (9.8 mL)0.107Freshly distilled recommended
Acetaldehyde44.0514.2 g (18.1 mL)0.322
Hydrochloric Acid (conc.)36.4630 mL-~37% w/w
Zinc Chloride (anhydrous)136.3015.0 g0.110Acts as a Lewis acid catalyst
Sodium Hydroxide40.00~30 g-For neutralization
Toluene92.14100 mL-For extraction
Anhydrous Sodium Sulfate142.04As needed-For drying
Step-by-Step Methodology
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (10.0 g) and concentrated hydrochloric acid (30 mL). The formation of aniline hydrochloride is an exothermic reaction.

    • Rationale: The reaction is performed under acidic conditions to protonate the carbonyl group of the α,β-unsaturated aldehyde, making it more electrophilic for the initial Michael addition. The formation of the aniline salt also prevents unwanted side reactions of the free aniline.

  • In Situ Generation of Crotonaldehyde: Cool the flask in an ice bath. Slowly add acetaldehyde (14.2 g) from the dropping funnel to the stirred aniline hydrochloride solution over a period of 30-45 minutes. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde.[13]

    • Rationale: The slow addition and low temperature help to control the exothermic aldol condensation and minimize the polymerization of acetaldehyde and crotonaldehyde, which is a common side reaction that leads to tar formation.[13][14]

  • Cyclization and Reflux: After the addition is complete, add anhydrous zinc chloride (15.0 g) to the reaction mixture. Heat the mixture to reflux for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]

    • Rationale: Zinc chloride acts as a Lewis acid catalyst, promoting the intramolecular cyclization step.[13] Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration steps.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step should be performed in a well-ventilated fume hood as it is highly exothermic.

    • Rationale: Neutralization is crucial to deprotonate the quinoline product, which exists as a salt in the acidic medium, making it soluble in organic solvents for extraction.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL). Combine the organic layers.

    • Rationale: Toluene is a suitable solvent for extracting the non-polar 4-methylquinoline from the aqueous layer. Multiple extractions ensure complete recovery of the product.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

    • Rationale: Removal of residual water is essential before distillation to prevent bumping and ensure accurate boiling point determination.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 4-methylquinoline.

    • Rationale: Distillation is an effective method for purifying liquid products with different boiling points from non-volatile impurities and any remaining starting materials.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Reaction Setup (Aniline + HCl) Aldol 2. In Situ Aldol Condensation (Slow addition of Acetaldehyde) Setup->Aldol Cyclization 3. Cyclization and Reflux (Add ZnCl2, heat) Aldol->Cyclization Neutralization 4. Neutralization (Add NaOH) Cyclization->Neutralization Extraction 5. Extraction (with Toluene) Neutralization->Extraction Drying 6. Drying and Solvent Removal Extraction->Drying Purification 7. Purification (Vacuum Distillation) Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Pure 4-Methylquinoline

Caption: Experimental workflow for the synthesis of 4-methylquinoline.

Optimizing the Reaction: Key Parameters and Troubleshooting

The success of the Doebner-von Miller reaction often hinges on careful control of several parameters. Understanding their influence is key to maximizing yield and minimizing side product formation.

Catalyst Selection

Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[8] The choice of acid can significantly impact the reaction rate and selectivity.[13] For instance, the use of trifluoroacetic acid (TFA) has been shown to reverse the standard regioselectivity in certain cases, favoring the 4-substituted product.[16]

Temperature and Reaction Time

The reaction typically requires heating to proceed at a reasonable rate.[13] However, excessively high temperatures can promote the formation of tar and other polymeric byproducts, leading to lower yields.[13][14] It is crucial to monitor the reaction temperature closely and optimize it for the specific substrates. Reaction time can also vary significantly and should be determined by monitoring the reaction's progress using techniques like TLC or HPLC.[13]

Common Issues and Troubleshooting
IssueProbable Cause(s)Troubleshooting & Optimization Strategies
Low Yield or No Product - Insufficiently acidic conditions.- Low reactivity of aniline substrate.- Inappropriate reaction temperature or time.- Ensure the acid catalyst is of appropriate concentration and type.[13]- For anilines with electron-withdrawing groups, consider more forcing conditions (higher temperature, longer reaction time).[17]- Systematically optimize temperature and monitor reaction progress.[13]
Significant Tar Formation - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[14]- Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[13]- Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing polymerization.[6][14]
Formation of Dihydroquinoline Impurities - Incomplete oxidation of the dihydroquinoline intermediate.- Ensure an adequate amount of oxidizing agent is present or that the reaction is open to air for aerial oxidation.- If dihydroquinoline impurities are present in the final product, they can be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[14]

Applications in Drug Development

The 4-methylquinoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The Doebner-von Miller reaction provides a direct entry to this important class of molecules.

Derivatives of 4-methylquinoline have demonstrated a wide spectrum of pharmacological activities, including:

  • Antimalarial: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[1] Modifications at the 4-position can modulate activity and overcome resistance.

  • Anticancer: Certain 4-methylquinoline derivatives have shown potent antitumor activity.[2][18]

  • Anti-inflammatory: These compounds have also been investigated as anti-inflammatory agents.[2]

  • Antimicrobial: The quinoline ring system is found in various antibacterial and antifungal agents.[3]

The versatility of the Doebner-von Miller reaction allows for the synthesis of a diverse library of 4-methylquinoline derivatives, which can then be screened for various biological activities, making it a valuable tool in the drug discovery pipeline.

Conclusion

The Doebner-von Miller reaction remains a powerful and relevant method for the synthesis of 4-methylquinoline derivatives. Its operational simplicity and the ready availability of starting materials make it an attractive choice for both academic research and industrial applications. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and effective troubleshooting are essential for achieving high yields and purity. The continued importance of the 4-methylquinoline scaffold in drug development ensures that the Doebner-von Miller reaction will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists.

References

A Senior Application Scientist's Guide to the Skraup Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of a Classic Reaction

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer and antibacterial drugs.[1][2][3] Its rigid, heterocyclic structure provides a versatile framework for interacting with biological targets.[4] Among the classical methods for its construction, the Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful, albeit challenging, tool for accessing this privileged structure.[5] This guide moves beyond a simple recitation of steps to provide a deep, mechanistic understanding and practical, field-tested advice for harnessing the Skraup synthesis in a modern research context.

The Core Reaction: Mechanistic Causality

The Skraup synthesis is fundamentally a one-pot reaction that constructs the quinoline ring by heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[5][6] While seemingly straightforward, the reaction is a cascade of distinct, sequential chemical events, each with a specific purpose. Understanding this sequence is critical to troubleshooting and adapting the synthesis for specific substituted targets.

The reaction is notoriously exothermic and can become violent if not properly controlled.[6][7] This vigor stems from the highly acidic and oxidative conditions required for the key transformations.

The Four Mechanistic Pillars of the Skraup Synthesis:
  • Formation of the Electrophile (Acrolein): The reaction initiates with the strong acid-catalyzed dehydration of glycerol. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, forcefully removing two water molecules to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[6][8][9] This in-situ generation is a key feature, as it uses a stable, inexpensive liquid (glycerol) to produce a volatile and hazardous intermediate.

  • Conjugate Addition (Michael Addition): The aromatic amine, acting as a nucleophile, attacks the electrophilic acrolein. This is not a simple carbonyl addition, but a 1,4-conjugate (Michael) addition, where the nitrogen of the amine adds to the β-carbon of the acrolein double bond.[6][7][9] This step dictates the initial fusion of the two core components.

  • Cyclization and Dehydration: The intermediate formed from the Michael addition undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution.[8] The aldehyde's carbonyl group is protonated by the strong acid, making it a potent electrophile that is attacked by the electron-rich aromatic ring of the aniline derivative, closing the heterocyclic ring. A subsequent dehydration step rearomatizes the newly formed ring, yielding a 1,2-dihydroquinoline intermediate.[6]

  • Oxidation to Quinoline: The final and critical step is the oxidation of the 1,2-dihydroquinoline to the fully aromatic quinoline system.[6][9] This requires an oxidizing agent. Historically, nitrobenzene corresponding to the aniline used was a common choice, as it also served as a solvent and its reduction product (aniline) could be recycled into the reaction.[5][6][7] However, due to its toxicity and the reaction's vigor, other oxidants like arsenic pentoxide or milder agents are now often preferred.[5][7]

The following diagram provides a visual representation of this mechanistic pathway.

Skraup_Mechanism Figure 1: The Mechanistic Pathway of the Skraup Synthesis Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein 1. Dehydration (-2 H₂O, H₂SO₄) invis1 Acrolein->invis1 Aniline Aromatic Amine (e.g., Aniline) Aniline->invis1 Michael_Adduct Michael Adduct Cyclized_Intermediate Cyclized Intermediate (Alcohol) Michael_Adduct->Cyclized_Intermediate 3. Cyclization (H⁺ catalyst) Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline 4. Dehydration (-H₂O) Quinoline Substituted Quinoline Dihydroquinoline->Quinoline 5. Oxidation ([O]) invis1->Michael_Adduct 2. Michael Addition invis2

Caption: Figure 1: The Mechanistic Pathway of the Skraup Synthesis.

Field-Proven Insights: Controlling the Reaction

The primary challenge of the Skraup synthesis is managing its exothermicity.[6][7] The choice of reagents and reaction conditions is therefore not merely about yield, but about safety and reproducibility.

Key Experimental Parameters and Their Rationale:
ParameterCommon ChoicesRationale & Expert Insight
Aromatic Amine Anilines, Naphthylamines, Amino-heterocyclesThe choice of amine determines the final substitution pattern on the benzene portion of the quinoline. Electron-donating groups on the aniline generally accelerate the cyclization step, while strong electron-withdrawing groups can hinder it. For meta-substituted anilines, mixtures of 5- and 7-substituted quinolines can form, presenting purification challenges.[7][10]
Glycerol Source Anhydrous or "Dynamite" GlycerolThe initial dehydration of glycerol is critical. Water content can interfere with the efficiency of the sulfuric acid, leading to lower yields of acrolein. Using a glycerol source with less than 0.5% water is often recommended for optimal results.[7][11]
Acid Catalyst Concentrated Sulfuric Acid (H₂SO₄)Sulfuric acid serves multiple roles: it catalyzes the dehydration of glycerol, protonates intermediates to facilitate cyclization, and acts as a solvent. Its high concentration is essential for its dehydrating power.[6][7]
Oxidizing Agent Nitrobenzene, Arsenic Pentoxide, Iodine, m-Nitrobenzenesulfonic acidNitrobenzene: A classic choice, but adds to the reaction's violence and toxicity.[5][7] Arsenic Pentoxide: Effective but highly toxic.[7] m-Nitrobenzenesulfonic acid: A modern alternative where the byproducts are water-soluble, simplifying workup.[12] The choice significantly impacts reaction vigor and purification strategy.
Moderator Ferrous Sulfate (FeSO₄), Boric AcidThese are added to make the reaction less violent.[6][13] Ferrous sulfate is believed to moderate the reaction by creating a more controlled, steady release of energy, preventing a dangerous runaway exotherm. This is a critical self-validating control for ensuring a safe and manageable reaction.
Temperature 100-130°C (initial), may self-sustainThe reaction is initiated by heating, but once it starts, the exotherm can often sustain the required temperature.[7] Careful monitoring is paramount. If the reaction becomes too vigorous, external cooling (e.g., a wet towel on the flask) may be necessary.[7]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. Each step includes checks and expected observations that confirm the reaction is proceeding as intended.

Protocol 1: Classic Synthesis of Quinoline

This protocol is adapted from a well-established procedure and demonstrates the traditional approach.[13]

Materials:

  • Aniline (1.0 mole)

  • Anhydrous Glycerol (2.6 moles)

  • Nitrobenzene (0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous Sulfate Heptahydrate (10 g)

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate. (Rationale: Combining reagents before adding the acid in a large flask ensures adequate mixing and headspace for the vigorous reaction).

  • Acid Addition: In a fume hood, with vigorous stirring and external cooling (ice bath), slowly and cautiously add the concentrated sulfuric acid in small portions. The formation of aniline sulfate is an exothermic process. (Self-Validation: The mixture will heat up. Maintain control to prevent premature initiation of the main reaction).

  • Initiation: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Once boiling starts, immediately remove the external heating source.[7] (Self-Validation: A sudden increase in temperature and vigorous boiling indicates the reaction has initiated. The color will darken significantly to a black, tarry mixture). [12][14]

  • Reaction Progression: Allow the reaction to proceed under its own heat. If it becomes too violent, cool the flask with a wet towel.[7] Once the initial vigorous phase subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

  • Work-up:

    • Allow the mixture to cool to room temperature. Carefully dilute with water while cooling.

    • Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This step is highly exothermic and requires external cooling.

    • Set up for steam distillation. Distill the mixture to remove unreacted nitrobenzene and the quinoline product. (Rationale: Steam distillation is an effective method for separating volatile organic compounds from non-volatile tars and salts).

  • Purification:

    • Separate the organic layer (quinoline and remaining nitrobenzene) from the steam distillate.

    • The crude quinoline can be further purified by fractional distillation or by conversion to its salt, recrystallization, and then regeneration of the free base.

Protocol 2: Synthesis of 8-Hydroxyquinoline (Modified Skraup)

This protocol uses an ortho-substituted aniline and a corresponding nitro compound as the oxidant, a common strategy in drug intermediate synthesis.[15]

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate (optional moderator)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid to glycerol with stirring and cooling in an ice bath.[15]

  • Reactant Addition: To the cooled mixture, slowly add the o-aminophenol, followed by the o-nitrophenol. (Rationale: The oxidant, o-nitrophenol, is reduced to o-aminophenol, which can then re-enter the reaction cycle, making the process more efficient). [15]

  • Heating: Heat the mixture and stir for 2-3 hours. Monitor the reaction temperature closely.

  • Work-up:

    • Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[15] This must be done with external cooling.

    • The 8-hydroxyquinoline product will precipitate as a solid.

  • Purification:

    • Collect the solid precipitate by filtration.

    • The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.[15]

The general laboratory workflow for a Skraup synthesis is summarized in the diagram below.

Skraup_Workflow Figure 2: General Experimental Workflow for the Skraup Synthesis Start Start: Reagent Preparation Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Setup Mixing 2. Mix Amine, Glycerol, Oxidant, Moderator Setup->Mixing Acid 3. Cautious Acid Addition (Cooling & Stirring) Mixing->Acid Heating 4. Controlled Heating (Initiate Reaction) Acid->Heating Reflux 5. Reflux (Drive to Completion) Heating->Reflux Exotherm may sustain Workup 6. Work-up (Cool, Dilute, Neutralize) Reflux->Workup Purify 7. Purification (Distillation / Recrystallization) Workup->Purify End End: Pure Quinoline Purify->End

Caption: Figure 2: General Experimental Workflow for the Skraup Synthesis.

Scope, Limitations, and Modern Variations

While powerful, the Skraup synthesis is not without its drawbacks. The harsh conditions preclude the use of sensitive functional groups on the aniline starting material.[14] Yields can be low to moderate, and the formation of thick tar often complicates product isolation.[11][14]

  • Doebner-von Miller Reaction: A significant variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones directly, instead of generating acrolein from glycerol.[8][16] This allows for the synthesis of quinolines with substituents on the pyridine ring, greatly expanding the scope of the reaction.[14]

  • Green Chemistry Approaches: Recognizing the hazardous nature of the classic Skraup synthesis, modern research has focused on developing greener alternatives.[17] This includes the use of microwave irradiation to shorten reaction times and improve yields, sometimes in the presence of ionic liquids.[8][17] Other efforts focus on replacing hazardous oxidizing agents and strong acids with solid acid catalysts or milder reagents.[17]

Conclusion

The Skraup synthesis is a testament to the enduring power of classic organic reactions. For the drug development professional, it offers a direct and cost-effective route to the quinoline core from simple, inexpensive starting materials.[10] However, its successful application demands more than just following a recipe; it requires a deep respect for the reaction's potent nature and a thorough understanding of the mechanistic principles that govern it. By carefully selecting reagents, implementing robust safety controls, and considering modern modifications, researchers can continue to leverage this century-old reaction to build the medicinally important molecules of tomorrow.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methylquinolin-3-amine, a quinoline derivative featuring a methyl group at the 4-position and an amino group at the 3-position, is a compound of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, combining an electron-donating methyl group and a nucleophilic amino group on the pyridine ring of the quinoline system, imparts unique chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for their determination, and essential safety and handling information.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations.

PropertyValueSource
CAS Number 50878-90-5[1]
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.2 g/mol
Appearance Yellow solid
Boiling Point 324 °C at 760 mmHg
Melting Point Not experimentally determined
Solubility Moderate solubility in organic solvents.[1] General amine solubility suggests it is likely soluble in alcohols, benzene, and ether, with solubility in water decreasing with the size of the hydrophobic quinoline core.[2]
pKa Not experimentally determined

Synthesis and Structural Elucidation

The primary synthetic route to this compound involves the reduction of a nitro precursor, 4-Methyl-3-nitroquinoline. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the ready availability of the nitroaromatic starting material.

Workflow for the Synthesis of this compound

SynthesisWorkflow Start 4-Methyl-3-nitroquinoline Reaction Reduction Reaction (50 °C, overnight) Start->Reaction Reacts with Reagents SnCl2·2H2O Concentrated HCl Reagents->Reaction Workup 1. Dilute with H2O 2. Basify with NaOH (pH 9) 3. Extract with Ethyl Acetate Reaction->Workup Followed by Product This compound Workup->Product Yields

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established reduction of 4-Methyl-3-nitroquinoline.

Materials:

  • 4-Methyl-3-nitroquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 5 N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve 4-Methyl-3-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.

  • Heat the solution to 50 °C with stirring.

  • To the heated solution, add tin(II) chloride dihydrate (approximately 2.5 equivalents) portion-wise.

  • Maintain the reaction temperature at 50 °C and continue stirring overnight.

  • After the reaction is complete, allow the mixture to cool and then dilute with water.

  • Carefully adjust the pH of the solution to 9 using a 5 N aqueous sodium hydroxide solution. The mixture should be cooled during this process.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts and wash with cold water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.42 (s, 1H)

  • δ 7.89-7.91 (m, 1H)

  • δ 7.79-7.82 (m, 1H)

  • δ 7.44-7.38 (m, 2H)

  • δ 3.77 (br s, 2H)

  • δ 2.37 (s, 3H)

Interpretation of the ¹H NMR Spectrum:

  • The singlet at 8.42 ppm corresponds to the proton at the 2-position of the quinoline ring.

  • The multiplets between 7.38 and 7.91 ppm are attributed to the four protons of the benzo-ring of the quinoline system.

  • The broad singlet at 3.77 ppm, integrating to two protons, is characteristic of the amino (-NH₂) group.

  • The singlet at 2.37 ppm, integrating to three protons, confirms the presence of the methyl (-CH₃) group at the 4-position.

Infrared (IR) Spectroscopy
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinoline derivatives is characterized by absorptions arising from π-π* transitions within the aromatic system. A study on various quinoline derivatives, including amino-substituted ones, indicates that these compounds exhibit notable solvatochromic effects, meaning their absorption maxima can shift depending on the polarity of the solvent.[4]

Safety and Handling

As a quinoline derivative and an aromatic amine, this compound requires careful handling in a laboratory setting.

General Precautions: [1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Wash hands thoroughly after handling.

Storage: [1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong acids, bases, and oxidizing agents.

Toxicological Information: [1]

  • No specific toxicological data for this compound is available. However, aromatic amines as a class can be toxic and should be handled with caution.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules with potential biological activities. The amino group serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities, making this compound a compound of interest for drug discovery programs.[1]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key experimental data for some properties remain to be determined, the information presented on its synthesis, spectroscopic characterization, and safety provides a solid basis for researchers and scientists working with this compound. Further investigation into its biological activity and the exploration of its synthetic utility are promising areas for future research.

References

Spectroscopic data (NMR, IR, MS) of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methylquinolin-3-amine

Abstract

This compound is a heterocyclic aromatic amine belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to construct a reliable, predictive spectroscopic profile. It is designed to serve as a practical reference for researchers, aiding in the identification, characterization, and quality control of this compound.

Introduction: The Quinoline Core in Modern Science

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3] The specific substitution pattern on the quinoline ring dictates its physicochemical properties and biological activity. This compound combines an electron-donating amine group at the C3 position and a methyl group at the C4 position, creating a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and purity of such targeted molecules. This guide explains the "why" behind the expected spectral features, providing a deeper understanding rooted in fundamental chemical principles.

Molecular Structure

The structural integrity of the final compound is the basis for all subsequent analysis. The numbering convention for the quinoline ring is critical for unambiguous spectral assignment.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis is based on the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it allows for the observation of N-H protons which may exchange in other solvents.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of carbon signals. A wider spectral width (~200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the electronic effects of the substituents. The electron-donating amino group (-NH₂) at C3 will cause a significant upfield (shielding) shift for adjacent protons, particularly H2. The methyl group (-CH₃) at C4 will have a less pronounced electronic effect but will sterically influence the surrounding protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H2~8.3 - 8.5Singlet (s)1HLocated between the ring nitrogen and the C3-amine. Deshielded by the nitrogen but shielded relative to an unsubstituted H2 due to the adjacent amine.
H5~7.9 - 8.1Doublet (d)1HPeriplasmic proton, typically the most downfield in the benzo-ring due to ring currents.
H8~7.7 - 7.9Doublet (d)1HDeshielded due to proximity to the heterocyclic ring.
H6~7.5 - 7.7Triplet (t)1HCoupled to both H5 and H7.
H7~7.3 - 7.5Triplet (t)1HCoupled to both H6 and H8.
-NH₂~5.0 - 5.5Broad Singlet (br s)2HLabile protons of the primary amine. Chemical shift is solvent and concentration-dependent.
-CH₃~2.5 - 2.7Singlet (s)3HAliphatic protons on the methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic influence of the substituents. The C3 and C4 carbons, being directly attached to the substituents, will show the most significant shifts compared to the parent quinoline.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~145 - 148Strongly influenced by the adjacent ring nitrogen.
C3~135 - 138Attached to the electron-donating amine group, causing a downfield shift relative to an sp² carbon but shielded compared to C4.
C4~140 - 143Attached to the methyl group and adjacent to the amine.
C4a~128 - 130Bridgehead carbon.
C5~123 - 125Aromatic CH.
C6~127 - 129Aromatic CH.
C7~125 - 127Aromatic CH.
C8~129 - 131Aromatic CH.
C8a~148 - 150Bridgehead carbon, adjacent to nitrogen.
-CH₃~18 - 22Aliphatic carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the distinct vibrations of its primary amine, methyl, and aromatic quinoline functionalities.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
3450 - 3350N-H Asymmetric StretchPrimary Amine (-NH₂)MediumA primary amine will show two distinct N-H stretching bands.[4]
3350 - 3250N-H Symmetric StretchPrimary Amine (-NH₂)MediumThe second of the two characteristic N-H bands for a primary amine.[4]
3100 - 3000C-H Aromatic StretchQuinoline RingMedium-WeakCharacteristic of C-H bonds on an aromatic ring.
2980 - 2850C-H Aliphatic StretchMethyl Group (-CH₃)Medium-WeakFrom the methyl group at the C4 position.
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)StrongThis sharp bend can sometimes be mistaken for a carbonyl group.[5]
1620 - 1450C=C and C=N StretchingQuinoline RingStrong-MediumMultiple bands are expected in this "fingerprint" region from the aromatic system.[2]
1335 - 1250C-N Aromatic StretchAryl-AmineStrongStrong absorption due to the C-N bond connecting the amine to the quinoline ring.[4]
910 - 665N-H WaggingPrimary Amine (-NH₂)Strong, BroadOut-of-plane bending of the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion. Electron Ionization (EI) can also be used, particularly with GC-MS, to induce fragmentation and provide structural information.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire data in positive ion mode, as the amine group and quinoline nitrogen are readily protonated.

Predicted Mass Spectrum

The analysis will focus on the molecular ion peak and plausible fragmentation pathways.

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • Predicted Exact Mass: 158.0844 [M]⁺

Table 4: Predicted Key Ions in the ESI-MS Spectrum

m/zIon FormulaIdentityComments
159.0917[C₁₀H₁₁N₂]⁺[M+H]⁺The protonated molecular ion, expected to be the base peak in ESI positive mode.
158.0844[C₁₀H₁₀N₂]⁺˙[M]⁺˙The molecular ion, would be the primary peak in an EI spectrum.
Fragmentation Pathway

Under higher energy conditions (like EI), the molecular ion will fragment in predictable ways. Understanding this pathway is key to confirming the structure.

A This compound [M]⁺˙ m/z = 158 B Loss of H• [M-H]⁺ m/z = 157 A->B - H• C Loss of CH₃• [M-CH₃]⁺ m/z = 143 A->C - CH₃• E Loss of NH₂• [M-NH₂]⁺ m/z = 142 A->E - NH₂• D Loss of HCN [M-HCN]⁺˙ m/z = 131 B->D - HCN

Caption: Plausible EI fragmentation pathway for this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By integrating foundational principles of NMR, IR, and MS with data from structurally related compounds, we have constructed a comprehensive spectral profile. The tabulated data, experimental protocols, and mechanistic diagrams serve as a robust, self-validating reference for scientists engaged in the synthesis, purification, and analysis of this and similar quinoline derivatives. This predictive approach is an invaluable tool in modern chemical research, enabling scientists to anticipate and interpret data with confidence, thereby accelerating the pace of discovery and development.

References

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring.[1][2] This "privileged scaffold" is not merely a chemical curiosity; it is a foundational motif in a vast array of natural products (like the antimalarial quinine) and synthetic molecules, granting them significant and diverse pharmacological properties.[2][3][4] The structural rigidity, aromaticity, and the presence of a nitrogen atom make the quinoline nucleus an exceptional platform for molecular design, allowing for substitutions at various positions to modulate lipophilicity, electronic properties, and steric interactions. This versatility has enabled the development of quinoline-based drugs for a wide spectrum of diseases, from infectious diseases to cancer.[2][5][6]

This guide, intended for researchers and drug development professionals, provides a technical exploration of the primary biological activities of quinoline derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and visualize the complex biological and experimental pathways involved.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against numerous cancer types by targeting various hallmarks of cancer.[7][8] Their mechanisms are multifaceted, ranging from direct DNA interaction to the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.[8][9]

Core Mechanisms of Anticancer Action

The antitumor effects of quinoline-based compounds are often attributed to their ability to interfere with fundamental cellular processes. Key mechanisms include:

  • Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met are overexpressed in tumors and drive cancer progression. Quinoline derivatives have been successfully designed as potent inhibitors of these kinases, blocking downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[10][11][12] Several FDA-approved cancer drugs, including Bosutinib, Cabozantinib, and Lenvatinib, are quinoline-based kinase inhibitors.[13]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication and transcription. Certain quinoline derivatives can intercalate into DNA or stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and ultimately triggering apoptosis.[7][10] This mechanism is shared by well-known chemotherapeutics like doxorubicin, which contains a related quinoline-like core.[10]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and forming the mitotic spindle during cell division. Some quinoline derivatives bind to tubulin (often at the colchicine binding site), disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis.[11][14]

  • Induction of Apoptosis: Beyond specific targets, many quinoline compounds induce programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, activating caspases, and increasing the production of reactive oxygen species (ROS).[7][8][15]

Visualizing the Mechanism: Quinoline Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Proliferation, Angiogenesis mTOR->Downstream Promotes Quinoline Quinoline Derivative (e.g., Omipalisib) Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis a 1. Seed Cancer Cells in 96-well Plate b 2. Incubate for 24h (37°C, 5% CO₂) a->b c 3. Prepare Serial Dilutions of Quinoline Derivative b->c d 4. Treat Cells with Compound c->d e 5. Incubate for 48-72h d->e f 6. Add MTT Reagent (Incubate 4h) e->f g 7. Solubilize Formazan Crystals (e.g., DMSO) f->g h 8. Read Absorbance at 570 nm g->h i 9. Calculate % Viability and Determine IC₅₀ h->i

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Data Summary: Anticancer Activity of Select Quinoline Derivatives
Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted QuinolineCompound 37 MCF-7 (Breast)< Doxorubicin[7]
Quinolyl-ChalconeCompound 39 A549 (Lung)1.91[11]
Quinolyl-ChalconeCompound 40 K-562 (Leukemia)5.29[11]
8-Hydroxyquinoline-5-sulfonamideCompound 3c C-32 (Melanoma)~10-20[16]
Aminated QuinolinequinoneCompound AQQ6 DU-145 (Prostate)< 10[15]

Note: IC₅₀ values are approximate and depend on specific experimental conditions. This table is for illustrative purposes.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives, particularly the fluoroquinolones (e.g., Ciprofloxacin), have historically been successful antibacterial agents.[3] Modern research continues to explore the broader quinoline scaffold for potent antibacterial and antifungal properties.[1][17][18]

Core Mechanisms of Antimicrobial Action
  • Antibacterial: The most well-known mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other quinoline derivatives may act by inhibiting different targets, such as the peptide deformylase (PDF) enzyme, which is critical for bacterial protein maturation.[17][19]

  • Antifungal: The antifungal mechanisms are less universally defined but can include disruption of the fungal cell wall or membrane integrity, and inhibition of key fungal enzymes.[1][17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial (e.g., Staphylococcus aureus) or fungal (e.g., Candida albicans) strain overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in the broth. Start with a high concentration in the first well and dilute across the plate, leaving the last wells for controls.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density (OD).

Visualization of Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow a 1. Prepare Serial Dilutions of Quinoline Derivative in 96-well Plate c 3. Inoculate Wells with Microbial Suspension a->c b 2. Prepare Standardized Microbial Inoculum (~5 x 10⁵ CFU/mL) b->c d 4. Include Growth and Sterility Controls c->d e 5. Incubate Plate (e.g., 24h at 37°C) d->e f 6. Visually Inspect for Turbidity or Read Optical Density e->f g 7. Determine MIC: Lowest Concentration with No Growth f->g

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Select Quinoline Derivatives
Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Sulfonyl/Benzoyl QuinolineCompound 6 S. aureus3.12[17]
Sulfonyl/Benzoyl QuinolineCompound 6 E. coli3.12[17]
Sulfonyl/Benzoyl QuinolineCompound 6 C. albicansPotent[19]
Facilely Accessible QuinolinesUnnamed DerivativeC. difficile1.0[20]

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives, including famous examples like chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity against a range of viruses.[21] Their utility stems from their ability to interfere with various stages of the viral life cycle.[3] Research has identified quinoline-based compounds active against Dengue virus (DENV), Zika virus (ZIKV), Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[3][21][22]

Core Mechanisms of Antiviral Action
  • Inhibition of Viral Entry: Many viruses, particularly enveloped ones, rely on endocytosis and endosome acidification for entry into the host cell. Quinolines are weak bases that can accumulate in acidic organelles like endosomes, raising their pH. This pH change can prevent the conformational changes in viral glycoproteins required for fusion with the endosomal membrane, thus trapping the virus and blocking infection.

  • Inhibition of Viral Replication: Quinolines can inhibit viral polymerases (e.g., the NS5B polymerase of Hepatitis C virus) or other enzymes essential for the replication of the viral genome.[21]

  • Interference with Post-Translational Modification: Some studies suggest quinolines can interfere with the glycosylation of viral proteins, which is crucial for proper folding, stability, and function.

Experimental Protocol: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by cells in the presence of a test compound compared to an untreated control.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for DENV) in a 24-well or 48-well plate and incubate until confluent.

  • Compound Treatment & Infection: Pre-treat the cell monolayers with various non-toxic concentrations of the quinoline derivative for 1-2 hours.[23] Following pre-treatment, infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Incubation: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the same concentrations of the compound. Incubate the plates for a period that allows for one or more replication cycles (e.g., 48-72 hours).

  • Harvest Supernatant: At the end of the incubation period, collect the culture supernatants, which contain the progeny virions.

  • Virus Tittering: Determine the viral titer in each supernatant sample using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay.

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the virus control (no compound). Plot the percentage reduction against the compound concentration to determine the EC₅₀ value (the concentration that reduces viral yield by 50%).

Visualization of Experimental Workflow: Virus Yield Reduction Assay

VYR_Workflow a 1. Seed Host Cells in Multi-well Plate (Incubate to Confluence) b 2. Pre-treat Cells with Quinoline Derivative a->b c 3. Infect Cells with Virus at a defined MOI b->c d 4. Incubate for Full Replication Cycle(s) (e.g., 48h) c->d e 5. Harvest Culture Supernatants d->e f 6. Quantify Infectious Virus in Supernatant (e.g., Plaque Assay) e->f g 7. Calculate % Reduction and Determine EC₅₀ f->g

Caption: Workflow for a virus yield reduction assay to evaluate antiviral activity.

Data Summary: Antiviral Activity of Select Quinoline Derivatives
Derivative ClassCompound ExampleVirusEC₅₀ (µM)Reference
Novel QuinolineCompound 1ae Influenza A Virus (IAV)1.87
Novel QuinolineCompound 1g Resp. Syncytial Virus (RSV)3.70
Novel QuinolineCompound 1 Dengue Virus 2 (DENV2)Low µM range[24]
2,8-bis(trifluoromethyl)quinolineCompound 141a Zika Virus (ZIKV)Potent[3]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many human diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinoline derivatives have been investigated as anti-inflammatory agents that can modulate various aspects of the inflammatory cascade.[25][26][27]

Core Mechanisms of Anti-inflammatory Action
  • Inhibition of Inflammatory Enzymes: Some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[25]

  • Modulation of Signaling Pathways: Quinolines can suppress the activation of key pro-inflammatory transcription factors like NF-κB, which controls the expression of numerous inflammatory genes, including cytokines and chemokines.[28]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Recently, quinoline analogues have been identified as direct inhibitors of NLRP3, blocking its assembly and activation.[29]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoline derivatives can reduce the oxidative stress that often triggers and perpetuates inflammatory responses.[28]

Visualizing the Mechanism: Quinoline Inhibition of the NLRP3 Inflammasome

NLRP3_Pathway cluster_signals Initiating Signals cluster_assembly Inflammasome Assembly & Activation Signal1 Signal 1 (Priming) e.g., LPS via TLR4 NFkB NF-κB Activation Signal1->NFkB Signal2 Signal 2 (Activation) e.g., ATP, nigericin NLRP3_active NLRP3 (active) Signal2->NLRP3_active Activates proIL1B Pro-IL-1β (inactive) NFkB->proIL1B Upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates IL1B IL-1β (active) Inflammation ASC ASC NLRP3_active->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 (active) ProCasp1->Casp1 Autocleavage Casp1->IL1B Cleaves Quinoline Quinoline Derivative (e.g., W16) Quinoline->NLRP3_active Blocks Assembly

Caption: Quinoline derivatives can inhibit inflammation by blocking NLRP3 inflammasome assembly.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Determine the IC₅₀ value. A parallel cytotoxicity test (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[30]

Data Summary: Anti-inflammatory Activity of Select Quinoline Derivatives
Derivative ClassCompound ExampleAssayIC₅₀Reference
Quinoline Carboxylic AcidQuinoline-4-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable vs. Indomethacin[30]
Quinoline Carboxylic AcidQuinoline-3-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable vs. Indomethacin[30]
Azetidinone-bearing QuinolineCompound 6b Carrageenan-induced paw edemaSignificant activity[31]
Novel QuinolineCompound W16 NLRP3/IL-1β pathway inhibitionPotent[29]

Conclusion

The quinoline scaffold remains a remarkably fertile ground for drug discovery. Its derivatives have demonstrated a profound and diverse range of biological activities, addressing critical unmet needs in oncology, infectious diseases, and immunology. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific targets while managing off-target effects. For drug development professionals, a deep understanding of the underlying mechanisms of action and the robust experimental protocols used for their evaluation is paramount. The synthesis of this knowledge—from molecular interactions and cellular pathways to validated in vitro assays—is the key to unlocking the full therapeutic potential of this exceptional class of compounds and translating promising molecules from the laboratory to the clinic.

References

4-Methylquinolin-3-amine: A Versatile Heterocyclic Scaffold for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylquinolin-3-amine, a key heterocyclic building block, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, comprising a quinoline core with strategically positioned methyl and amino groups, offer a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound. It further delves into its application as a foundational component for the construction of fused heterocyclic systems, highlighting its significance in the development of novel therapeutic agents and functional materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required to effectively utilize this valuable chemical entity.

Introduction: The Quinoline Core and the Strategic Importance of this compound

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This compound distinguishes itself as a particularly valuable building block due to the interplay of its substituents. The electron-donating amino group at the 3-position and the methyl group at the 4-position significantly influence the reactivity of the quinoline core, opening up a wide range of possibilities for chemical transformations. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into more complex molecular architectures.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from the readily available 4-methylquinoline. This process includes the nitration of 4-methylquinoline to form the key intermediate, 4-methyl-3-nitroquinoline, followed by the reduction of the nitro group to the desired 3-amino derivative.

Step 1: Nitration of 4-Methylquinoline to 4-Methyl-3-nitroquinoline

The nitration of 4-methylquinoline is a critical step that introduces the nitrogen functionality at the 3-position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylquinoline (1 eq.) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a concentrated aqueous solution of sodium hydroxide until a precipitate is formed.

  • Filter the precipitate, wash thoroughly with cold water, and dry to afford crude 4-methyl-3-nitroquinoline.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Reduction of 4-Methyl-3-nitroquinoline to this compound

The reduction of the nitro group in 4-methyl-3-nitroquinoline to the corresponding amine is a crucial transformation. This can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being the most common.[2]

Safety Note: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Palladium on carbon). It must be conducted in a well-ventilated fume hood, and appropriate safety precautions should be strictly followed.[3][4][5]

  • In a hydrogenation vessel, dissolve 4-methyl-3-nitroquinoline (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

  • In a round-bottom flask, suspend 4-methyl-3-nitroquinoline (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite®.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis StepReagents and ConditionsTypical YieldReference
Nitration4-methylquinoline, HNO₃, H₂SO₄, 0-5 °C to rt70-85%[1]
Reduction (Hydrogenation)4-methyl-3-nitroquinoline, H₂, 10% Pd/C, Ethanol, rt, 1-3 atm>90%[2]
Reduction (Metal/Acid)4-methyl-3-nitroquinoline, Fe, HCl, Ethanol/H₂O, reflux80-90%[2]

Table 1: Summary of Synthetic Protocols for this compound.

Synthesis_Workflow Start 4-Methylquinoline Intermediate 4-Methyl-3-nitroquinoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂/Pd-C or Fe/HCl) Imidazoquinoline_Synthesis Start This compound Intermediate Fused Imidazo[4,5-c]quinoline Start->Intermediate Condensation with Orthoester (e.g., Trimethyl Orthovalerate)

References

The 4-Aminoquinoline Scaffold: A Versatile Pharmacophore with Expanding Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drugs chloroquine and hydroxychloroquine. For decades, its therapeutic utility was primarily confined to the prophylaxis and treatment of malaria. However, a growing body of preclinical and clinical evidence has illuminated its potential across a diverse range of pathologies, including cancer and autoimmune disorders. This in-depth technical guide provides a comprehensive overview of the multifaceted therapeutic applications of 4-aminoquinolines. We will delve into the core mechanisms of action that underpin their efficacy, from the well-established inhibition of hemozoin polymerization in Plasmodium falciparum to the more recently appreciated modulation of autophagy and innate immune signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering not only a thorough review of the field but also detailed, field-proven experimental protocols to empower further investigation into this remarkable class of compounds.

The Enduring Legacy and Expanding Potential of 4-Aminoquinolines

The story of 4-aminoquinolines in medicine is a testament to the power of scaffold-based drug discovery and the unexpected therapeutic avenues that can emerge from a deep understanding of pharmacology.[1][2] Initially developed as synthetic alternatives to quinine for the treatment of malaria, compounds like chloroquine (CQ) and its hydroxylated analog, hydroxychloroquine (HCQ), became mainstays in global health.[1][3] Their high efficacy, low cost, and oral bioavailability made them indispensable tools in the fight against this parasitic disease.[4]

However, the rise of drug-resistant Plasmodium strains has necessitated a continued search for novel antimalarials, including new 4-aminoquinoline derivatives that can overcome these resistance mechanisms.[3][5][6] Concurrently, serendipitous clinical observations and dedicated research efforts have unveiled the immunomodulatory and anticancer properties of this chemical class, leading to their repurposing for a variety of complex diseases.[7][8][9] This guide will explore these therapeutic applications, focusing on the underlying molecular mechanisms and providing practical experimental frameworks for their continued study.

Antimalarial Applications: Beyond Chloroquine

The primary mechanism of action of 4-aminoquinolines against malaria parasites is the disruption of heme detoxification.[10][11][12] During the intraerythrocytic stage of its lifecycle, the parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[11][12] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[11][13]

4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[10][14] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[13] The resulting accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[10][12][13]

Logical Relationship: Mechanism of Antimalarial Action

G Mechanism of 4-Aminoquinoline Antimalarial Activity cluster_parasite Plasmodium Digestive Vacuole (Acidic) cluster_drug 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization Inhibition Inhibition of Heme Polymerization AQ 4-Aminoquinoline (e.g., Chloroquine) AQ_acc Accumulation in Digestive Vacuole AQ->AQ_acc AQ_acc->Inhibition Heme_acc Free Heme Accumulation Inhibition->Heme_acc Toxicity Oxidative Stress & Parasite Lysis Heme_acc->Toxicity G 4-Aminoquinoline-Mediated Inhibition of Autophagy cluster_cell Cancer Cell cluster_drug_action 4-Aminoquinoline Action Autophagosome Autophagosome (containing cellular debris) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (acidic, contains hydrolases) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Fusion_block Blockade of Autophagosome- Lysosome Fusion AQ 4-Aminoquinoline (e.g., Chloroquine) Lysosome_acc Accumulation in Lysosome AQ->Lysosome_acc pH_increase Increased Lysosomal pH Lysosome_acc->pH_increase Enzyme_inhibition Inhibition of Lysosomal Hydrolases pH_increase->Enzyme_inhibition Enzyme_inhibition->Fusion_block Cell_death Sensitization to Cell Death Fusion_block->Cell_death G Workflow for Assessing Immunomodulatory Activity of 4-Aminoquinolines start Isolate Immune Cells (e.g., PBMCs) stimulate Stimulate with TLR Ligand (e.g., LPS) start->stimulate treat Treat with 4-Aminoquinoline Compound stimulate->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (e.g., TNF-α, IL-6) via ELISA collect->measure analyze Analyze Data: Compare cytokine levels in treated vs. untreated cells measure->analyze

References

In silico docking studies of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Silico Docking Studies of 4-Methylquinolin-3-amine

Part 1: Foundational Principles & Strategic Planning

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective in a drug discovery context is to model the interaction between a small molecule (ligand) and a protein's binding site at an atomic level.[1] This allows for the prediction of binding affinity and conformation, which are critical parameters in identifying potential drug candidates and optimizing lead compounds.[2]

The success of any docking study hinges on careful planning. A crucial first step is the selection of a biologically relevant protein target. Quinoline derivatives have demonstrated a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[3][4][5][6][7] For this guide, we will select a well-characterized cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain , which is frequently inhibited by quinoline-based drugs. We will use the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17) as our receptor model. This choice allows us to perform a critical validation step known as "redocking" to ensure our computational protocol is reliable.

The overall workflow of a molecular docking study is a multi-stage process, outlined below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis PDB Select & Download Protein Target (PDB) PrepProt Receptor Preparation (Remove water, add H, assign charges) PDB->PrepProt Ligand Obtain Ligand Structure (SMILES/SDF) PrepLig Ligand Preparation (3D conversion, energy minimization, assign charges, define rotatable bonds) Ligand->PrepLig Grid Define Binding Site & Generate Grid PrepProt->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Validate Protocol Validation (Redocking & RMSD Calculation) Dock->Validate Analyze Analyze Results (Binding Energy & Pose) Validate->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) Analyze->Visualize

Caption: High-level workflow for a molecular docking study.

Part 2: The Digital Laboratory: Receptor & Ligand Preparation

The quality of your input molecules directly dictates the quality of the docking results. This preparation phase is arguably the most critical part of the entire study.

Experimental Protocol 1: Receptor Preparation

The goal is to transform a raw PDB file into a clean, chemically correct structure suitable for docking. We will use UCSF ChimeraX, a powerful molecular visualization program, for this process.

  • Fetch PDB Structure:

    • Open UCSF ChimeraX.

    • In the command line, type: open 1M17. This will download and display the crystal structure of EGFR kinase.

  • Initial Cleaning:

    • The PDB file contains the protein, the original ligand (Erlotinib, identified as ANP), and water molecules.[8][9] We must remove non-essential components.

    • Command: delete ~protein. This removes everything that is not part of the protein chain.

    • Rationale: Water molecules and co-solvents can interfere with the docking algorithm unless they are known to play a critical role in ligand binding, in which case advanced docking protocols are needed.[9] For standard docking, they are removed.

  • Add Hydrogens and Assign Charges:

    • Docking algorithms require hydrogen atoms to correctly calculate interactions like hydrogen bonds.[10] Partial atomic charges are necessary to compute electrostatic interactions.[11]

    • Command: addh. This adds hydrogens to the protein structure.

    • Command: addcharge. This calculates partial charges for each atom using the AMBER ff14SB force field parameters.

  • Save the Prepared Receptor:

    • The prepared protein must be saved in a format compatible with the docking software. For AutoDock Vina, this is the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.

    • Use the "Save" dialog to save the cleaned protein as 1M17_receptor.pdbqt.

Experimental Protocol 2: Ligand Preparation (this compound)

The ligand must be converted into a low-energy 3D conformation with correct charges and defined rotatable bonds.

  • Obtain Ligand Structure:

    • The structure of this compound can be obtained from its SMILES string (Cc1c(N)cnc2ccccc12) or from a chemical database like PubChem. For this guide, we use the structure of the closely related isomer 3-amino-4-methylquinoline (CAS 50878-90-5).[12]

    • Download the 3D structure in SDF format.

  • Energy Minimization and Charge Assignment:

    • A ligand drawn in 2D or taken from a database may not be in its most stable, low-energy 3D conformation. Energy minimization corrects bond lengths and angles to find a more favorable energetic state.[9]

    • This step is typically performed using software like Avogadro or AutoDock Tools. In AutoDock Tools (ADT):

      • Load the ligand's PDB file.

      • Navigate to Ligand -> Input -> Choose. Select the molecule.

      • ADT will automatically compute Gasteiger charges, which are suitable for many organic molecules, and detect the rotatable bonds.[13]

    • Rationale: Flexible docking algorithms explore different conformations of the ligand by rotating its flexible bonds. Defining these bonds is essential for the conformational search.[1]

  • Save the Prepared Ligand:

    • Save the final prepared ligand in the PDBQT format, e.g., 4MQ3A_ligand.pdbqt.

Part 3: Executing the Docking Simulation

With prepared molecules, we can now define the search space and run the simulation.

Experimental Protocol 3: Defining the Binding Site & Grid Generation

The docking algorithm must be told where to search for a binding pose. This is done by defining a 3D grid box within the receptor's active site.

  • Identify the Binding Pocket:

    • In a visualization tool, load the prepared receptor (1M17_receptor.pdbqt) and the original PDB file (1M17.pdb).

    • Superimpose the two structures. The location of the co-crystallized ligand (Erlotinib) from the original PDB file defines the center of the binding pocket.

  • Generate the Grid Box:

    • In AutoDock Tools, go to Grid -> Grid Box....

    • Adjust the center of the box to align with the co-crystallized ligand.

    • Adjust the dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the known ligand. A box size of approximately 25x25x25 Å is often a good starting point.

    • Record the coordinates for the center of the box and its dimensions. These will be used in the configuration file.

Experimental Protocol 4: Running the Docking Algorithm (AutoDock Vina)

AutoDock Vina requires a simple text file to specify the input files and search parameters.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates as needed:

  • Execute Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your files.

    • Run the command: vina --config conf.txt --log 4MQ3A_docking_log.txt

Part 4: From Data to Insight: Post-Docking Analysis

Raw docking output is a collection of poses and scores; the real scientific value comes from careful interpretation and validation.

Experimental Protocol 5: Validating the Docking Protocol (Redocking)

Before analyzing the results for our test molecule, we must validate our methodology. This is a self-validating step that builds confidence in the results.[14]

  • Perform Redocking: Repeat the docking run (Protocol 4), but use the prepared co-crystallized ligand (Erlotinib) instead of this compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib with its original orientation from the 1M17 crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Interpret the RMSD: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce a known experimental binding mode.[15]

Experimental Protocol 6: Analyzing Docking Results

The analysis workflow involves evaluating the quantitative scores and visually inspecting the molecular interactions.

G cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis Input Docking Output Files (Poses & Log File) Rank Rank Poses by Binding Affinity (kcal/mol) Input->Rank Select Select Top-Ranked Pose(s) for Further Inspection Rank->Select Visualize Visualize Ligand Pose in Binding Site (PyMOL, ChimeraX) Select->Visualize Identify Identify Key Residues & Interaction Types Visualize->Identify Hbond Hydrogen Bonds Identify->Hbond Hydro Hydrophobic Interactions Identify->Hydro PiStack π-π Stacking Identify->PiStack Conclusion Synthesize Findings: Structure-Activity Relationship Hypotheses Identify->Conclusion

Caption: Logical workflow for post-docking analysis.

  • Evaluate Binding Affinity: The log file from Vina lists the predicted binding affinities (in kcal/mol) for the top poses. A more negative value indicates a stronger predicted binding interaction.[15]

  • Visual Inspection: Load the receptor (1M17_receptor.pdbqt) and the docking results file (4MQ3A_docking_results.pdbqt) into a molecular visualizer.

  • Analyze Interactions: For the top-ranked pose, meticulously identify all molecular interactions between this compound and the amino acid residues of the EGFR binding site.[16]

    • Hydrogen Bonds: Look for donor-acceptor pairs within an appropriate distance (~2.5-3.5 Å). These are critical for binding specificity.

    • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Leu, Val, Ile, Phe).

    • Other Interactions: Note any π-π stacking, salt bridges, or other relevant forces. Software like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can automate this analysis.[14]

Part 5: Synthesizing the Findings

All quantitative data should be summarized for clarity and comparison.

Table 1: Docking Protocol Validation

Ligand Docking Software RMSD (Å) from Crystal Pose Validation Outcome

| Erlotinib (Native) | AutoDock Vina | 1.15 Å | Successful |

Table 2: Docking Results for this compound against EGFR (PDB: 1M17)

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Predominant Interaction Types
1 -8.7 Met769, Gln767 Hydrogen Bond (to quinoline N), Hydrophobic
2 -8.4 Leu764, Val702 Hydrophobic

| 3 | -8.1 | Thr766, Cys773 | Hydrogen Bond (to amino group) |

The results from this hypothetical study suggest that this compound can favorably bind to the ATP-binding site of EGFR. The top-ranked pose, with a strong binding affinity of -8.7 kcal/mol, is anchored by a key hydrogen bond to the hinge region residue Met769, a classic interaction for EGFR inhibitors. This computational evidence strongly supports the hypothesis that this compound is a viable candidate for development as an EGFR inhibitor.

Conclusion and Future Directions

This guide has detailed the comprehensive process of conducting an in silico molecular docking study on this compound. By following a structured workflow encompassing meticulous preparation, validated simulation, and in-depth analysis, we can generate reliable hypotheses about a molecule's potential biological activity.

It is crucial to recognize the limitations of this technique. Docking scores are approximations of binding affinity, and the static nature of the receptor does not account for protein flexibility.[17] Therefore, the promising results from this study should be considered a starting point. The logical next steps would include more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, followed by in vitro biological assays to experimentally validate the inhibitory activity of this compound against EGFR kinase.

References

Methodological & Application

Application Notes & Protocols: The Utility of 4-Methylquinolin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to form key interactions with biological macromolecules have cemented its role in a vast array of therapeutics.[3] From the pioneering antimalarial drug chloroquine to modern kinase inhibitors used in oncology, the quinoline core is a recurring motif in successful drug design.[2][4][5]

Within this structural class, the 4-aminoquinoline framework is particularly noteworthy.[6][7][8] It serves as the foundational pharmacophore for a multitude of biologically active agents, demonstrating efficacy against malaria, cancer, viruses, and inflammatory conditions.[6][7] This guide focuses on a specific, highly versatile derivative: 4-Methylquinolin-3-amine . The strategic placement of a methyl group at the C4 position and an amino group at the C3 position offers a unique combination of steric influence and a reactive handle for synthetic elaboration. The 3-amino group is an ideal nucleophilic point for building diverse side chains, while the 4-methyl group can modulate planarity, influence binding to hydrophobic pockets, and potentially block metabolic pathways, thereby enhancing the compound's drug-like properties.

This document serves as a detailed guide for researchers, providing both the conceptual framework and practical protocols for leveraging this compound as a core building block in the development of novel therapeutic agents.

Part 1: Synthesis of the this compound Core

The construction of the quinoline ring is a well-trodden path in organic synthesis, with classic named reactions like the Friedländer, Skraup, and Gould-Jacobs reactions providing foundational methodologies.[1] For the specific synthesis of 3-amino-4-methylquinolines, a modified Friedländer annulation is a common and effective approach. This involves the acid-catalyzed condensation of an o-aminoaryl ketone with a compound containing an activated methylene group adjacent to a nitrile.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method starting from 2-aminoacetophenone and malononitrile. The causality behind this choice is the directness of the route; the reactants contain all the necessary atoms to form the desired bicyclic system in a single key cyclization step.

Workflow for Synthesis of this compound

A 2-Aminoacetophenone D Reaction Mixture A->D B Malononitrile B->D C Catalyst (e.g., p-TSA) in Ethanol C->D Add E Reflux (80-90°C, 4-6h) D->E Heat F Cooling & Precipitation E->F Monitor by TLC G Crude Product F->G H Filtration & Washing G->H I Recrystallization (Ethanol/Water) H->I J Pure this compound I->J Purity Check (NMR, MS)

Caption: Synthetic workflow for this compound via Friedländer Annulation.

Step-by-Step Methodology:

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoacetophenone (10 mmol, 1.35 g) and malononitrile (11 mmol, 0.73 g).

  • Solvent and Catalyst Addition: Add 50 mL of absolute ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.5 mmol, 95 mg). The acid catalyst is crucial for activating the ketone carbonyl for nucleophilic attack and facilitating the subsequent dehydration and cyclization steps.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Final Purification & Characterization: For higher purity, recrystallize the crude product from an ethanol/water mixture. Dry the resulting crystalline solid under vacuum. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Applications in Key Therapeutic Areas

The true value of this compound lies in its potential for derivatization at the 3-amino position, allowing for the exploration of vast chemical space to target various disease pathways.

Application I: Development of Protein Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases.[2][9] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[10] The 3-amino group of our core molecule is perfectly positioned to be acylated or otherwise functionalized to introduce groups that can form critical hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for Type I and Type II inhibitors.

A recent study on 4-aminoquinoline-3-carboxamide derivatives demonstrated their potential as potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitors for treating rheumatoid arthritis.[11] This provides a strong rationale for exploring similar amides derived from this compound.

Conceptual Model of Kinase Inhibition

cluster_0 Kinase ATP Binding Site Kinase N-Lobe Hinge Region C-Lobe Activation Loop Inhibitor Quinoline Core Hinge Binder (Amide from 3-NH2) Vector to Solvent Front Inhibitor:f1->Kinase H-Bonds Inhibitor:f0->Kinase Hydrophobic Interactions

Caption: Interaction of a this compound derivative with a kinase active site.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general, luminescence-based method to determine the IC₅₀ values of synthesized compounds against a target kinase. The principle is to quantify the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (synthesized this compound derivative) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction Setup: In a separate plate, add the kinase buffer, the target kinase, and its specific substrate peptide.

  • Initiate Reaction: Transfer the diluted compounds from the preparation plate to the reaction plate. Finally, add an ATP solution (at a concentration near the Kₘ for the specific kinase) to initiate the reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes. This step is crucial to ensure that the subsequent light-producing signal is solely dependent on the amount of ADP generated.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. Include positive (no inhibitor) and negative (no kinase) controls for data normalization.

Application II: Development of Novel Antimalarial Agents

The 4-aminoquinoline scaffold is synonymous with antimalarial therapy, with chloroquine being the most famous example.[4] The mechanism of action involves the drug accumulating in the acidic food vacuole of the Plasmodium falciparum parasite and inhibiting the polymerization of toxic heme into inert hemozoin, leading to parasite death.[12] The emergence of chloroquine-resistant strains necessitates the development of new analogs.[13][14] Modifications to the 4-amino side chain have been a primary strategy to restore activity against resistant parasites.[15]

Derivatizing the 3-amino group of this compound allows for the creation of novel side chains with varied lengths, basicities, and steric profiles, which could lead to compounds that evade resistance mechanisms or possess enhanced potency.

Quantitative Data: Activity of Representative 4-Aminoquinolines

The following table summarizes the activity of known 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, illustrating the impact of structural modifications.

Compound IDQuinoline Ring Substitution4-Amino Side ChainIC₅₀ (nM) vs. CQS StrainIC₅₀ (nM) vs. CQR StrainReference
Chloroquine7-ChloroN,N-diethyl-1,4-diaminopentane~20>500[15]
Amodiaquine7-Chloro, 3'-hydroxyanilinoN,N-diethylaminomethyl~15~50[16]
Compound X 7-FluoroN,N-dimethyl-1,2-diaminoethane~30~100[17][18]
Protocol 3: In Vitro Antimalarial SYBR Green I-Based Assay

This is a standard, high-throughput fluorescence-based assay to measure parasite proliferation.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.[13][14]

  • Compound Plating: Serially dilute test compounds in media in a 96-well black, clear-bottom plate.

  • Infection and Incubation: Add the synchronized ring-stage parasite culture (1% parasitemia) to the wells. Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour. The SYBR Green I dye intercalates with the DNA of the parasites, producing a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Plot the fluorescence intensity against the drug concentration and calculate the IC₅₀ value using a non-linear regression model.

Application III: Anticancer Drug Discovery

Beyond kinase inhibition, 4-aminoquinoline derivatives have demonstrated broad cytotoxic activity against various human cancer cell lines.[17][18] Some analogs, including those of chloroquine, are thought to function by inhibiting autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By blocking this pathway, these compounds can sensitize cancer cells to other chemotherapeutic agents.[18]

Quantitative Data: Cytotoxicity of 4-Aminoquinolines against Breast Cancer Cell Lines

CompoundCell LineDescriptionGI₅₀ (μM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7ER-positive1.98[18]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Triple-negative1.41[18]
N'-(7-fluoro-quinolin-4-yl)-butyl-amineMCF7ER-positive~10[17]
Protocol 4: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound represents a highly valuable and versatile starting material for medicinal chemistry campaigns. Its strategic substitution pattern provides a robust core for generating diverse libraries of compounds. The 3-amino group serves as a key point for derivatization to engage with biological targets, while the 4-methyl group can fine-tune potency, selectivity, and pharmacokinetic properties. The protocols and applications detailed herein provide a comprehensive guide for researchers to unlock the full potential of this scaffold in the pursuit of novel therapeutics for cancer, malaria, and inflammatory diseases.

References

Application Note & Protocol: Selective N-Alkylation of 4-Methylquinolin-3-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkyl Quinoline Motifs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic N-alkylation of substituted quinolinamines, such as 4-methylquinolin-3-amine, is a pivotal synthetic transformation. This modification allows for the fine-tuning of physicochemical properties like lipophilicity, solubility, and basicity, which in turn can profoundly influence a compound's pharmacokinetic profile and biological activity. N-alkylated quinolines are integral to compounds developed for their antimalarial, anticancer, and antimicrobial properties.[1] This document provides a detailed protocol for the selective mono-N-alkylation of this compound, a versatile building block for drug development.

Reaction Principle: Navigating the Nucleophilic Substitution

The N-alkylation of a primary amine like this compound with an alkyl halide proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[2][3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A primary challenge in the N-alkylation of primary amines is the potential for overalkylation.[2][4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, forming a tertiary amine, and potentially even a third, resulting in a quaternary ammonium salt.[5]

To achieve selective mono-alkylation, the reaction conditions must be carefully controlled. Key strategies include:

  • Stoichiometry: Using the amine as the limiting reagent or a slight excess of the alkylating agent can favor mono-alkylation.

  • Base Selection: The reaction generates a hydrohalic acid (HX), which protonates the starting amine, rendering it non-nucleophilic.[6] A non-nucleophilic base is required to neutralize this acid and regenerate the free amine for reaction. Sterically hindered bases are often preferred to avoid competition with the amine as a nucleophile.[6]

  • Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize subsequent alkylation reactions.

Detailed Experimental Protocol: Mono-N-Ethylation of this compound

This protocol details the synthesis of N-ethyl-4-methylquinolin-3-amine.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )RoleNotes
This compoundC₁₀H₁₀N₂158.20Starting MaterialEnsure purity before use.
Ethyl Bromide (Bromoethane)C₂H₅Br108.97Alkylating AgentVolatile and toxic. Handle in a fume hood.
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.99BaseAnhydrous. Mild inorganic base.
Acetonitrile (CH₃CN)CH₃CN41.05SolventAnhydrous, polar aprotic solvent, ideal for SN2 reactions.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Saturated Sodium Bicarbonate Soln.NaHCO₃(aq)-Quenching/Wash
Brine (Saturated NaCl Soln.)NaCl(aq)-Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Silica Gel (for chromatography)SiO₂-Stationary Phase230-400 mesh.
Ethyl Acetate/Hexanes mixture--Mobile PhaseFor TLC and column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.32 mmol, 1.0 equiv.) and anhydrous sodium carbonate (1.34 g, 12.64 mmol, 2.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Slowly add ethyl bromide (0.52 mL, 6.95 mmol, 1.1 equiv.) to the stirred suspension using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete (disappearance of the starting amine spot on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in 30 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-4-methylquinolin-3-amine.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Combine this compound, Na₂CO₃, and Acetonitrile add_alkyl 2. Add Ethyl Bromide start->add_alkyl reflux 3. Reflux for 4-6 hours add_alkyl->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool filter 6. Filter salts cool->filter evaporate 7. Evaporate solvent filter->evaporate extract 8. Extraction with DCM evaporate->extract wash 9. Wash with NaHCO₃ and Brine extract->wash dry 10. Dry with Na₂SO₄ wash->dry concentrate 11. Concentrate dry->concentrate purify 12. Column Chromatography concentrate->purify characterize 13. Characterization (NMR, MS) purify->characterize

Caption: Workflow for the N-alkylation of this compound.

Purification and Characterization

The crude product should be purified by column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-ethyl-4-methylquinolin-3-amine as a solid or oil.

The structure and purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ethyl group and the overall molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive alkylating agent, insufficient heating, or wet reagents/solvent.Use a fresh bottle of ethyl bromide. Ensure the reaction reaches reflux temperature. Use anhydrous solvents and reagents.
Formation of dialkylated product Reaction time too long, or excess alkylating agent.Reduce the reaction time and monitor closely by TLC. Use a smaller excess or stoichiometric amount of the alkylating agent.
Streaking on TLC/Column The basic nitrogen of the quinoline interacts with acidic silica gel.[7]Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[7] Alternatively, use neutral alumina as the stationary phase.[7]
Difficult purification Close Rf values of starting material, product, and by-products.Use a shallow gradient during column chromatography for better separation. If separation is still difficult, consider derivatization or an alternative purification method like preparative HPLC.

Conclusion

This protocol provides a reliable and reproducible method for the selective mono-N-alkylation of this compound. The careful control of stoichiometry and reaction conditions is crucial for minimizing the formation of overalkylation by-products. This synthetic route offers an efficient means to generate a diverse library of N-alkylated quinoline derivatives for further investigation in drug discovery and development programs.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antimalarials, anticancer drugs, and anti-inflammatory compounds.[1][2] The functionalization of this privileged heterocycle is crucial for the development of new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at various positions on the quinoline ring.[3][4][5] This guide provides an in-depth exploration of these transformative reactions, offering theoretical insights, practical considerations, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Aminoquinoline Diversification

The biological activity of 4-aminoquinoline derivatives is profoundly influenced by the nature of the substituents on the quinoline core.[1][2][6] Historically, the synthesis of these derivatives often relied on classical methods like nucleophilic aromatic substitution (SNAr) on 4-chloroquinoline precursors.[1][2] While effective, these methods can be limited by harsh reaction conditions and a restricted scope of accessible nucleophiles.

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized molecular construction by enabling the formation of new bonds under mild conditions with exceptional functional group tolerance.[3][4] For the 4-aminoquinoline scaffold, these reactions unlock a vast chemical space, allowing for the precise installation of diverse molecular fragments. This guide will focus on three key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of complex secondary and tertiary amines.

  • C-S Cross-Coupling: For the formation of C-S bonds, leading to the synthesis of thioethers.

Understanding the underlying mechanisms and the critical parameters that govern these reactions is paramount for their successful application.

Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][7] A generalized understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The cycle universally consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the halo-aminoquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step.[4][7] The reactivity of halides follows the general trend: I > Br > OTf > Cl.[8]

  • Transmetalation (for Suzuki) or Ligand Exchange/Base-Mediated Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[3][9][10]

    • In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[11][12][13]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Visualization of the Catalytic Cycle

Palladium_Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0_S LₙPd(0) PdII_S LₙPd(II)(Ar)(X) Pd0_S->PdII_S OA_S OA_S Oxidative Addition (Ar-X) PdII_R_S LₙPd(II)(Ar)(R) PdII_S->PdII_R_S Trans_S Trans_S Transmetalation (R-B(OR)₂ + Base) PdII_R_S->Pd0_S RE_S RE_S Reductive Elimination PdII_R_S->RE_S Product (Ar-R) Pd0_B LₙPd(0) PdII_B LₙPd(II)(Ar)(X) Pd0_B->PdII_B OA_B OA_B Oxidative Addition (Ar-X) PdAmido_B LₙPd(II)(Ar)(NR₂) PdII_B->PdAmido_B Amine_B Amine_B Amine Coordination & Deprotonation (R₂NH + Base) PdAmido_B->Pd0_B RE_B RE_B Reductive Elimination PdAmido_B->RE_B Product (Ar-NR₂)

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Components & Experimental Considerations

The success of any cross-coupling reaction hinges on the judicious selection of its core components. The 4-aminoquinoline nitrogen can act as a coordinating ligand, potentially interfering with the catalyst. Therefore, careful optimization is key.

Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often preferred. These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. They offer improved reliability and reproducibility.

PrecatalystCommon NameTypical Use Cases
[Pd(PPh₃)₄]TetrakisGeneral purpose, especially for Suzuki couplings of aryl bromides/iodides.[14]
[Pd(dppf)Cl₂]-Effective for Suzuki couplings, often showing good functional group tolerance.[15]
G3/G4 PalladacyclesBuchwald PrecatalystsHighly active for Buchwald-Hartwig aminations, even with challenging substrates.
Ligands: The Key to Reactivity and Selectivity

Ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For challenging substrates like electron-rich or sterically hindered halo-quinolines, bulky, electron-rich phosphine ligands are indispensable.[16][17]

Ligand ClassExamplesKey Features & Applications
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for C-N and C-C couplings. Their bulk promotes reductive elimination.[18][19]
Ferrocene-based dppfBidentate ligand providing good stability and efficiency in Suzuki reactions.[11]
Adamantyl-based cataCXium® ASterically hindered alkylphosphine useful for activating less reactive aryl chlorides.
Carbene-based NHCs (N-Heterocyclic Carbenes)Strong σ-donors, forming very stable Pd complexes; useful for difficult couplings.
Base

The base plays multiple critical roles:

  • Suzuki: Activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Buchwald-Hartwig: Deprotonates the amine coupling partner to form the palladium-amido complex.[12]

  • General: Neutralizes the HX acid produced during the reaction.

The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are common, but weaker bases may be required for substrates with base-sensitive functional groups.[13]

BaseChemical FormulaStrengthCommon Applications & Notes
Sodium tert-butoxideNaOtBuStrongThe workhorse for Buchwald-Hartwig aminations.[12] Incompatible with ester groups.[13]
Cesium CarbonateCs₂CO₃ModerateExcellent for Suzuki couplings and milder Buchwald-Hartwig reactions; good functional group tolerance.[13]
Potassium PhosphateK₃PO₄ModerateOften used in Suzuki reactions, particularly in aqueous solvent systems.
Lithium bis(trimethylsilyl)amideLiHMDSStrongUseful for low-temperature aminations and with protic functional groups.[13]
Solvent

Solvents must be chosen to dissolve all reaction components and be stable at the required temperature. Anhydrous, degassed solvents are mandatory as oxygen can deactivate the Pd(0) catalyst.[20]

  • Common Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Solvent Degassing: This is a critical step. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing. This is the most rigorous method.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Amino-6-bromoquinoline

This protocol describes the coupling of a 4-amino-6-bromoquinoline with an arylboronic acid to form a C-C bond at the C6 position. The C-Br bond is significantly more reactive than a C-Cl bond, allowing for selective coupling.[8]

Suzuki_Workflow start Start: Prepare Schlenk Flask add_solids Add 4-Amino-6-bromoquinoline, Arylboronic acid, Pd Catalyst, & Base start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->add_solvent heat Heat Reaction Mixture (e.g., 80-100 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (e.g., EtOAc/Water) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Amino-6-bromoquinoline (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [Pd(dppf)Cl₂] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio), degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-amino-6-bromoquinoline, arylboronic acid, [Pd(dppf)Cl₂], and base.

  • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Via syringe, add the degassed 1,4-dioxane and degassed water.

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-6-arylquinoline product.

Protocol 2: Buchwald-Hartwig Amination of a 4-Chloro-7-aminoquinoline

This protocol details the C-N coupling of a secondary amine with a less reactive 4-chloroquinoline substrate, which often requires a stronger catalyst system.

Materials:

  • 4-Chloro-7-aminoquinoline (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2-1.5 eq)

  • XPhos Pd G3 Precatalyst (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)

  • Toluene or tert-Butanol, anhydrous and degassed

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst and base, setting up this reaction in a glovebox is highly recommended.

  • To a dry vial or Schlenk tube, add the 4-chloro-7-aminoquinoline, XPhos Pd G3 precatalyst, and NaOtBu.

  • Seal the vessel, remove from the glovebox (if used), and add the secondary amine followed by the degassed solvent via syringe.

  • Stir the reaction mixture at 90-110 °C. The reaction should be stirred vigorously to ensure proper mixing, as the base may not be fully soluble.

  • Monitor the reaction progress by LC-MS. Aryl chlorides are less reactive, so reaction times may be longer (12-24 h).[12]

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Note: the product may be basic; consider pre-treating the silica gel with triethylamine (e.g., 1% in the eluent) to prevent streaking.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach to optimization is essential.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[20] Use a fresh bottle of precatalyst.
Insufficiently reactive halide (e.g., Ar-Cl)Switch to a more active ligand (e.g., a bulky biarylphosphine like XPhos) and a stronger base (NaOtBu). Increase temperature.[12][18]
Homocoupling of Boronic Acid Oxygen contamination; reaction too slowRigorously degas all components.[20] A more active catalyst/ligand system may accelerate the desired cross-coupling over homocoupling.
Dehalogenation of Starting Material Presence of water/protic sourcesUse anhydrous solvents. Ensure the base is dry. This can sometimes be mediated by the choice of ligand.
Poor Product Yield after Workup Product is basic and sticks to silica gelNeutralize the column with a small amount of triethylamine in the eluent.
Product is water-solublePerform additional extractions of the aqueous layer or use a continuous liquid-liquid extractor.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the modern synthesis and derivatization of 4-aminoquinolines. By understanding the fundamental principles of the catalytic cycle and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct diverse libraries of novel compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for professionals in drug discovery and organic synthesis to harness the full potential of these powerful transformations.

References

Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary in vitro evaluation of novel anticancer agents derived from the versatile starting material, 4-Methylquinolin-3-amine. We present a robust and adaptable synthetic protocol for the preparation of a library of Schiff base derivatives, leveraging the reactive 3-amino group for molecular diversification. Detailed methodologies for structural elucidation using modern spectroscopic techniques and a standardized protocol for assessing cytotoxic activity against human cancer cell lines are provided. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in the rational design and discovery of next-generation quinoline-based therapeutics.

Introduction: The Rationale for Derivatizing this compound

Quinoline and its derivatives have demonstrated significant potential in anticancer drug development, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways like EGFR tyrosine kinase.[1][3] The unique structural flexibility of the quinoline ring system allows for the strategic introduction of various pharmacophores to enhance potency and selectivity.[1]

This compound presents an ideal starting point for the synthesis of novel anticancer agents for several key reasons:

  • The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position is a nucleophilic center that can readily participate in a variety of chemical transformations, allowing for the facile introduction of diverse substituents.

  • Modulation of Physicochemical Properties: Derivatization of the 3-amino group enables fine-tuning of crucial drug-like properties such as lipophilicity, hydrogen bonding capacity, and molecular weight, which in turn influence solubility, membrane permeability, and target engagement.

  • Bioisosteric Replacement and SAR Studies: The synthesis of a library of derivatives from a common precursor is a cornerstone of structure-activity relationship (SAR) studies, providing valuable insights into the molecular features required for potent and selective anticancer activity.

This application note will focus on the synthesis of Schiff bases (imines) through the condensation of this compound with a variety of substituted aromatic aldehydes. Schiff bases are a well-established class of compounds with a wide range of biological activities, including significant anticancer properties.[1][2][3] The formation of the azomethine (-C=N-) linkage introduces a key structural element that can participate in coordination with biological targets and can be further modified, for example, by reduction to the corresponding secondary amines.

Synthetic Strategy and Workflow

The overall workflow for the synthesis and evaluation of novel anticancer agents from this compound is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis PART 1: Synthesis and Characterization cluster_screening PART 2: In Vitro Anticancer Screening A Starting Material: This compound C Schiff Base Synthesis (Condensation Reaction) A->C B Aromatic Aldehydes (Diverse Substituents) B->C D Purification (Recrystallization/Chromatography) C->D E Structural Characterization (NMR, FTIR, Mass Spec) D->E G MTT Cytotoxicity Assay E->G Test Compounds F Human Cancer Cell Lines (e.g., MCF-7, A549) F->G H Data Analysis (IC50 Determination) G->H I Lead Compound Identification H->I

Figure 1: General experimental workflow for the synthesis and in vitro screening of novel anticancer agents.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes the synthesis of a representative Schiff base, (E)-N-(4-methoxybenzylidene)-4-methylquinolin-3-amine, from this compound and 4-methoxybenzaldehyde. This procedure can be adapted for a wide range of aromatic aldehydes.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde (or other substituted aromatic aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 0.01 mol) in absolute ethanol (30 mL) with gentle warming and stirring.

  • Aldehyde Addition: To this solution, add 4-methoxybenzaldehyde (1.36 g, 0.01 mol) dissolved in a minimal amount of absolute ethanol (10 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Product Isolation: Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Schiff base.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Protocol for Structural Characterization

The synthesized compounds should be characterized using standard spectroscopic methods to confirm their identity and purity.

Technique Instrumentation Sample Preparation Expected Observations
¹H NMR 400 MHz NMR SpectrometerDissolve sample in DMSO-d₆ or CDCl₃Appearance of a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm. Signals corresponding to the quinoline and aromatic aldehyde protons.
¹³C NMR 100 MHz NMR SpectrometerDissolve sample in DMSO-d₆ or CDCl₃Signal for the azomethine carbon (-N=CH-) in the range of δ 150-165 ppm. Resonances for all other aromatic and aliphatic carbons.
FTIR FTIR SpectrometerKBr pellet or ATRA strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the imine group. Disappearance of the N-H stretching bands of the primary amine.
Mass Spec ESI-MS or HRMSDissolve sample in a suitable solventObservation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of anticancer agents.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized Schiff base derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff bases and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticipated Results and Mechanistic Insights

The synthesized Schiff bases are expected to exhibit a range of cytotoxic activities against the tested cancer cell lines. The variation in activity will depend on the nature and position of the substituents on the aromatic aldehyde ring. For instance, electron-withdrawing or electron-donating groups can significantly influence the electronic properties and steric profile of the molecules, thereby affecting their interaction with biological targets.

The potential mechanisms of action for these novel quinoline Schiff bases could involve several pathways, as suggested by the literature on related compounds.

Mechanism_of_Action cluster_mechanism Potential Anticancer Mechanisms of Quinoline Schiff Bases A Quinoline Schiff Base Planar Aromatic System Azomethine Group B DNA Intercalation Disruption of DNA Replication and Transcription A:f0->B π-π stacking C Enzyme Inhibition e.g., Topoisomerase, Tyrosine Kinases A:f1->C Coordination/H-bonding D Induction of Apoptosis Activation of Caspase Pathways B->D C->D E Generation of ROS Oxidative Stress and Cell Damage E->D

Figure 2: Plausible mechanisms of anticancer action for quinoline Schiff bases.

Further studies, such as DNA binding assays, cell cycle analysis, and apoptosis assays, would be required to elucidate the precise mechanism of action of the most potent compounds identified from the initial screening.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel Schiff base derivatives from this compound and their preliminary evaluation as potential anticancer agents. The described protocols are robust and can be readily adapted for the generation of a diverse chemical library for SAR studies. By following these detailed methodologies, researchers can efficiently identify promising lead compounds for further development in the quest for new and effective cancer therapeutics.

References

Application Notes and Protocols for 4-Methylquinolin-3-amine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action[1]. Historical success stories in antimicrobial drug discovery have frequently featured heterocyclic compounds, with the quinoline core being a particularly privileged scaffold. From the early antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, quinoline derivatives have demonstrated significant therapeutic impact[2]. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties[1][3].

This guide focuses on a specific, yet promising, subclass: 4-methylquinolin-3-amine derivatives . The strategic placement of the methyl group at the 4-position and the amine at the 3-position offers a unique chemical space for derivatization. This document provides a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of these compounds, designed to empower researchers in their quest for the next generation of antimicrobial agents.

Part 1: Synthesis of this compound Derivatives

A robust and versatile synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. The following proposed multi-step synthesis is based on established methodologies for quinoline synthesis and functional group interconversions.

Proposed Synthetic Workflow

Synthetic Workflow for this compound Derivatives A Substituted Aniline C 4-Methylquinoline A->C Combes quinoline synthesis B Methyl Vinyl Ketone B->C E 4-Methyl-3-nitroquinoline C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) D->E G This compound E->G Reduction F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G I N-Substituted this compound Derivatives G->I Derivatization H Various Electrophiles (e.g., Acyl chlorides, Sulfonyl chlorides, Alkyl halides) H->I

Caption: Proposed synthetic route to N-substituted this compound derivatives.

Protocol 1: Synthesis of 4-Methylquinoline (Core Scaffold)

This protocol is adapted from the Combes quinoline synthesis, a reliable method for generating the quinoline core.

Materials and Reagents:

  • Substituted aniline

  • Methyl vinyl ketone

  • Acetic acid

  • Anhydrous zinc chloride

  • Sodium hydroxide (10% solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred solution of the appropriate aniline (10 mmol) in acetic acid (10 ml), add anhydrous zinc chloride (10 mmol).

  • Slowly add methyl vinyl ketone (11.8 mmol) to the reaction mixture over a period of 15 minutes.

  • Heat the reaction mixture to 70-75°C and maintain this temperature for one hour.

  • Increase the temperature to reflux and continue for an additional two hours[4].

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Carefully basify the filtrate with a 10% sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 20 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 4-methylquinoline.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Key Intermediate)

Step 2a: Nitration of 4-Methylquinoline

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

  • Slowly add the synthesized 4-methylquinoline to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitro derivative.

  • Filter, wash with water, and dry the resulting 4-methyl-3-nitroquinoline.

Step 2b: Reduction to this compound

  • Suspend the 4-methyl-3-nitroquinoline in a suitable solvent such as ethanol or hydrochloric acid.

  • Add a reducing agent, for example, tin(II) chloride (SnCl2) in concentrated HCl, or perform catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base to precipitate the crude this compound.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Derivatization of this compound

The 3-amino group serves as a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship.

General Procedure for N-Acylation:

  • Dissolve this compound (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base such as triethylamine or pyridine (1.2 mmol).

  • Cool the mixture to 0°C and add the desired acyl chloride or sulfonyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the resulting N-substituted derivative by column chromatography or recrystallization.

Part 2: Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of the synthesized derivatives is crucial. The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Screening Workflow

Antimicrobial Screening Workflow A Synthesized this compound Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Broth Microdilution Assay B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from Clear Wells D->E G Cytotoxicity Assay (e.g., MTT Assay) D->G F Determine Minimum Bactericidal Concentration (MBC) E->F H Determine Selectivity Index (SI) F->H G->H I Lead Compound Identification H->I

Caption: A streamlined workflow for the antimicrobial evaluation of synthesized compounds.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard for determining MIC values[5].

Materials and Reagents:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent like DMSO.

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum by suspending 3-5 colonies in MHB and incubating until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[5].

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[5].

  • Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[5].

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Illustrative Antimicrobial Activity Data

The following table presents hypothetical MIC values for a series of N-substituted this compound derivatives against representative Gram-positive and Gram-negative bacteria. This data is for illustrative purposes to guide SAR analysis.

CompoundR-GroupS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
G -H64128>256>256
I-a -COCH₃3264128256
I-b -COPh163264128
I-c -SO₂CH₃6464>256>256
I-d -SO₂Ph8163264
Ciprofloxacin (Reference)0.50.250.1250.5

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Structure-Activity Relationship Insights

Based on the illustrative data and general knowledge of quinoline antimicrobials, the following SAR can be inferred:

  • The Unsubstituted Core (G): The parent this compound likely possesses weak to moderate antimicrobial activity.

  • N-Acyl Derivatives (I-a, I-b): Acylation of the 3-amino group appears to enhance activity. The increased lipophilicity and potential for additional hydrogen bonding interactions from the carbonyl group may contribute to this improvement. Aromatic acyl groups (I-b) may be more potent than aliphatic ones (I-a), possibly due to π-π stacking interactions with biological targets.

  • N-Sulfonyl Derivatives (I-c, I-d): Similar to acylation, sulfonylation can modulate activity. Aromatic sulfonyl groups (I-d) may confer greater potency than their aliphatic counterparts (I-c), again suggesting the importance of aromatic interactions.

  • Overall Trends: The derivatization of the 3-amino group is crucial for potent antimicrobial activity. Lipophilicity and the introduction of aromatic moieties seem to be key drivers of enhanced efficacy.

Proposed Mechanism of Action

Many quinoline-based antimicrobials, particularly the fluoroquinolones, exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[6]. It is plausible that this compound derivatives share a similar mechanism of action.

Proposed Mechanism of Action A This compound Derivative B Bacterial Cell Wall/Membrane Penetration A->B C Inhibition of DNA Gyrase/Topoisomerase IV B->C D Disruption of DNA Replication and Repair C->D E Bacterial Cell Death D->E

Caption: Postulated mechanism of action for this compound derivatives.

Experimental Validation of the Mechanism:

  • DNA Gyrase Inhibition Assay: Purified DNA gyrase can be used in an in vitro assay to measure the inhibitory effect of the synthesized compounds.

  • Topoisomerase IV Inhibition Assay: Similar to the gyrase assay, this will determine the compound's effect on topoisomerase IV activity.

  • Macromolecular Synthesis Inhibition Assays: These assays can determine if the compounds selectively inhibit DNA, RNA, or protein synthesis.

Part 4: In Vitro Cytotoxicity Assessment

To evaluate the potential for therapeutic use, it is essential to assess the cytotoxicity of the most promising antimicrobial compounds against mammalian cell lines. The MTT assay is a widely used colorimetric assay to measure cell viability[5].

Protocol 6: MTT Cytotoxicity Assay

Materials and Reagents:

  • Lead compounds

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols outlined herein provide a clear path to generating a diverse library of derivatives. The subsequent antimicrobial and cytotoxicity testing protocols will enable a thorough evaluation of their therapeutic potential. Through systematic SAR studies and mechanistic investigations, it is hoped that this class of compounds will yield lead candidates to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for High-Throughput Screening of 4-Methylquinolin-3-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[1] This class of nitrogen-containing heterocyclic compounds is the foundation for numerous natural and synthetic molecules with a broad spectrum of bioactivities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2] The 4-Methylquinolin-3-amine scaffold, in particular, presents a unique chemical entity with its distinct substitution pattern, offering potential for novel therapeutic interventions. The amino group at the 3-position and the methyl group at the 4-position can significantly influence the molecule's electronic properties and steric interactions, making libraries based on this core structure a rich source for hit discovery.[3][4]

High-throughput screening (HTS) provides the technological framework to rapidly and efficiently interrogate large libraries of such compounds against specific biological targets.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and hit validation, empowering you to unlock the therapeutic potential of this promising chemical space.

Strategic Planning for an HTS Campaign

A successful HTS campaign is not merely a matter of large-scale testing; it is a strategically planned endeavor. The initial steps involve careful consideration of the biological target and the selection of an appropriate assay technology.

Target Selection and Rationale

The choice of a biological target should be driven by a strong understanding of disease pathology. Given the known activities of quinoline derivatives, promising targets for a this compound library screen could include:

  • Protein Kinases: These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6] Many successful kinase inhibitors incorporate a quinoline core.

  • Proteases: Essential for the lifecycle of many pathogens and involved in cancer progression, proteases are a well-established class of drug targets.[7]

  • Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is a burgeoning area of drug discovery, and the planar nature of the quinoline scaffold can be advantageous for interacting with protein surfaces.[8]

Assay Technology: A Comparative Overview

The selection of an HTS assay format is paramount and should be based on the nature of the target and the desired endpoint. The most common HTS methods include fluorescence-based, luminescence-based, and absorbance-based assays.[9]

Assay Technology Principle Advantages Disadvantages Typical Applications
Fluorescence Intensity (FI) Measures the light emitted by a fluorescent molecule upon excitation at a specific wavelength.High sensitivity, widely available instrumentation.Prone to interference from colored or fluorescent compounds.Enzyme activity, reporter gene expression.
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between a donor and an acceptor fluorophore when in close proximity.[7]Homogeneous (no-wash) format, ratiometric readout can reduce noise.Requires labeling of interacting partners, potential for steric hindrance.Protein-protein interactions, nucleic acid hybridization.
Time-Resolved FRET (TR-FRET) A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence.[10]Improved signal-to-noise ratio, less susceptible to compound interference.Requires specialized plate readers.Kinase assays, GPCR signaling.
Bioluminescence Measures light produced by a chemical reaction, typically catalyzed by an enzyme like luciferase.Extremely high sensitivity, low background signal.Requires a luciferase reporter system, signal can be transient.Reporter gene assays, ATP quantification (cell viability).
Bioluminescence Resonance Energy Transfer (BRET) Similar to FRET, but uses a bioluminescent donor and a fluorescent acceptor.[11]No need for an external light source, reducing autofluorescence.Can have a lower dynamic range than FRET.Live-cell protein-protein interaction studies.[8]
AlphaScreen® A bead-based assay where singlet oxygen generated by a donor bead excites a fluorophore on an acceptor bead upon interaction.Very high sensitivity, robust and homogeneous format.Sensitive to light and oxygen, can have high reagent costs.Immunoassays, protein-protein interactions.
Absorbance (Colorimetric) Measures the amount of light absorbed by a sample at a specific wavelength.Simple, inexpensive, and widely applicable.Lower sensitivity compared to fluorescence or luminescence assays.Enzyme assays (e.g., MTT for cell viability).[1]

Caption: Comparison of common HTS assay technologies.

The HTS Workflow: From Assay Development to Hit Confirmation

A typical HTS campaign follows a well-defined, multi-step workflow designed to efficiently identify and validate promising compounds.[1]

HTS_Workflow Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen Assay_Development->Pilot_Screen Validate robustness (Z' > 0.5) Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Proceed if pilot is successful Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Generate raw data Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Select initial hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Confirm activity Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Determine potency SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Validate mechanism & rule out artifacts

Caption: A typical high-throughput screening workflow.

Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific target and assay format.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Materials:

  • This compound compound library dissolved in DMSO.

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well or 384-well clear flat-bottom cell culture plates.

  • Multichannel pipette or automated liquid handler.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound library compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 4-18 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Kinase Inhibitor Screening (TR-FRET Assay)

This protocol describes a generic TR-FRET assay for identifying inhibitors of a specific protein kinase.[10]

Materials:

  • This compound compound library dissolved in DMSO.

  • Recombinant protein kinase.

  • Biotinylated substrate peptide.

  • Europium-labeled anti-phospho-specific antibody.

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP solution.

  • Stop solution (e.g., 10 mM EDTA).

  • 384-well low-volume white or black plates.

  • TR-FRET enabled microplate reader.

Procedure:

  • Compound Dispensing:

    • Dispense a small volume (e.g., 50 nL) of the library compounds into the 384-well plates using an acoustic dispenser or pin tool.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and biotinylated substrate peptide in kinase reaction buffer.

    • Add the master mix to the compound-containing wells.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer.

    • Add the detection mix to the wells to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission filters for Europium and APC.

Data Analysis and Hit Identification

The vast amount of data generated in an HTS campaign requires robust and systematic analysis.[12] The objective is not just to find active compounds but to identify those with genuine and promising biological activity.[13]

Data_Analysis_Flow Raw_Data Raw HTS Data Normalization Data Normalization Raw_Data->Normalization Correct for systematic errors Hit_Identification Hit Identification (e.g., Z-score > 3) Normalization->Hit_Identification Identify statistically significant hits PAINS_Filter PAINS Filtering Hit_Identification->PAINS_Filter Remove known promiscuous compounds Clustering Structural Clustering PAINS_Filter->Clustering Group hits by chemical similarity Hit_List Prioritized Hit List Clustering->Hit_List Select diverse chemotypes for follow-up

Caption: Data analysis workflow for hit identification.

Key Metrics for Assay Quality:
  • Z'-factor: A statistical parameter that reflects the robustness of an assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[14]

Hit Confirmation and Prioritization:
  • Re-testing: Initial hits should be re-tested from the original library plates to confirm their activity.

  • Fresh Powder Confirmation: Active compounds should be sourced as fresh powder and re-tested to ensure the activity is not due to degradation or contamination of the library sample.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection technology to rule out assay-specific artifacts.

  • PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in many HTS assays through non-specific mechanisms. It is crucial to filter these out early in the process.[13]

Troubleshooting Common HTS Issues

Even with careful planning, challenges can arise during an HTS campaign.

Issue Potential Cause(s) Troubleshooting Steps
Low Z'-factor High variability in controls, suboptimal reagent concentrations, unstable reagents.Optimize reagent concentrations, check reagent stability, ensure consistent liquid handling.
High False-Positive Rate Compound autofluorescence or quenching, compound aggregation, non-specific enzyme inhibition.Run counter-screens to identify fluorescent/quenching compounds, include detergents to minimize aggregation, perform orthogonal assays.
High False-Negative Rate Low compound concentration, poor compound solubility, short incubation times.Increase compound screening concentration (if possible), check compound solubility in assay buffer, optimize incubation times.
Edge Effects in Plates Evaporation from wells at the edge of the plate, temperature gradients across the plate.Use plates with lids, ensure proper sealing, and consider using barrier or moat wells filled with buffer.

Caption: Troubleshooting common issues in HTS.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to discovering novel chemical probes and potential therapeutic leads. By combining a deep understanding of the quinoline scaffold's medicinal chemistry with a strategically designed and rigorously executed HTS campaign, researchers can significantly increase the probability of identifying high-quality hit compounds. The protocols and insights provided in this guide are intended to serve as a foundation for developing robust and effective screening campaigns, ultimately accelerating the journey from a chemical library to a potential new medicine.

References

Topic: In Vitro Cytotoxicity Assay Protocol for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from a Senior Scientist

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of numerous therapeutic agents.[1] Their broad spectrum of biological activities, including potent anticancer properties, has made them a focal point in medicinal chemistry and drug development.[2][3] Many quinoline-based anticancer agents exert their effects through mechanisms such as inducing cell cycle arrest, inhibiting angiogenesis, and triggering programmed cell death (apoptosis).[2][4]

A critical, foundational step in the preclinical evaluation of these novel quinoline derivatives is the accurate assessment of their cytotoxic effects. In vitro cytotoxicity assays serve as the primary screening tool to quantify a compound's potency, understand its mechanism of action, and guide the selection of candidates for further development. This guide provides a detailed, experience-driven framework for conducting robust and reproducible cytotoxicity studies on quinoline compounds, moving from primary screening to deeper mechanistic insights.

Strategic Assay Selection: Choosing the Right Endpoint

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, a multi-parametric approach is essential. The choice of assay depends on the specific question being asked. The primary screen typically measures overall cell viability, while secondary assays elucidate the specific mechanism of cell death.

  • Metabolic Activity (e.g., MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. This is a strong indicator of overall cell health and metabolic function.[5] It is an excellent high-throughput method for primary screening.

  • Membrane Integrity (e.g., LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] This assay specifically detects cell lysis or necrosis.

  • Apoptosis Induction (e.g., Annexin V/PI Staining): Identifies one of the most common mechanisms of action for anticancer drugs.[8][9] This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Assay Selection Strategy start Start: Evaluate New Quinoline Compound q1 Primary Goal: High-Throughput Screening for IC50? start->q1 primary_assay Primary Assay: MTT (Metabolic Activity) q1->primary_assay Yes q2 Secondary Goal: Understand Mechanism of Cell Death? q1->q2 No primary_assay->q2 secondary_assays Secondary / Mechanistic Assays q2->secondary_assays Yes end Comprehensive Cytotoxicity Profile q2->end No ldh LDH Assay (Membrane Integrity) secondary_assays->ldh apoptosis Apoptosis Assays (Annexin V, Caspase) secondary_assays->apoptosis ros ROS Assay (Oxidative Stress) secondary_assays->ros ldh->end apoptosis->end ros->end

Caption: Decision workflow for selecting appropriate cytotoxicity assays.

Part 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening due to its reliability and suitability for high-throughput formats.

Principle of the MTT Assay

The assay's core principle lies in the enzymatic conversion of the yellow, water-soluble MTT into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[10] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11]

Critical Considerations for Quinoline Compounds
  • Solubility: Many quinoline derivatives are hydrophobic and may have poor aqueous solubility. It is imperative to first determine the compound's solubility in the final assay medium. Dimethyl sulfoxide (DMSO) is the most common solvent, but its final concentration in the well should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. If solubility issues persist, pH adjustments or the use of solubilizing excipients like cyclodextrins may be necessary, ensuring these modifications do not interfere with the assay or cell health.[12][13]

  • Compound Color: If a quinoline derivative is colored, it may interfere with the absorbance reading at 570 nm. Always run a "compound only" control (compound in medium, no cells) to determine its background absorbance.

  • Chemical Reactivity: Some compounds can chemically reduce MTT non-enzymatically. To test for this, add the compound to cell-free medium containing MTT and observe if a color change occurs.

Detailed Step-by-Step Protocol

G cluster_workflow MTT Assay Experimental Workflow step1 1. Cell Seeding (96-well plate) step2 2. Incubation (24h for attachment) step1->step2 step3 3. Compound Treatment (Serial Dilutions) step2->step3 step4 4. Incubation (24h, 48h, or 72h) step3->step4 step5 5. Add MTT Reagent (Incubate 4h) step4->step5 step6 6. Solubilize Formazan (Add DMSO) step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 step8 8. Data Analysis (Calculate IC50) step7->step8

Caption: Experimental workflow for the MTT cytotoxicity assay.[1]

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, HT-29, HepG2)[1][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[15]

  • Quinoline test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Culture & Seeding:

    • Maintain cells in a T-75 flask at 37°C with 5% CO2.[16] For detailed cell culture techniques, refer to the ATCC Animal Cell Culture Guide.[17][18]

    • When cells reach 80-90% confluency, harvest them using trypsin.

    • Seed cells into a 96-well plate at an optimized density. Incubate for 24 hours to allow for attachment.[15]

Cell Line Type Typical Seeding Density (cells/well)
Adherent (fast-growing, e.g., HeLa, A549)3,000 - 7,000
Adherent (slow-growing, e.g., MCF-7)5,000 - 10,000
Suspension (e.g., K562)10,000 - 30,000
Caption: Recommended cell seeding densities for a 96-well plate format.
  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of the quinoline compound (e.g., 10-100 mM) in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Crucial Controls (in triplicate):

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Background Control: Culture medium without cells (for blanking the plate reader).[1]

  • Incubation: Incubate the plate for a predetermined exposure time (commonly 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Assay Procedure:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will produce visible purple formazan crystals.[16]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[16]

Data Analysis and IC50 Determination
  • Calculate Percentage Viability:

    • Subtract the average OD of the background control from all other OD values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Corrected OD of Treated Sample / Corrected OD of Untreated Control) x 100

  • Determine the IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50%.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (variable slope, four-parameter model) to fit the dose-response curve and calculate the precise IC50 value. Software such as GraphPad Prism is highly recommended for this analysis.[20][21][22]

Compound Cell Line Exposure Time IC50 (µM)
Quinoline Derivative AMCF-7 (Breast)48h7.5[1]
Quinoline Derivative BHT-29 (Colon)48h8.1[1]
Quinoline Derivative CHepG2 (Liver)48h12.3
Doxorubicin (Control)MCF-7 (Breast)48h0.8
Caption: Example table summarizing IC50 values for different quinoline compounds.

Part 2: Elucidating the Mechanism of Cytotoxicity

A low IC50 value indicates potency, but it doesn't explain how the compound kills the cells. Secondary assays are vital for mechanistic understanding.

Lactate Dehydrogenase (LDH) Assay

This assay serves as an excellent orthogonal method to confirm cytotoxicity by measuring necrosis or late apoptosis. When the cell membrane is compromised, LDH is released into the culture medium where it can be quantified with an enzymatic assay that produces a colored formazan product.[7][23][24] The amount of color is proportional to the number of lysed cells.[24]

Apoptosis Assays

Many quinoline-based anticancer agents function by inducing apoptosis.[4][25] Evaluating this pathway is crucial.

Annexin V/PI Staining by Flow Cytometry:

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. This dual staining allows for the differentiation of:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Brief Protocol:

    • Seed cells in 6-well plates and treat with the quinoline compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.[1]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark.

    • Analyze the samples by flow cytometry within one hour.[1]

G cluster_pathway Simplified Apoptosis Signaling drug Quinoline Compound receptor Death Receptor (Extrinsic Pathway) drug->receptor mito Mitochondrial Stress (Intrinsic Pathway) drug->mito casp8 Caspase-8 Activation receptor->casp8 casp9 Caspase-9 Activation mito->casp9 casp3 Caspase-3 (Executioner Caspase) casp8->casp3 casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.[1][26]

Reactive Oxygen Species (ROS) Assay

Some quinoline compounds induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress.[25]

DCFH-DA Assay:

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][28] The fluorescence intensity is proportional to the intracellular ROS levels.[27]

  • Brief Protocol:

    • Culture cells and treat with the quinoline compound. A positive control like Tert-Butyl hydroperoxide (TBHP) should be included.[27][29]

    • Wash the cells with PBS.

    • Load the cells with a DCFH-DA solution (e.g., 10 µM) and incubate for 30-60 minutes at 37°C in the dark.[27][29]

    • Remove the DCFH-DA solution and wash the cells again.

    • Measure fluorescence immediately using a fluorescence microplate reader (Ex/Em: ~485/535 nm) or flow cytometer.[27][28]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Compound precipitation; Edge effects in the 96-well plate.Improve pipetting technique; Visually inspect compound dilutions for precipitation before adding to cells[12]; Avoid using the outermost wells of the plate.
Low absorbance readings in all wells (including controls) Low cell number or poor cell health; MTT reagent has degraded; Insufficient incubation time.Optimize cell seeding density; Store MTT solution protected from light at -20°C[19]; Ensure a 4-hour incubation with MTT.
High background in "compound only" control wells Compound is colored and absorbs at 570 nm; Compound directly reduces MTT.Subtract the background absorbance from all readings; Perform a cell-free MTT reduction test. If positive, consider an alternative assay like SRB.
IC50 value seems inconsistent with visual inspection Incomplete solubilization of formazan crystals; Data analysis error.Ensure crystals are fully dissolved by shaking and visual confirmation before reading; Double-check formulas and use non-linear regression for curve fitting.[20]

Conclusion

The systematic evaluation of in vitro cytotoxicity is a cornerstone of modern drug development. For a promising class of molecules like quinoline derivatives, a multi-faceted approach is essential. This guide outlines a robust strategy, beginning with the high-throughput MTT assay to determine potency (IC50) and progressing to more specific assays like LDH, Annexin V, and ROS detection to elucidate the mechanism of action. By understanding the "why" behind each protocol step and anticipating challenges such as compound solubility, researchers can generate high-quality, reproducible data that confidently drives drug discovery projects forward.

References

Measuring the Minimum Inhibitory Concentration (MIC) of 4-Aminoquinolines Against Plasmodium falciparum: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of 4-Aminoquinolines and the Imperative of Accurate Susceptibility Testing

The 4-aminoquinoline class of compounds, with chloroquine as its most famed member, has been a cornerstone of antimalarial chemotherapy for decades.[1] These agents have historically been highly effective, affordable, and widely accessible. However, the emergence and spread of drug-resistant Plasmodium falciparum, the most virulent human malaria parasite, has significantly compromised their efficacy in many parts of the world.[2] Despite this, 4-aminoquinolines and their derivatives remain crucial in certain geographical regions and serve as vital scaffolds in the development of new antimalarial agents designed to overcome resistance.[1]

Accurate and reproducible measurement of the minimum inhibitory concentration (MIC) of 4-aminoquinolines is therefore of paramount importance. For researchers in drug discovery, the MIC is a primary indicator of a compound's potency and a critical parameter for structure-activity relationship (SAR) studies.[3] For global public health surveillance, monitoring the MIC of existing drugs like chloroquine provides essential data on the evolution and spread of resistance, informing treatment policies.[2]

This comprehensive guide provides detailed protocols and the underlying scientific rationale for determining the MIC of 4-aminoquinolines against P. falciparum. We will delve into the most common and validated in vitro methods, emphasizing experimental integrity and data interpretation to ensure the generation of reliable and meaningful results.

Scientific Foundation: Mechanism of Action and Resistance

A thorough understanding of the mechanism of action of 4-aminoquinolines is fundamental to interpreting MIC data correctly. These compounds are weak bases that accumulate to high concentrations within the acidic digestive vacuole of the intraerythrocytic parasite.[4] Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. 4-aminoquinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the buildup of toxic free heme, which ultimately kills the parasite.[4]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the membrane of the digestive vacuole.[5] These mutations result in an increased efflux of the drug from the digestive vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[6] This understanding of the resistance mechanism underscores the importance of using well-characterized chloroquine-sensitive and -resistant parasite strains as controls in any MIC determination assay.

Core Methodologies for In Vitro Antimalarial Susceptibility Testing

Unlike bacteriology, where MIC is often determined by observing the turbidity of a liquid culture, assessing the growth of P. falciparum requires more specialized techniques. The parasite resides within red blood cells (RBCs), making simple turbidity measurements impossible. The most widely accepted methods rely on quantifying parasite-specific macromolecules, such as DNA or enzymes, after a period of incubation with the test compound.

This guide will focus on two robust, non-radioactive methods that have largely replaced the older, hazardous [3H]-hypoxanthine incorporation assay: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.[7][8]

The SYBR Green I-Based Fluorescence Assay

This is a high-throughput, sensitive, and cost-effective method for determining antimalarial drug susceptibility.[9][10] The assay relies on the fluorescent dye SYBR Green I, which exhibits a massive increase in fluorescence upon binding to double-stranded DNA.[7] Since mature red blood cells are anucleated, the DNA content in a culture of infected RBCs is directly proportional to the number of parasites.

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis drug_prep Prepare Serial Dilutions of 4-Aminoquinoline plate_drug Dispense Drug Dilutions into 96-Well Plate drug_prep->plate_drug parasite_prep Prepare Synchronized Ring-Stage Parasite Culture add_parasites Add Parasite Culture to Wells parasite_prep->add_parasites plate_drug->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate add_lysis Add Lysis Buffer with SYBR Green I incubate->add_lysis incubate_dark Incubate in Dark (1-2 hours, RT) add_lysis->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence analyze Calculate % Inhibition and Determine IC50 read_fluorescence->analyze

The Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a glycolytic enzyme, parasite lactate dehydrogenase (pLDH), which is produced by viable parasites.[8] The activity of pLDH is distinguishable from the host's LDH by its ability to utilize the substrate analogue 3-acetylpyridine adenine dinucleotide (APAD).[11] The reduction of APAD is coupled to the reduction of a tetrazolium salt, which produces a colored formazan product that can be quantified spectrophotometrically. The amount of color produced is directly proportional to the number of viable parasites.

pLDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis drug_prep Prepare Serial Dilutions of 4-Aminoquinoline plate_drug Dispense Drug Dilutions into 96-Well Plate drug_prep->plate_drug parasite_prep Prepare Asynchronous Parasite Culture add_parasites Add Parasite Culture to Wells parasite_prep->add_parasites plate_drug->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate freeze_thaw Freeze-Thaw Plate to Lyse Cells incubate->freeze_thaw add_reagents Add pLDH Substrate and Colorimetric Reagents freeze_thaw->add_reagents incubate_rt Incubate at RT add_reagents->incubate_rt read_absorbance Read Absorbance (e.g., 650 nm) incubate_rt->read_absorbance analyze Calculate % Inhibition and Determine IC50 read_absorbance->analyze

Experimental Protocols

PART A: Parasite Culture and Maintenance

A prerequisite for any in vitro drug susceptibility assay is a healthy, continuous culture of P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7, K1)

  • Human O+ erythrocytes

  • Complete Medium (CM): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II or 10% human serum.[12]

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • 37°C incubator

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Maintain parasite cultures in 25 cm² flasks at a 5% hematocrit (the percentage of red blood cells in the total volume) in Complete Medium.[13]

  • Incubate at 37°C in a humidified, modular chamber flushed with the gas mixture.[2]

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Subculture the parasites every 2-3 days to maintain a parasitemia between 1-5%. To subculture, dilute the existing culture with fresh RBCs and CM.

  • For the SYBR Green I assay, it is highly recommended to use synchronized cultures at the ring stage to ensure uniform parasite development. Synchronization can be achieved by treating the culture with 5% D-sorbitol.[12]

PART B: Preparation of Drug Plates

Materials:

  • 4-aminoquinoline compound (e.g., Chloroquine diphosphate)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete Medium (CM)

  • Sterile 96-well, flat-bottom microtiter plates

Protocol:

  • Prepare a high-concentration stock solution of the 4-aminoquinoline in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in CM to create a range of working concentrations. A typical 2-fold dilution series spanning from a high concentration (e.g., 1000 nM) to a low concentration is recommended.

  • Dispense 100 µL of each drug dilution into triplicate wells of a 96-well plate.

  • Include control wells:

    • Drug-free control: 100 µL of CM with the same final DMSO concentration as the drug wells (represents 100% parasite growth).

    • Background control: 100 µL of CM (for use with uninfected RBCs to measure background signal).

PART C: SYBR Green I Assay Protocol

Protocol:

  • Prepare a synchronized ring-stage parasite culture with a parasitemia of 0.5% and a hematocrit of 2% in CM.

  • Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate, resulting in a final volume of 200 µL per well.

  • Add 100 µL of uninfected RBCs (at 2% hematocrit in CM) to the background control wells.

  • Incubate the plate for 72 hours under the same conditions as for parasite culture.[3]

  • After incubation, prepare the SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock). Protect this solution from light.[3]

  • Carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[3]

  • Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

PART D: pLDH Assay Protocol

Protocol:

  • Prepare an asynchronous parasite culture with a parasitemia of 0.5% and a hematocrit of 2% in CM.

  • Add 100 µL of this parasite suspension to each well of the pre-dosed drug plate.

  • Add 100 µL of uninfected RBCs to the background control wells.

  • Incubate the plate for 72 hours.

  • After incubation, lyse the cells by freezing the plate at -20°C and thawing it. Repeat this freeze-thaw cycle once.[2]

  • Prepare the pLDH assay reagents according to a commercially available kit or a published protocol. This typically involves a Malstat reagent and a NBT/PES solution.[11]

  • Transfer a small volume (e.g., 20 µL) of the hemolyzed culture from each well to a new 96-well plate.

  • Add the pLDH assay reagents to each well and incubate at room temperature in the dark for 30-60 minutes.

  • Read the absorbance on a microplate spectrophotometer at a wavelength of ~650 nm.[11]

Data Analysis and Interpretation

The raw data (fluorescence or absorbance values) must be processed to determine the 50% inhibitory concentration (IC50), which is the standard metric for antimalarial drug potency.

Steps for Data Analysis:

  • Average the readings from the triplicate wells for each concentration.

  • Subtract the average background control value from all other average values.

  • Normalize the data by expressing the signal at each drug concentration as a percentage of the drug-free control (which is set to 100%).

  • Plot the percentage of parasite growth against the log of the drug concentration.

  • Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the IC50 value.[14]

ParameterDescriptionTypical Value for Chloroquine
IC50 The concentration of a drug that inhibits parasite growth by 50%.Sensitive Strains (e.g., 3D7): < 30 nMResistant Strains (e.g., K1, Dd2): > 100 nM
Hill Slope Describes the steepness of the dose-response curve.A slope of ~1 suggests a simple 1:1 drug-target interaction.
R² Value A measure of how well the regression model fits the data.Should be > 0.95 for a reliable curve fit.

Self-Validating System: Quality Control is Non-Negotiable

To ensure the trustworthiness and reproducibility of your MIC data, a stringent quality control (QC) system must be in place.

QC CheckPurposeAcceptance CriteriaTroubleshooting
Sterility Control To check for contamination of media and reagents.No visible growth or turbidity in uninoculated wells.Discard contaminated reagents and review sterile technique.
Positive Growth Control To confirm that the parasites are viable and the culture conditions are optimal.Robust signal (fluorescence or absorbance) in drug-free wells.Check incubator conditions, media preparation, and parasite health.
Reference Strains To validate the assay's performance and ensure consistency between experiments.IC50 values for reference strains should fall within a predefined, acceptable range.Review all protocol steps, including drug dilutions and inoculum preparation.

Recommended Reference Strains:

  • Chloroquine-Sensitive: 3D7, NF54[12][15]

  • Chloroquine-Resistant: K1, Dd2, FCR3[12][15]

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High background signal Incomplete removal of white blood cells; bacterial/fungal contamination.Use a buffy coat separation method (e.g., Ficoll-Paque) to remove WBCs; ensure strict aseptic technique.
Poor parasite growth Suboptimal culture medium (e.g., wrong pH, expired Albumax); incorrect gas mixture; unhealthy parasite stock.Prepare fresh medium and check pH; verify gas cylinder and flow rates; use a fresh, healthy parasite stock.
Inconsistent IC50 values Inaccurate drug dilutions; variability in inoculum density; edge effects in the 96-well plate.Prepare fresh drug dilutions for each experiment; carefully standardize parasitemia and hematocrit; avoid using the outer wells of the plate.
No dose-response curve Drug concentration range is too high or too low; compound is insoluble or has degraded.Test a wider range of concentrations; check the solubility of the compound in the assay medium; prepare fresh drug stocks.

Conclusion

The determination of the MIC for 4-aminoquinolines against P. falciparum is a nuanced process that requires meticulous attention to detail, from parasite culture to data analysis. The SYBR Green I and pLDH assays offer reliable, high-throughput alternatives to traditional methods. By understanding the underlying biology of the parasite and the mechanism of drug action, and by implementing a robust quality control system, researchers can generate high-quality, reproducible data. This information is indispensable for the surveillance of drug resistance and for the discovery and development of the next generation of antimalarial therapies.

References

Application Notes and Protocols for 4-Methylquinolin-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[2][4] Within this important class of compounds, 4-Methylquinolin-3-amine emerges as a versatile and strategic building block for the synthesis of complex molecular architectures. The unique arrangement of the nucleophilic amino group at the C3 position, adjacent to the sterically directing methyl group at C4, offers a reactive handle for constructing fused heterocyclic systems and for participation in multicomponent reactions (MCRs).

This guide provides an in-depth exploration of the synthetic utility of this compound. We will detail its preparation and demonstrate its application as a key intermediate in the synthesis of novel fused polycyclic systems, such as pyrazolo[3,4-c]quinolines and pyrrolo[3,4-c]quinolines. Furthermore, we will explore its potential as a component in multicomponent reactions to generate molecular diversity. The protocols described herein are designed to be robust and reproducible, providing researchers in medicinal chemistry and organic synthesis with a practical framework for leveraging this valuable reagent.

PART 1: Synthesis of the Core Moiety: this compound

The most direct route to this compound is through the reduction of its nitro precursor, 4-Methyl-3-nitroquinoline.[5][6] This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various reducing agents. Catalytic hydrogenation or metal-acid systems are commonly employed.[7]

Protocol 1: Synthesis of this compound via Reduction of 4-Methyl-3-nitroquinoline

This protocol details the reduction of the nitro group using iron powder in an acidic medium, a cost-effective and reliable method.[7]

Reaction Scheme:

Synthesis_of_this compound reactant 4-Methyl-3-nitroquinoline product This compound reactant->product Fe, HCl (cat.) Ethanol/Water, Reflux

Caption: Synthesis of this compound.

Materials and Reagents:

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Methyl-3-nitroquinoline188.1810.01.01.88 g
Iron powder (<100 mesh)55.8450.05.02.79 g
Concentrated Hydrochloric Acid36.46~1.00.1~0.1 mL
Ethanol46.07--30 mL
Water18.02--10 mL
Ethyl Acetate88.11--As needed
Saturated Sodium Bicarbonate Solution---As needed
Anhydrous Sodium Sulfate142.04--As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methyl-3-nitroquinoline (1.88 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Reagent Addition: Add iron powder (2.79 g, 50.0 mmol) and a catalytic amount of concentrated hydrochloric acid (~0.1 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add 50 mL of water to the residue and basify carefully with saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure product.

PART 2: Key Applications in the Synthesis of Fused Heterocycles

The strategic placement of the amino and methyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through annulation reactions. The amino group serves as a nucleophile to react with electrophilic partners, initiating a cyclization cascade.

Application 1: Synthesis of Pyrazolo[3,4-c]quinoline Derivatives

The 1,2-relationship that can be established from the C3-amino group and the C4-position of the quinoline ring is perfect for constructing a fused pyrazole ring. This can be achieved by reacting this compound with a 1,3-dicarbonyl compound or its equivalent, which provides the remaining two carbon atoms and one nitrogen atom for the pyrazole ring.[8][9]

Reaction Workflow:

Pyrazoloquinoline_Synthesis cluster_workflow Synthesis of Pyrazolo[3,4-c]quinolines A This compound + 1,3-Dicarbonyl Compound B Condensation to form Enaminone Intermediate A->B e.g., Acetic Acid, Reflux C Acid-catalyzed Intramolecular Cyclization B->C Heat D Dehydration/Aromatization C->D E Substituted Pyrazolo[3,4-c]quinoline D->E

Caption: Workflow for Pyrazolo[3,4-c]quinoline Synthesis.

Protocol 2: Synthesis of a 1,4-Dimethyl-1H-pyrazolo[3,4-c]quinoline Derivative

This protocol describes a two-step, one-pot procedure involving an initial condensation with a β-ketoester followed by cyclization.

Reaction Scheme:

Pyrazoloquinoline_Reaction reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate Acetic Acid, Reflux reactant2 + Ethyl Acetoacetate product 1,4-Dimethyl-1H-pyrazolo[3,4-c]quinolin-5(4H)-one intermediate->product High temp. (e.g., Dowtherm A) or PPA, Heat

Caption: Synthesis of a Pyrazolo[3,4-c]quinoline derivative.

Materials and Reagents:

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound158.205.01.00.79 g
Ethyl Acetoacetate130.145.51.10.72 g (0.7 mL)
Glacial Acetic Acid60.05--10 mL
Polyphosphoric Acid (PPA)---~5 g

Step-by-Step Protocol:

  • Condensation: In a 50 mL round-bottom flask, dissolve this compound (0.79 g, 5.0 mmol) and ethyl acetoacetate (0.72 g, 5.5 mmol) in glacial acetic acid (10 mL).

  • Initial Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the formation of the enamine intermediate by TLC.

  • Cyclization: Cool the reaction mixture slightly. Carefully add polyphosphoric acid (~5 g) in portions. Heat the resulting mixture to 130-140 °C for an additional 2-4 hours. The reaction should be monitored for the formation of the cyclized product.

  • Work-up: Allow the reaction to cool to about 80 °C and then carefully pour it onto crushed ice (~50 g) with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) to yield the pure pyrazolo[3,4-c]quinoline derivative.

Application 2: Synthesis of Pyrrolo[3,4-c]quinoline Derivatives

The ortho-relationship between the amino and methyl groups also provides a template for constructing a fused pyrrole ring, leading to the pyrrolo[3,4-c]quinoline scaffold. A Paal-Knorr type synthesis, involving the reaction with a 1,4-dicarbonyl compound, is a classic approach to pyrrole formation.[10][11]

Protocol 3: Synthesis of a Substituted Pyrrolo[3,4-c]quinoline-1,3-dione

This protocol outlines a potential pathway using a phthalic anhydride derivative to construct the fused pyrrolidinedione ring system, a common motif in biologically active molecules.

Reaction Scheme:

Pyrroloquinoline_Reaction reactant1 This compound intermediate Phthalamic Acid Intermediate reactant1->intermediate Toluene, Reflux reactant2 + Phthalic Anhydride product Substituted Pyrrolo[3,4-c]quinoline-1,3-dione intermediate->product Acetic Anhydride, Sodium Acetate, Heat

Caption: Synthesis of a Pyrrolo[3,4-c]quinoline-1,3-dione.

Materials and Reagents:

Reagent/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound158.205.01.00.79 g
Phthalic Anhydride148.125.01.00.74 g
Acetic Anhydride102.09--10 mL
Anhydrous Sodium Acetate82.032.50.50.21 g

Step-by-Step Protocol:

  • Amide Formation: Combine this compound (0.79 g, 5.0 mmol) and phthalic anhydride (0.74 g, 5.0 mmol) in a flask with acetic anhydride (10 mL) and anhydrous sodium acetate (0.21 g, 2.5 mmol).

  • Cyclodehydration: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the product.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • Isolation: A solid product should precipitate. Stir for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from glacial acetic acid or another suitable high-boiling solvent.

Application 3: Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in synthetic chemistry for rapidly building molecular complexity from simple starting materials in a single pot.[12][13] As a primary aromatic amine, this compound is an excellent candidate for MCRs like the Ugi or Biginelli-type reactions, where it can provide one of the key diversity inputs.[12][14]

Protocol 4: Hypothetical Ugi-type Four-Component Reaction

This protocol illustrates how this compound could be used in a Ugi-type reaction to generate a complex α-acylamino amide scaffold appended to the quinoline core.

Reaction Workflow:

Ugi_Reaction_Workflow cluster_workflow Ugi Four-Component Reaction A This compound + Aldehyde B Formation of Schiff Base/Iminium Ion A->B Methanol, RT C Nucleophilic attack by Isocyanide B->C + Isocyanide D Formation of Nitrilium Ion Intermediate C->D E Intramolecular attack by Carboxylate D->E + Carboxylic Acid F Mumm Rearrangement E->F G Ugi Product F->G

Caption: Mechanistic workflow of a Ugi-type reaction.

Materials and Reagents:

ComponentExampleMoles (mmol)Equivalents
Amine This compound2.01.0
Aldehyde Benzaldehyde2.01.0
Carboxylic Acid Acetic Acid2.01.0
Isocyanide tert-Butyl isocyanide2.01.0
Solvent Methanol--

Step-by-Step Protocol:

  • Reaction Setup: In a 25 mL flask, dissolve this compound (0.32 g, 2.0 mmol) in methanol (10 mL).

  • Component Addition: To this solution, add benzaldehyde (0.21 g, 2.0 mmol), followed by acetic acid (0.12 g, 2.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Isocyanide Addition: Add tert-butyl isocyanide (0.17 g, 2.0 mmol) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried and concentrated. The crude product is typically purified by column chromatography on silica gel to isolate the desired Ugi product.

Conclusion

This compound is a highly valuable, yet underutilized, building block in organic synthesis. Its preparation is straightforward, and its unique substitution pattern provides a gateway to a variety of complex fused heterocyclic systems of significant interest in medicinal chemistry. The protocols and applications detailed in this guide demonstrate its potential as a precursor for pyrazolo[3,4-c]quinolines, pyrrolo[3,4-c]quinolines, and as a versatile component in multicomponent reactions. We encourage researchers to explore the rich chemistry of this scaffold to accelerate the discovery of novel bioactive compounds and functional materials.

References

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 4-Methylchinolin-3-amin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Synthese von 4-Methylchinolin-3-amin zugeschnitten ist.

Einführung

Willkommen im technischen Support-Center für die Synthese von 4-Methylchinolin-3-amin. Diese Anleitung bietet Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bei der Bewältigung häufiger Herausforderungen zu unterstützen, die bei der Synthese dieser wichtigen heterozyklischen Verbindung auftreten. 4-Methylchinolin-3-amin ist ein wertvolles Zwischenprodukt in der medizinischen Chemie, und die Erzielung einer hohen Ausbeute und Reinheit ist für nachfolgende Anwendungen entscheidend. Diese Anleitung konzentriert sich auf die gängigsten Synthesewege und bietet praktische, felderprobte Einblicke zur Optimierung Ihrer experimentellen Ergebnisse.

Abschnitt 1: Anleitung zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet detaillierte Ursachenanalysen und Lösungen.

Problem 1: Geringe oder keine Ausbeute des gewünschten Produkts

F: Ich erhalte eine sehr geringe Ausbeute oder isoliere kein 4-Methylchinolin-3-amin. Was sind die potenziellen Ursachen und wie kann ich sie beheben?

A: Eine geringe Ausbeute ist ein häufiges Problem, das auf mehrere Faktoren während der Reaktion zurückzuführen sein kann. Die häufigste Route beinhaltet die Reduktion von 4-Methyl-3-nitrochinolin. Lassen Sie uns die Fehlerbehebung für diesen zweistufigen Ansatz aufschlüsseln: die Bildung des Chinolinrings (oft über eine Friedländer-Anellierung oder eine ähnliche Methode) und die anschließende Reduktion der Nitrogruppe.

Mögliche Ursache A: Ineffiziente Friedländer-Zyklisierung zur Bildung des Nitro-Zwischenprodukts

Die Friedländer-Synthese, bei der ein 2-Aminoarylketon mit einer Verbindung mit einer reaktiven α-Methylengruppe kondensiert wird, ist eine grundlegende Methode zur Bildung des Chinolinrings.[1][2][3] Ineffizienzen in diesem Schritt wirken sich direkt auf Ihre Endausbeute aus.

  • Kausale Analyse: Die Reaktion ist typischerweise säure- oder basenkatalysiert und erfordert eine präzise Temperaturkontrolle, um die Dehydratisierung und die anschließende Zyklisierung voranzutreiben, ohne die Zersetzung oder Nebenreaktionen zu fördern.[4][5] Eine unzureichende Katalyse oder eine suboptimale Temperatur kann die Reaktion zum Stillstand bringen.

  • Lösungsvorschläge:

    • Katalysator-Screening: Wenn Sie eine Säurekatalyse verwenden, sollten Sie verschiedene Katalysatoren wie Schwefelsäure (H₂SO₄), Polyphosphorsäure (PPA) oder Lewis-Säuren (z. B. ZnCl₂) in Betracht ziehen.[4] PPA ist besonders wirksam, da es sowohl als Katalysator als auch als Dehydratisierungsmittel fungiert. Führen Sie Kleinversuche durch, um den optimalen Katalysator für Ihr spezifisches Substrat zu ermitteln.

    • Temperaturoptimierung: Friedländer-Reaktionen erfordern oft hohe Temperaturen (150–220 °C), aber eine übermäßige Hitze kann zu Teerbildung führen.[1][6] Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC), um die minimale Temperatur zu bestimmen, die für den Abschluss der Reaktion innerhalb eines angemessenen Zeitrahmens erforderlich ist.

    • Wasserentfernung: Die bei der Kondensation entstehende Wasserbildung kann das Reaktionsgleichgewicht hemmen.[4] Die Durchführung der Reaktion in einem Aufbau mit einem Dean-Stark-Apparat zur azeotropen Entfernung von Wasser kann die Ausbeute erheblich verbessern.

Mögliche Ursache B: Unvollständige Reduktion der Nitrogruppe

Die Umwandlung von 4-Methyl-3-nitrochinolin in 4-Methylchinolin-3-amin ist der letzte entscheidende Schritt.[7] Eine unvollständige Reduktion ist eine häufige Ursache für eine geringe Ausbeute.

  • Kausale Analyse: Die Wirksamkeit der Reduktion hängt von der Wahl des Reduktionsmittels, dem pH-Wert der Reaktion und der vollständigen Auflösung des Nitro-Zwischenprodukts ab. Gängige Reduktionsmittel wie Zinn(II)-chlorid (SnCl₂) in HCl oder katalytische Hydrierung (H₂/Pd-C) haben unterschiedliche Anforderungen.

  • Lösungsvorschläge:

    • Wahl des Reduktionsmittels:

      • SnCl₂/HCl: Diese Methode ist robust und toleriert viele funktionelle Gruppen. Stellen Sie sicher, dass eine ausreichende Menge an Säure vorhanden ist, um das Substrat zu lösen und das reaktive Zinn-Hydrid-Reagenz zu erzeugen.

      • Katalytische Hydrierung (H₂/Pd-C): Diese Methode ist sauberer, da sie die Entfernung von Metallnebenprodukten vermeidet. Stellen Sie sicher, dass der Katalysator aktiv ist (nicht vergiftet) und dass eine ausreichende Wasserstoffzufuhr (normalerweise unter Druck in einem Parr-Apparat) vorhanden ist. Überwachen Sie die Wasserstoffaufnahme, um den Reaktionsfortschritt zu verfolgen.[8]

    • Reaktionsüberwachung: Überwachen Sie die Reaktion sorgfältig mittels DC. Das Nitro-Zwischenprodukt ist typischerweise ein UV-aktiver Fleck mit einem anderen Rf-Wert als das Aminoprodukt. Die Reaktion ist abgeschlossen, wenn das Ausgangsmaterial vollständig verbraucht ist.

    • pH-Kontrolle bei der Aufarbeitung: Nach der Reduktion (insbesondere mit SnCl₂) ist das Aminoprodukt als Salz vorhanden. Eine sorgfältige Basifizierung mit einer Base wie NaOH oder NH₄OH ist erforderlich, um das freie Amin freizusetzen, das dann extrahiert werden kann.[8] Überprüfen Sie den pH-Wert mit pH-Papier, um eine vollständige Neutralisierung sicherzustellen.

Problem 2: Bildung signifikanter Verunreinigungen oder Nebenprodukte

F: Meine Reaktion erzeugt mehrere Flecken auf der DC, und die Reinigung ist schwierig. Wie kann ich die Bildung von Nebenprodukten minimieren?

A: Die Bildung von Nebenprodukten ist oft auf die rauen Bedingungen zurückzuführen, die bei Chinolin-Synthesen erforderlich sind, oder auf die Reaktivität der Zwischenprodukte.

  • Kausale Analyse: Hohe Temperaturen und starke Säurekatalyse können zu Polymerisation und Teerbildung führen, insbesondere bei der Skraup- oder Doebner-von-Miller-Synthese.[4][6] Bei der Friedländer-Synthese kann eine Selbstkondensation der Carbonyl-Ausgangsmaterialien auftreten, wenn die Reaktionsbedingungen nicht richtig kontrolliert werden.

  • Lösungsvorschläge:

    • Verwendung von Moderatoren: Bei Reaktionen im Skraup-Stil, die bekanntermaßen exotherm sind, kann die Zugabe eines Moderators wie Eisensulfat (FeSO₄) die Reaktion verlangsamen und die Teerbildung reduzieren.[4][6]

    • Kontrollierte Zugabe von Reagenzien: Fügen Sie die reaktivste Komponente (z. B. die Carbonylverbindung in einer Friedländer-Synthese) langsam und bei kontrollierter Temperatur zur Reaktionsmischung hinzu. Dies hält die Konzentration niedrig und minimiert Selbstkondensationsreaktionen.

    • Milderung der Reaktionsbedingungen: Erwägen Sie die Verwendung milderer Katalysatoren oder niedrigerer Temperaturen über einen längeren Zeitraum. Obwohl dies die Reaktionszeit verlängern kann, führt es oft zu einem saubereren Reaktionsprofil und vereinfacht die Reinigung.[5]

    • Inerte Atmosphäre: Einige Reaktionen können luft- oder feuchtigkeitsempfindlich sein. Die Durchführung der Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) kann oxidative Nebenreaktionen verhindern.[5]

Problem 3: Schwierigkeiten bei der Produktreinigung

F: Mein Rohprodukt ist ein Öl oder lässt sich nicht kristallisieren, und die Säulenchromatographie führt zu einem starken Tailing. Wie kann ich 4-Methylchinolin-3-amin effektiv reinigen?

A: Die Reinigung von basischen Aminen wie 4-Methylchinolin-3-amin kann eine Herausforderung sein, aber mehrere Techniken können diesen Prozess verbessern.

  • Kausale Analyse: Die basische Natur der Amingruppe führt zu einer starken Wechselwirkung mit dem sauren Silikagel, was zu einem Tailing der Peaks und einer schlechten Trennung bei der Säulenchromatographie führt.[9] Ölige Produkte sind oft auf restliche Verunreinigungen zurückzuführen, die die Kristallisation hemmen.

  • Lösungsvorschläge:

    • Salzbildung zur Kristallisation: Wenn das freie Amin ölig ist, versuchen Sie, es in einem geeigneten Lösungsmittel (z. B. Ethanol oder Isopropanol) aufzulösen und eine Lösung von HCl in Ether oder Isopropanol hinzuzufügen. Das resultierende Hydrochloridsalz ist oft ein stabiler, kristalliner Feststoff, der leicht durch Filtration isoliert und getrocknet werden kann.

    • Optimierung der Säulenchromatographie:

      • Deaktivierung von Silikagel: Um das Tailing zu minimieren, fügen Sie dem Elutionsmittel eine kleine Menge einer Base wie Triethylamin (TEA) oder Pyridin (typischerweise 0,5–1 %) hinzu.[9] Dies neutralisiert die sauren Stellen auf dem Silikagel und ermöglicht eine bessere Elution des Amins.

      • Alternative stationäre Phasen: Erwägen Sie die Verwendung von neutralem oder basischem Aluminiumoxid anstelle von Silikagel für die Chromatographie.

    • Lösungsmittelauswahl für die Rekristallisation: Führen Sie ein Screening verschiedener Lösungsmittel durch, um ein geeignetes System für die Rekristallisation zu finden. Ein gutes Lösungsmittel löst die Verbindung in der Hitze gut und bei Raumtemperatur schlecht.[9] Gängige Lösungsmittel für Chinolin-Derivate sind Ethanol, Acetonitril oder Toluol/Hexan-Mischungen.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

Q1: Was ist der zuverlässigste Syntheseweg für 4-Methylchinolin-3-amin im Labormaßstab?

A1: Ein sehr zuverlässiger und häufig verwendeter Weg ist die Nitrierung von 4-Methylchinolin an der 3-Position, gefolgt von der Reduktion der Nitrogruppe. Dieser Ansatz vermeidet die potenzielle Regioisomerenbildung, die bei einigen Friedländer-Kondensationen auftreten kann, und die Reduktion von Nitrogruppen ist eine gut etablierte und hochwirksame Transformation.[7]

Q2: Wie kann ich den Fortschritt meiner Reaktion am besten überwachen?

A2: Die Dünnschichtchromatographie (DC) ist die einfachste und effektivste Methode.[4] Verwenden Sie eine Kieselgelplatte und ein Laufmittel wie Ethylacetat/Hexan oder Dichlormethan/Methanol. Beobachten Sie das Verschwinden des Ausgangsmaterials und das Erscheinen des Produktflecks unter UV-Licht. Das Aminoprodukt kann auch mit Ninhydrin-Färbung sichtbar gemacht werden.

Q3: Welche Sicherheitsvorkehrungen sind bei der Synthese von 4-Methylchinolin-3-amin unerlässlich?

A3: Arbeiten Sie immer in einem gut belüfteten Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Konzentrierte Säuren wie H₂SO₄ und HCl sind hochkorrosiv.[4][6] Organische Lösungsmittel sind oft entzündlich. Seien Sie vorsichtig bei exothermen Reaktionen und sorgen Sie für eine angemessene Kühlung.

Q4: Kann ich die Ausbeute durch den Einsatz von Mikrowellenenergie verbessern?

A4: Ja, Mikrowellen-unterstützte organische Synthese kann die Reaktionszeiten drastisch verkürzen und in einigen Fällen die Ausbeute bei Chinolin-Synthesen verbessern, insbesondere bei mehrkomponentigen Reaktionen zur Bildung des Ringsystems.[10] Die schnelle Erwärmung kann die Bildung von Teer-Nebenprodukten minimieren. Es ist jedoch eine Optimierung der Reaktionsbedingungen für ein Mikrowellensystem erforderlich.

Abschnitt 3: Visualisierungen und Daten

Diagramm 1: Allgemeiner Arbeitsablauf zur Fehlerbehebung bei geringer Ausbeute

G start Problem: Geringe Produktausbeute check_step Welcher Schritt schlägt fehl? (DC-Analyse) start->check_step step1_fail Schritt 1: Ringbildung (z.B. Friedländer) check_step->step1_fail Ausgangsmaterial nicht verbraucht step2_fail Schritt 2: Reduktion (z.B. Nitro-zu-Amin) check_step->step2_fail Zwischenprodukt nicht verbraucht step1_sol1 Katalysator optimieren (z.B. H₂SO₄, PPA) step1_fail->step1_sol1 step1_sol2 Temperatur erhöhen/ Reaktionszeit verlängern step1_fail->step1_sol2 step1_sol3 Wasser entfernen (z.B. Dean-Stark) step1_fail->step1_sol3 step2_sol1 Reduktionsmittel prüfen/ ändern (z.B. SnCl₂, H₂/Pd-C) step2_fail->step2_sol1 step2_sol2 Reaktionsbedingungen anpassen (pH, Temp.) step2_fail->step2_sol2 step2_sol3 Aufarbeitung überprüfen (vollständige Basifizierung) step2_fail->step2_sol3 end_goal Verbesserte Ausbeute step1_sol1->end_goal step1_sol2->end_goal step2_sol1->end_goal step2_sol2->end_goal step2_sol3->end_goal step_sol3 step_sol3 step_sol3->end_goal G cluster_start Ausgangsmaterialien cluster_mech Mechanismus A 2-Aminoarylketon C Aldol-Addukt (Intermediat 3) A->C Aldolkondensation (R-L-Schritt) B Keton mit α-Methylengruppe B->C Aldolkondensation (R-L-Schritt) D Enon (Intermediat 4) C->D - H₂O E Imin-Bildung/ Zyklisierung D->E Intramolekulare Kondensation F Substituiertes Chinolin E->F - H₂O

References

Technical Support Center: Purification of Crude 4-Methylquinolin-3-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic purification of crude 4-Methylquinolin-3-amine. As a heterocyclic aromatic amine, this compound presents unique purification challenges that require a nuanced understanding of chromatographic principles. This document offers troubleshooting strategies and frequently asked questions to navigate these complexities effectively.

I. Understanding the Molecule: this compound

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a basic quinoline nitrogen and an amino group, dictates its behavior on various stationary phases.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂[1][2]
Molecular Weight158.20 g/mol [1]
AppearanceVaries, can be a solid
SolubilitySlightly soluble in water; soluble in ethanol, ether, and acetone.[3]
pKaThe quinoline nitrogen has a pKa of approximately 5.67. The basicity of the amino group is influenced by the aromatic ring system.[4]

The presence of the amine group makes the molecule susceptible to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase. This interaction can lead to peak tailing, poor separation, and even irreversible adsorption or degradation of the compound on the column.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using silica gel chromatography?

A1: The primary challenge stems from the basicity of the amine functional groups.[7] The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[5][8] This acid-base interaction can cause several problems:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor resolution.[8]

  • Irreversible Adsorption: A portion of the compound may bind so strongly to the silica that it does not elute, resulting in low recovery.[5]

  • Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive compounds.[9]

Q2: How can I mitigate the issues caused by the basicity of my compound on a silica gel column?

A2: To counteract the adverse effects of the acidic silica surface, it is common practice to add a basic modifier to the mobile phase.[5][10] Small amounts of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), are added to the eluent.[5][11] These modifiers act as a "competing base," neutralizing the acidic silanol groups and preventing strong interactions with your target molecule.[5] This results in more symmetrical peaks and improved recovery.

Q3: What are some alternative stationary phases I can use if silica gel proves problematic?

A3: If modifying the mobile phase on silica gel is insufficient, consider using alternative stationary phases:

  • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[8] Basic alumina is particularly effective at preventing the issues seen with acidic silica.

  • Amine-functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, which provides a less polar and basic character.[12] This can simplify purification as basic modifiers in the mobile phase are often not required.[12]

  • Reversed-Phase Silica (C18): For more polar amine compounds, reversed-phase chromatography can be a powerful tool. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] To ensure good peak shape for basic compounds, it is often necessary to adjust the pH of the mobile phase to suppress the ionization of the amine.[5]

Q4: How do I choose the right solvent system for my column?

A4: The selection of an appropriate solvent system is critical for successful separation and is typically determined using Thin Layer Chromatography (TLC) beforehand.[6] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[6] For normal-phase chromatography on silica or alumina, common solvent systems include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[5]

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation of Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Mixed fractions collected from the column.

  • TLC analysis of fractions shows co-elution of the desired product and impurities.

Possible Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between the compound of interest and impurities.1. Re-optimize on TLC: Systematically screen different solvent mixtures. Try varying the ratio of polar to non-polar solvents. Consider adding a third solvent to fine-tune the polarity. 2. Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing polarity.[5]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: Decrease the amount of crude material applied to the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to stationary phase by weight. 2. Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter and more stationary phase.
Poor Column Packing An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening.1. Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Use a slurry packing method for the best results.
Problem 2: Low or No Recovery of the Product

Symptoms:

  • The desired compound is not detected in any of the collected fractions.

  • The total mass of material recovered from the column is significantly less than the amount loaded.

Possible Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Irreversible Adsorption The basic amine has bound too strongly to the acidic silica gel.[5]1. Add a Basic Modifier: As discussed in the FAQs, add triethylamine or another suitable base to the mobile phase to reduce strong interactions.[11] 2. Switch to a Different Stationary Phase: Use basic alumina or an amine-functionalized column.[8][12]
Compound Decomposition The compound may be unstable on the acidic stationary phase.[9]1. Assess Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate decomposition. 2. Use a Deactivated Stationary Phase: Consider using triethylamine-deactivated silica gel or a less acidic stationary phase like Florisil.[8]
Compound is Highly Polar The compound is not eluting with the current mobile phase because it is too polar.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.[5] 2. Consider Reversed-Phase: If the compound is highly polar, reversed-phase chromatography might be a more suitable technique.[5]
Problem 3: Tailing or Streaking of the Compound Band

Symptoms:

  • The spot for the desired compound on a TLC plate is elongated rather than circular.

  • The peak in the chromatogram is asymmetrical with a "tail."

Possible Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Acid-Base Interactions The basic amine is interacting strongly with the acidic silica gel.[5]1. Incorporate a Basic Modifier: Add a small amount of triethylamine or pyridine to the mobile phase.[5][11] 2. Use an Alternative Stationary Phase: Employ basic alumina or an amine-functionalized column.[8][12]
Sample Loading Issues The initial band of the sample applied to the column was too broad.1. Dry Loading: If the compound has poor solubility in the mobile phase, use a dry loading technique. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.[13] 2. Minimize Loading Volume: When wet loading, dissolve the sample in the minimum amount of solvent possible to ensure a narrow starting band.[13]

IV. Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Place the TLC plate in the chamber and allow the solvent to ascend the plate.

  • Remove the plate when the solvent front is near the top and mark the solvent front.

  • Visualize the spots under UV light and/or by staining.

  • Calculate the Rf value for each spot. Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the desired compound.

Protocol 2: Column Chromatography with a Basic Modifier
  • Column Preparation: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent.

  • Mobile Phase Preparation: Prepare your optimized mobile phase from the TLC analysis and add 0.5% (v/v) triethylamine.

  • Equilibration: Run several column volumes of the mobile phase through the packed column to equilibrate the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method.[13]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Visual Workflows

Chromatography_Troubleshooting cluster_troubleshooting Troubleshooting Options start Crude this compound tlc TLC Analysis start->tlc column_prep Prepare Column (Silica Gel) tlc->column_prep run_column Run Chromatography column_prep->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions pure_product Pure Product analyze_fractions->pure_product Successful troubleshoot Troubleshooting analyze_fractions->troubleshoot Problem Encountered poor_sep Poor Separation troubleshoot->poor_sep low_recovery Low Recovery troubleshoot->low_recovery tailing Peak Tailing troubleshoot->tailing poor_sep->run_column Adjust Solvent / Gradient low_recovery->run_column Add Base / Change Stationary Phase tailing->run_column Add Base / Dry Load

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • ResearchGate. (2019). What solvent should I use with SPE to elute amines from silica?--INVALID-LINK--

  • ChemSynthesis. (2025). 4-methylquinoline. --INVALID-LINK--

  • National Genomics Data Center. (n.d.). Analysis of heterocyclic aromatic amines. --INVALID-LINK--

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?--INVALID-LINK--

  • PubChem. (n.d.). 4-Methylquinoline. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-2-methylquinoline. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Methylquinoline. --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Chromatography Forum. (2009). Amine column degradation. --INVALID-LINK--

  • Science Forums. (2011). Amine purification. --INVALID-LINK--

  • PubChem. (n.d.). 3-Methylquinolin-4-amine. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-methylquinoline. --INVALID-LINK--

  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4), 1.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine. --INVALID-LINK--

  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203.

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 4-methyl- (CAS 491-35-0). --INVALID-LINK--

  • Cayman Chemical. (n.d.). 2-Amino-3-methylimidazo[4,5-f]quinoline. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. --INVALID-LINK--

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 10(5), 565-573.

  • Li, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLOS ONE, 14(1), e0210749.

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2795.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. --INVALID-LINK--

  • Turesky, R. J., et al. (2004). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. Chemical Research in Toxicology, 17(5), 625-634.

  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7894-7919.

  • Heffeter, P., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.

  • Sigma-Aldrich. (n.d.). 4-METHYL-QUINOLIN-3-YLAMINE. --INVALID-LINK--

  • Clark, J. (2023). Explaining the strength of organic bases. Chemguide. --INVALID-LINK--

References

Introduction: The Challenge and Utility of the Skraup Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for professionals in synthetic and medicinal chemistry, this Technical Support Center offers in-depth troubleshooting guides and FAQs for the Skraup synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve common side reactions and experimental challenges.

First described by Zdenko Hans Skraup in 1880, the synthesis involves heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[1][2] The reaction mechanism is believed to proceed through several key stages: the acid-catalyzed dehydration of glycerol to acrolein, a subsequent Michael addition of the amine to acrolein, cyclization, and a final oxidation step to form the aromatic quinoline ring.[3][4][5]

While highly effective for producing a variety of quinoline scaffolds, the Skraup synthesis is notorious for its vigorous, highly exothermic nature and the frequent formation of tarry byproducts, which can complicate purification and suppress yields.[2][6][7] This guide is structured to address these specific challenges head-on.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the Skraup synthesis in a direct question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic, boiling uncontrollably even after removing the heat source. What causes this, and how can I prevent a runaway reaction?

Answer: This is the most critical safety concern in the Skraup synthesis. The primary cause is the rapid, sulfuric acid-catalyzed dehydration of glycerol into acrolein, which is a highly exothermic process. The subsequent reaction with aniline also contributes to the heat generated.

Immediate Corrective Actions:

If you can do so safely, immerse the reaction flask in an ice-water bath to rapidly dissipate heat. Ensure your fume hood sash is lowered and a blast shield is in place.

Causality and Preventative Measures:

The key is to control the rate of the initial exothermic steps. This can be achieved by moderating the reaction environment.

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is the most common and effective method for taming the reaction's violence.[6][7][8] Ferrous sulfate is believed to act as an oxygen carrier, which smooths the oxidation step and extends the reaction over a longer period, preventing a sudden and dangerous exotherm.[8] Boric acid has also been used for this purpose.[8]

  • Controlled Reagent Addition: The order and rate of addition are critical. A standard, safety-conscious order is: aniline, ferrous sulfate, glycerol, and then the slow, portion-wise addition of concentrated sulfuric acid with efficient external cooling (e.g., an ice bath).[6][7]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, immediately remove the external heat source. The reaction's own exotherm should be sufficient to sustain reflux for 30-60 minutes.[6] Only reapply heat after this initial vigorous phase has subsided to drive the reaction to completion.

Protocol 1: A Moderated Skraup Synthesis Setup
  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, followed by ferrous sulfate heptahydrate (approx. 0.1 equivalents).

  • Add the glycerol to the flask.

  • Begin stirring and place the flask in an ice-water bath.

  • Slowly, and in portions, add concentrated sulfuric acid through an addition funnel, ensuring the internal temperature does not rise uncontrollably.

  • Once the acid addition is complete, remove the ice bath and begin to heat the mixture gently with a heating mantle.

  • As soon as the mixture begins to reflux vigorously, remove the heating mantle.

  • After the initial exotherm subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for the required reaction time (e.g., 3 hours).[6]

Issue 2: My yield is very low, and the crude product is a thick, black tar.

Question: I'm observing significant tar formation, which makes product isolation nearly impossible and drastically reduces my yield. What is the source of this tar, and how can I minimize it?

Answer: Tar formation is a classic side reaction in the Skraup synthesis, primarily caused by the polymerization of the highly reactive acrolein intermediate under the harsh high-temperature and strongly acidic conditions.[7][9] An excess of acrolein can exacerbate this, leading to an unworkable, rubbery solid.[10]

Troubleshooting Strategy:

Minimizing tar involves controlling the conditions that favor polymerization.

  • Moderator and Temperature Control: As detailed in Issue 1, using ferrous sulfate and maintaining careful temperature control are the first lines of defense. Preventing localized overheating through efficient stirring is crucial to reduce charring.[7][9]

  • Stoichiometry: Avoid using a large excess of glycerol, as this will generate excess acrolein, the primary precursor to tar.[10]

  • Alternative Reagents: For some applications, replacing glycerol with a pre-formed α,β-unsaturated aldehyde or ketone (the Doebner-von Miller variation) can offer more control, though these reagents can also polymerize.[11] Using derivatives like acetals, which release the aldehyde in situ, can also reduce polymerization.[12]

The workflow below outlines a decision-making process for troubleshooting low yields associated with tarring.

G start Low Yield & High Tar Formation check_violence Was the reaction violent or uncontrolled? start->check_violence check_purification Is purification difficult? start->check_purification check_violence->check_purification No sol_moderator Implement Moderator (FeSO₄) & Controlled Heating check_violence->sol_moderator Yes sol_purification Optimize Purification: Steam Distillation check_purification->sol_purification Yes sol_stoich Review Glycerol Stoichiometry check_purification->sol_stoich No sol_moderator->check_purification sol_purification->sol_stoich outcome Improved Yield & Purity sol_stoich->outcome

Fig 1. Troubleshooting workflow for low yields.
Issue 3: My purified product is contaminated with unreacted aniline.

Question: After steam distillation, my quinoline product is still contaminated with the starting aniline. How can I remove this impurity?

Answer: Unreacted aniline is a common impurity as it is volatile enough to co-distill with the quinoline product during steam distillation.[6] A highly effective method for its removal is to convert the aniline into a non-volatile diazonium salt, which can then be easily separated.

Protocol 2: Purification via Steam Distillation and Aniline Removal

This protocol assumes the reaction has been completed and cooled.

  • Alkalinization: Carefully make the crude reaction mixture strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base.

  • First Steam Distillation: Perform a steam distillation on the alkaline mixture. Quinoline and unreacted aniline will co-distill, separating from the non-volatile tarry residue.[6] Collect the distillate until it runs clear.

  • Separation & Acidification: Separate the oily quinoline/aniline layer from the aqueous distillate. Add this oil back to the distillation flask, or to a new clean flask, and acidify it with dilute sulfuric acid to dissolve the amines as their sulfate salts.

  • Diazotization: Cool the acidic solution in an ice bath to 0-5 °C. Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) with stirring. The aniline will be converted to a benzenediazonium salt. Test for a slight excess of nitrous acid using starch-iodide paper.[8]

  • Decomposition: Gently warm the solution on a steam bath for about an hour to decompose the diazonium salt into phenol and nitrogen gas.[6][8]

  • Final Steam Distillation: Make the solution alkaline again with sodium hydroxide and perform a final steam distillation. The pure quinoline will now distill over, leaving the less volatile phenol and salts behind.

  • Extraction & Drying: The final distillate can be extracted with an organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure to yield the purified quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction pathway I should be concerned about?

A1: The most significant side reaction is the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[9] This process is highly favorable under the reaction's high temperature and strongly acidic conditions and is the main source of the characteristic tarry byproducts.

G Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein -2H₂O (H₂SO₄) DesiredPath Michael Addition with Aniline Acrolein->DesiredPath SidePath Acid-Catalyzed Polymerization Acrolein->SidePath Quinoline Quinoline Product DesiredPath->Quinoline Tar Tarry Byproducts SidePath->Tar

Fig 2. Competing pathways for the acrolein intermediate.

Q2: Can I use an oxidizing agent other than nitrobenzene or arsenic compounds?

A2: Yes. While nitrobenzene (which also acts as a solvent) and arsenic pentoxide are traditional and effective, they pose significant safety and toxicity concerns.[1][13] Milder and safer alternatives have been successfully employed.

  • Iodine (I₂): Can be used in catalytic amounts and is considered a greener alternative. It is believed that H₂SO₄ oxidizes iodide to I₂, which then acts as the oxidant and is regenerated in the cycle.[14]

  • Air/Oxygen: Bubbling air through the reaction mixture has been used as an oxidant.[14]

  • Ferric Salts (Fe³⁺): Ferric salts can also serve as the oxidizing agent.[15]

The choice of oxidant can impact reaction violence and yield, so optimization may be required.[13]

Oxidizing AgentAdvantagesDisadvantages
Nitrobenzene High yields, also acts as a solvent.[1]Can lead to violent reactions; toxic; reduction byproducts can complicate purification.[8]
Arsenic Pentoxide (As₂O₅) Often gives high yields and less violent reactions than nitrobenzene.[1][16]Extremely toxic and environmentally hazardous.[13]
Iodine (I₂) / Iodide Milder reaction; only catalytic amounts needed; greener alternative.[14][15]May require optimization for specific substrates.
Ferric Salts (e.g., FeCl₃) Readily available and less toxic than arsenic.[15]Yields may be lower than with traditional oxidants.

Table 1. Comparison of Common Oxidizing Agents in the Skraup Synthesis.

Q3: What happens when I use a meta-substituted aniline?

A3: This is a known challenge of the Skraup synthesis. While ortho- and para-substituted anilines typically yield a single, predictable quinoline regioisomer, meta-substituted anilines can produce a mixture of both the 5- and 7-substituted quinoline products.[17][18] The regiochemical outcome is often difficult to predict and control, frequently necessitating chromatographic separation of the final products.[17]

References

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Doebner-von Miller synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction for synthesizing quinolines. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to address common challenges and help you optimize your reaction conditions for higher yields and purity.

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] Understanding the reaction's pathway is critical for troubleshooting, as the mechanism has been a subject of considerable debate. Current evidence, supported by isotope-labeling studies, points towards a complex fragmentation-recombination mechanism rather than a simple linear pathway.[3][4][5]

The process is generally understood to proceed as follows:

  • Initial Conjugate Addition: The aniline performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting amino ketone intermediate undergoes fragmentation into an imine and a saturated ketone.

  • Recombination: These fragments recombine to form a new conjugated imine.

  • Second Conjugate Addition: A second molecule of aniline adds to this newly formed imine.

  • Cyclization & Dehydration: The intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration.

  • Oxidation: The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline product.

Doebner_von_Miller_Mechanism reactants Aniline + α,β-Unsaturated Carbonyl adduct 1. Conjugate Addition (Reversible) reactants->adduct fragments 2. Fragmentation adduct->fragments imine_ketone Imine + Saturated Ketone fragments->imine_ketone recombination 3. Recombination imine_ketone->recombination new_imine New Conjugated Imine recombination->new_imine adduct2 4. Second Aniline Addition new_imine->adduct2 cyclization 5. Cyclization & Dehydration adduct2->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation 6. Oxidation dihydroquinoline->oxidation product Quinoline Product oxidation->product

Caption: The fragmentation-recombination mechanism of the Doebner-von Miller reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the Doebner-von Miller synthesis in a practical question-and-answer format.

Issue 1: Low or No Yield of the Desired Quinoline

Q: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

  • Reagent Quality and Purity:

    • Aniline: Ensure the aniline is pure and free from oxidation byproducts, which often appear as dark coloration. If necessary, purify the aniline by distillation before use.

    • α,β-Unsaturated Carbonyl: These compounds, particularly aldehydes like crotonaldehyde, are highly prone to polymerization upon storage.[5] Always use freshly distilled or newly purchased high-purity reagents. For highly unstable aldehydes, consider generating the α,β-unsaturated carbonyl in situ via an aldol condensation (this variant is known as the Beyer method).[1][5]

  • Acid Catalyst:

    • Type and Concentration: The choice of acid is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[1][5] If one type is ineffective, screen others. Ensure the acid concentration is appropriate; overly dilute acid will not effectively catalyze the cyclization.

  • Reaction Conditions:

    • Temperature: This reaction typically requires significant heating (e.g., reflux) to proceed at a reasonable rate.[5][6] Insufficient temperature is a common cause of reaction failure. However, be aware that excessively high temperatures can promote tar formation.[5][7]

    • Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or GC-MS. The reaction may require several hours to reach completion, and premature workup will lead to low yields.[7]

  • Workup Procedure:

    • Neutralization: The quinoline product is basic and will be protonated in the acidic reaction mixture. Incomplete neutralization during workup will cause the product to remain in the aqueous layer, leading to significant loss during extraction.[5] Ensure the mixture is made strongly alkaline (pH > 10) before extracting with an organic solvent.

Issue 2: Significant Formation of Tar and Polymeric Byproducts

Q: My reaction mixture is turning into a thick, dark, intractable tar, making product isolation impossible and decimating my yield. What causes this and how can I prevent it?

A: This is the most common problem in the Doebner-von Miller synthesis. The primary cause is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[5][8][9]

StrategyCausality
Slow Reagent Addition Adding the carbonyl compound slowly to the heated acidic solution of the aniline maintains a low instantaneous concentration, favoring the desired bimolecular reaction over self-polymerization.[5][8]
Biphasic Solvent System Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) reduces its contact with the strong acid in the aqueous phase, drastically inhibiting polymerization.[8][10]
In-situ Carbonyl Generation The Beyer method, where the carbonyl is formed in situ from an aldol condensation, is an excellent way to keep its concentration low and minimize side reactions.[1][5]
Optimize Acid Catalyst Harsh acidic conditions accelerate polymerization. Experiment with milder Lewis acids or different Brønsted acids and concentrations to find an optimal balance between reaction rate and tar formation.[8]
Temperature Control While heating is necessary, avoid excessive temperatures or localized hotspots that can accelerate polymerization. Ensure efficient stirring.[7][8]
Experimental Protocol: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline

This protocol utilizes a biphasic system to mitigate polymerization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Reaction: Heat the aniline hydrochloride solution to reflux. Add the crotonaldehyde solution dropwise to the refluxing mixture over 1-2 hours.

  • Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10).

    • Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5][8]

Issue 3: Formation of Unexpected Byproducts or Isomers

Q: My analysis (TLC, GC-MS, NMR) shows multiple products. What are these and how do I improve selectivity?

A: The formation of multiple products can arise from incomplete reaction or alternative reaction pathways.

  • Partially Hydrogenated Quinolines: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, you may isolate dihydro- or even tetrahydroquinoline byproducts.[8]

    • Solution: Ensure an effective oxidizing agent is present. In many procedures, an imine intermediate or even aerial oxygen acts as the oxidant. For difficult cases, adding a dedicated oxidizing agent like nitrobenzene or arsenic acid can drive the reaction to completion.[11] Alternatively, a post-reaction oxidation step using agents like DDQ or MnO₂ on the crude product can convert the hydrogenated impurities to the desired quinoline.[8]

  • Regioisomers: When using meta-substituted anilines, the cyclization step can occur at two different positions, leading to a mixture of regioisomeric quinolines. The outcome is often difficult to predict.[3]

    • Solution: If regioisomers are formed, they often require careful chromatographic separation. When possible, starting with ortho- or para-substituted anilines provides an unambiguous regiochemical outcome.[3] In some specific cases, altering the acid catalyst can influence regioselectivity.[12]

Troubleshooting_Workflow start Reaction Issue Detected low_yield Low / No Yield? start->low_yield tar Excessive Tar? low_yield->tar No check_reagents 1. Check Reagent Purity 2. Verify Catalyst & Temp 3. Ensure Full Neutralization low_yield->check_reagents Yes byproducts Unexpected Byproducts? tar->byproducts No slow_addition 1. Use Slow Addition 2. Try Biphasic System 3. Optimize Temp & Acid tar->slow_addition Yes add_oxidant 1. Add Oxidizing Agent 2. Consider Post-Oxidation 3. Confirm Substrate Structure byproducts->add_oxidant Yes purify Purify & Characterize byproducts->purify No check_reagents->tar slow_addition->byproducts add_oxidant->purify

Caption: A logical workflow for troubleshooting common Doebner-von Miller reaction issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis? A1: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is by far the most prevalent side reaction.[8][9] This leads to the formation of tarry, polymeric material that significantly reduces yield and complicates purification.

Q2: How do electron-donating or -withdrawing groups on the aniline affect the reaction? A2: The electronic nature of the aniline substituent significantly impacts the reaction.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ activate the aromatic ring, facilitating the electrophilic cyclization step. However, highly activated anilines can also be more prone to side reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ deactivate the ring, making the cyclization step more difficult. These reactions often require harsher conditions (stronger acids, higher temperatures) and may result in lower yields.[13]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound? A3: Yes, α,β-unsaturated ketones can be used. However, reactions with aldehydes are often more successful. Ketones, especially those with greater steric hindrance around the carbonyl group, may lead to lower yields or require more forcing conditions.[8]

Q4: What are the key safety precautions for this reaction? A4: The Doebner-von Miller reaction can be vigorous and exothermic.[7]

  • Always conduct the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction can heat up rapidly, especially during initial mixing or heating. Be prepared to control the exotherm with external cooling (e.g., an ice bath).[7]

  • Handle strong acids with extreme care. Slow, controlled addition is crucial.

  • The workup involves neutralizing a strong acid with a strong base, which is highly exothermic. Perform the neutralization slowly and with cooling.

References

Troubleshooting low reactivity of the amino group in 4-aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinoline scaffolds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered in the lab: the low reactivity of the exocyclic amino group at the C4 position. Our goal is to move beyond simple protocols and delve into the underlying chemical principles to empower you to overcome synthetic hurdles and advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation or alkylation reaction with 4-aminoquinoline failing or giving low yields?

The primary reason for the low reactivity of the 4-amino group in 4-aminoquinolines is a combination of two key electronic factors:

  • Resonance Delocalization: The lone pair of electrons on the exocyclic amino group is delocalized into the electron-deficient quinoline ring system. This resonance stabilization reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to a typical aniline.[1] This effect is crucial for the biological activity of many 4-aminoquinoline derivatives, but it presents a challenge in synthetic transformations.[1]

  • Protonation: The 4-aminoquinoline scaffold possesses two basic nitrogen atoms: the exocyclic amino group and the endocyclic quinoline nitrogen. The quinoline nitrogen has a pKa of approximately 8.36 in the unsubstituted 4-aminoquinoline, while the side-chain amino groups in derivatives can have pKa values ranging from 7.65 to 10.02.[2][3] In neutral or even slightly basic conditions, either of these nitrogens can be protonated, leading to the formation of a positively charged species. This protonation effectively deactivates the molecule for reactions with electrophiles. Under acidic conditions, which are sometimes used to catalyze reactions, this issue is exacerbated.[4][5]

Troubleshooting Guide: Enhancing the Reactivity of the 4-Amino Group

This section provides a structured approach to troubleshooting and optimizing your reactions involving the 4-amino group of 4-aminoquinolines.

Issue 1: Failed or Low-Yield N-Acylation

You are attempting to form an amide bond by reacting 4-aminoquinoline with an acyl chloride, anhydride, or carboxylic acid, but you observe no product, or the yield is unacceptably low.

Root Cause Analysis:

  • Insufficient Nucleophilicity: As discussed, the resonance effect significantly dampens the nucleophilic character of the 4-amino group.

  • Protonation by Acidic Byproducts: In reactions with acyl chlorides or anhydrides, acidic byproducts (e.g., HCl) are generated, which can protonate the starting material or the product, shutting down the reaction.

  • Inadequate Base: The base used may not be strong enough to effectively deprotonate the protonated quinoline species or neutralize acidic byproducts.

Solutions & Protocols:

1. Choice of Acylating Agent and Activation Strategy:

For unreactive amines like 4-aminoquinoline, moving from highly reactive (and often problematic) acyl chlorides to in situ activation of carboxylic acids is a robust strategy.[6]

Activation StrategyRecommended ReagentsKey Considerations
Carbodiimide Coupling DCC, DIC, EDCUse in combination with an activating agent like HOBt or HOAt to form an active ester in situ, which then reacts with the amine. This minimizes side reactions and is a standard method for peptide coupling.[7][8][9]
Phosphonium-Based Reagents BOP, PyBOP, HBTU, HATUThese reagents are highly efficient and lead to rapid amide bond formation with minimal racemization.[8][9] HATU is often preferred for its speed and ability to suppress side reactions.
Anhydride Formation Propylphosphonic Anhydride (T3P®)A mild and effective reagent for amide bond formation, often leading to high yields and easy purification as the byproducts are water-soluble.

2. Optimizing the Base and Solvent System:

The choice of base is critical to ensure the 4-amino group remains deprotonated and nucleophilic.

  • Recommended Bases: Opt for non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, inorganic bases like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents.[2][4] For particularly challenging couplings, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, although its use requires careful consideration of substrate compatibility.[3]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are generally preferred as they can solvate the ionic intermediates and reagents.[2]

Experimental Protocol: General Procedure for N-Acylation using HATU

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 4-aminoquinoline derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Failed or Low-Yield N-Alkylation

You are attempting to alkylate the 4-amino group using an alkyl halide, but you observe no reaction, or you get a complex mixture of products.

Root Cause Analysis:

  • Low Nucleophilicity: Similar to acylation, the reduced nucleophilicity of the 4-amino group hinders the Sₙ2 reaction with alkyl halides.

  • Over-alkylation: A common problem with amine alkylation is that the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[10][11]

  • Poor Leaving Group: If using an alkyl chloride or bromide, the leaving group ability might be insufficient for the unreactive nucleophile.

Solutions & Protocols:

Direct alkylation of 4-aminoquinolines with alkyl halides is often problematic. Alternative, more reliable methods are strongly recommended.

1. Reductive Amination:

This is a highly effective method for forming C-N bonds while avoiding over-alkylation. The 4-aminoquinoline is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[4][12]

dot

ReductiveAmination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction 4-AQ 4-Aminoquinoline Imine Imine Intermediate 4-AQ->Imine + Aldehyde, - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Product N-Alkylated Product Imine->Product + [H] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Reductive amination workflow for N-alkylation.

Experimental Protocol: Reductive Amination

  • To a solution of the 4-aminoquinoline (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

2. Mitsunobu Reaction:

For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction is a powerful alternative. It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center and is compatible with a wide range of functional groups.[1][13][14][15][16]

dot

MitsunobuReaction 4-AQ 4-Aminoquinoline (Nucleophile) Product N-Alkylated Product 4-AQ->Product SN2 Attack Alcohol Alcohol (Electrophile Precursor) Intermediate Alkoxyphosphonium Salt Alcohol->Intermediate Activation Reagents PPh₃ + DEAD/DIAD Reagents->Intermediate Intermediate->Product Byproducts Ph₃P=O + DEAD-H₂

Caption: Key components of the Mitsunobu reaction.

Issue 3: Difficulty with Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

You are attempting to use 4-aminoquinoline as the amine coupling partner in a Buchwald-Hartwig reaction with an aryl halide, but the reaction is sluggish or fails.

Root Cause Analysis:

  • Ligand Inhibition: The 4-aminoquinoline itself, being a nitrogen-containing heterocycle, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.

  • Inappropriate Ligand/Base Combination: The reactivity of heteroaromatic amines in cross-coupling reactions is highly dependent on the choice of ligand and base.

Solutions & Protocols:

1. Strategic Ligand Selection:

For coupling with electron-deficient heteroaromatic amines, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which is typically the rate-limiting step.

  • Recommended Ligands: Consider using biarylphosphine ligands such as XPhos, SPhos, or DPEphos. These have proven effective in challenging C-N cross-coupling reactions.[13]

2. Choice of Base:

A strong, non-nucleophilic base is usually necessary to facilitate the deprotonation of the amine and the formation of the palladium-amido complex.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are often effective choices.[13]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the aryl halide (1.0 eq), 4-aminoquinoline (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Alkylation of Primary Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of primary aromatic amines. Our focus is to provide practical, in-depth solutions to the common issue of over-alkylation, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)
Q1: Why is my primary aromatic amine undergoing di-alkylation or even tri-alkylation? I'm struggling to isolate the mono-alkylated product.

This is the most common challenge in the N-alkylation of primary amines and stems from a fundamental principle of reactivity.[1][2] The root cause is that the product of the first alkylation—the secondary aromatic amine—is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2][3] This increased reactivity makes it more likely to react with the alkylating agent than the remaining primary amine, leading to a "runaway" reaction that produces a mixture of mono-, di-, and sometimes tri-alkylated products.[1][2]

Several factors contribute to this increased nucleophilicity:

  • Inductive Effect: The first alkyl group added is electron-donating, which increases the electron density on the nitrogen atom, making it a stronger nucleophile.[4]

  • Solvation Effects: The solvation shell around the amine can influence its basicity and nucleophilicity, but the inductive effect is often dominant in this context.[4]

This inherent reactivity cascade makes direct alkylation an unselective process without careful control.[5]

Over-alkylation Mechanism

G cluster_0 Reaction Pathway cluster_1 Reactivity Start Primary Aromatic Amine (Ar-NH2) Mid Secondary Amine Product (Ar-NHR) (More Nucleophilic) Start->Mid + R-X (Alkylation) Reactivity_Start Lower Nucleophilicity End Tertiary Amine Byproduct (Ar-NR2) Mid->End + R-X (Over-alkylation) Reactivity_Mid Higher Nucleophilicity

Caption: The product of mono-alkylation is often more nucleophilic, promoting further reaction.

Q2: How can I adjust my current direct alkylation protocol to favor the mono-alkylated product?

While direct alkylation is inherently prone to over-alkylation, you can significantly improve selectivity for the desired mono-alkylated secondary amine by manipulating the reaction conditions.

Troubleshooting Workflow for Direct Alkylation

G Start Over-alkylation Observed? Stoich Strategy 1: Use Large Excess of Amine (e.g., 3-10 equivalents) Start->Stoich Yes SlowAdd Strategy 2: Slowly Add Alkylating Agent (Syringe Pump) Stoich->SlowAdd Temp Strategy 3: Lower Reaction Temperature SlowAdd->Temp Solvent Strategy 4: Evaluate Solvent Polarity Temp->Solvent End Improved Mono-alkylation Selectivity Solvent->End Switch Still Poor Selectivity? Consider Alternative Methods (See Q3) End->Switch Check Purity G Amine Primary Aromatic Amine (Ar-NH2) Imine Imine Intermediate (Ar-N=CR) Amine->Imine - H2O Carbonyl Aldehyde/Ketone (R-C=O) Carbonyl->Imine Product Selective Mono-alkylated Product (Ar-NH-CHR) Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Reduction

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in C-N cross-coupling reactions, with a specific focus on sterically hindered amines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common hurdles, grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a hindered secondary amine is sluggish or fails completely. What are the most likely causes?

A1: Low reactivity in the coupling of hindered secondary amines is a common challenge, often stemming from several key factors:

  • Steric Hindrance: The sheer bulk of the amine can significantly slow down the crucial steps of the catalytic cycle, namely the oxidative addition and the final reductive elimination.[1][2] The steric clash between a bulky ligand and a hindered amine can disfavor the formation of the key palladium-amido intermediate.

  • Inefficient Reductive Elimination: This is frequently the rate-limiting step with hindered substrates.[3][4] The steric congestion around the palladium center can make it difficult for the C-N bond to form and the product to be released.

  • Catalyst Deactivation: Hindered amines, particularly if they have coordinating functional groups, can sometimes displace the phosphine ligand, leading to inactive palladium species.[5][6]

  • Suboptimal Ligand Choice: Not all ligands are created equal when it comes to accommodating steric bulk. Using a ligand that is not sufficiently bulky or electron-rich can lead to poor performance.[2][7]

Q2: How do I select the optimal ligand for coupling a sterically demanding amine?

A2: Ligand selection is paramount for success. For hindered amines, the most effective ligands are typically bulky, electron-rich monophosphine ligands.[2][8]

  • Bulky Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is often the first choice.[1] Ligands like BrettPhos, XPhos, and SPhos create a sterically hindered pocket around the palladium atom. This steric bulk promotes the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[1]

  • Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective due to their large cone angles and strong electron-donating ability.[9]

  • N-Heterocyclic Carbenes (NHCs): In some cases, bulky NHC ligands can offer comparable or even superior activity to phosphine ligands, particularly for coupling with aryl chlorides.[10]

Below is a decision tree to guide your initial ligand selection:

LigandSelection cluster_primary Primary Amine Path cluster_secondary Secondary Amine Path start Hindered Amine Coupling amine_type What is the amine type? start->amine_type primary_amine Primary Hindered Amine amine_type->primary_amine Primary secondary_amine Secondary Hindered Amine amine_type->secondary_amine Secondary aryl_halide What is the aryl halide? aryl_chloride Aryl Chloride aryl_halide->aryl_chloride Ar-Cl aryl_bromide_iodide Aryl Bromide/Iodide aryl_halide->aryl_bromide_iodide Ar-Br/I primary_amine->aryl_halide ligand_choice1 Consider BrettPhos or a GPhos-type ligand primary_amine->ligand_choice1 secondary_amine->aryl_halide ligand_choice2 Start with XPhos or SPhos. Consider also P(t-Bu)₃. secondary_amine->ligand_choice2 ligand_choice3 Bulky NHC ligands (e.g., IPr*OMe) or highly active phosphines (e.g., tBuXPhos) aryl_chloride->ligand_choice3 ligand_choice4 Dialkylbiaryl phosphines (XPhos, SPhos, RuPhos) are generally a good starting point. aryl_bromide_iodide->ligand_choice4

Initial ligand selection guide for hindered amines.

Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct. What causes this and how can I prevent it?

A3: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. It often arises from a competing β-hydride elimination pathway.[1][2] This occurs when an intermediate palladium-amido complex undergoes elimination of a β-hydrogen from the amine instead of the desired reductive elimination.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Employing bulky, electron-rich ligands is the most effective strategy. These ligands accelerate the rate of reductive elimination, making it kinetically favored over β-hydride elimination.[2]

  • Base Selection: While strong bases like sodium tert-butoxide are common, they can sometimes promote β-hydride elimination. In problematic cases, screening weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.[7][11]

  • Solvent: The choice of solvent can influence the relative rates of competing pathways. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst2. Inappropriate ligand3. Insufficiently strong base4. Catalyst poisoning1. Use a pre-formed palladium precatalyst (e.g., G3 or G4 precatalysts) to ensure consistent generation of the active Pd(0) species.[11]2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, RuPhos) or bulky NHC ligands.[9]3. For hindered amines, a strong base like LHMDS or NaOt-Bu is often necessary to deprotonate the amine.[12]4. Ensure high purity of reagents and solvents. Certain functional groups (e.g., thiols, some nitrogen heterocycles) can act as catalyst poisons.[13]
Reaction stalls at partial conversion 1. Catalyst deactivation2. Product inhibition1. Increase catalyst loading. Consider using a more robust ligand that is less prone to dissociation, such as a GPhos-type ligand.[6]2. Dilute the reaction mixture. In some cases, the product can coordinate to the palladium center and inhibit catalysis.
Formation of diarylated amine (with primary amines) 1. Over-arylation of the primary amine product1. Use a ligand with significant steric bulk around the palladium center to disfavor the second arylation. Josiphos-type ligands have shown good selectivity for monoarylation.[14]2. Use the primary amine as the limiting reagent.
Inconsistent results between batches 1. Purity of reagents (amine, aryl halide, base)2. Inconsistent generation of the active catalyst1. Purify starting materials. Bases like NaOt-Bu can degrade over time; use a fresh bottle or from a glovebox.[11]2. Switch from generating the catalyst in situ from a Pd(II) source to using a well-defined palladium precatalyst.
Visualizing the Catalytic Cycle and Common Pitfalls

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and highlights where common problems with hindered amines arise.

BuchwaldHartwig Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L(Ar)Pd(II)-X Pd0->OxAdd + Ar-X (Slow with hindered ArX) Deactivation Catalyst Deactivation (Inactive Pd Species) Pd0->Deactivation Ligand Displacement by Hindered Amine AmineCoord Amine Coordination [L(Ar)Pd(II)(HNR'R'')]X OxAdd->AmineCoord + HNR'R'' Deprotonation Palladium-Amido Complex L(Ar)Pd(II)-NR'R'' AmineCoord->Deprotonation - HX (Base assisted) Deprotonation->Pd0 Reductive Elimination (Often Rate-Limiting with hindered amines) Product Ar-NR'R'' (Desired Product) BetaHydride β-Hydride Elimination Deprotonation->BetaHydride Competing Pathway Hydrodehalogenation Ar-H (Side Product) BetaHydride->Hydrodehalogenation

Catalytic cycle with key challenges for hindered amines.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalysts for a Hindered Secondary Amine Coupling

This protocol is designed for high-throughput screening to quickly identify promising catalyst systems.

  • Array Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, 2.4 mol%).

  • Reagent Addition: To each vial, add the aryl halide (1.0 mmol, 1.0 equiv), the hindered secondary amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.5 M solution with respect to the aryl halide).

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: After a set time (e.g., 4, 8, and 24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion.

  • Work-up (for successful reactions): Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[8]

Protocol 2: Troubleshooting a Failed Reaction with a Hindered Primary Amine

If a standard protocol with a hindered primary amine fails, this systematic approach can help identify a productive path forward.

TroubleshootingWorkflow start Initial Reaction Failed (Hindered Primary Amine) check_reagents Verify Reagent Purity (Amine, ArX, Base, Solvent) start->check_reagents change_ligand Switch to a More Bulky/Electron-Rich Ligand (e.g., BrettPhos, GPhos) check_reagents->change_ligand Reagents OK change_base Screen Alternative Bases (e.g., LHMDS, K₃PO₄) change_ligand->change_base success Successful Coupling change_ligand->success Problem Solved change_temp Increase Reaction Temperature (e.g., from 80°C to 110°C) change_base->change_temp change_base->success Problem Solved use_precatalyst Use a Well-Defined Precatalyst (e.g., BrettPhos Pd G3) change_temp->use_precatalyst change_temp->success Problem Solved use_precatalyst->success Optimization Achieved

A workflow for troubleshooting a failed coupling reaction.

References

Addressing poor solubility of 4-Methylquinolin-3-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Poor Solubility in Organic Solvents

Welcome to the Technical Support Center for 4-Methylquinolin-3-amine. As a Senior Application Scientist, I understand that navigating the experimental challenges of promising but poorly soluble compounds is a common yet critical hurdle in research and development. This comprehensive guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?

When encountering solubility issues with this compound, a systematic approach beginning with common laboratory solvents is recommended. The presence of both a quinoline core and an amine functional group dictates its solubility behavior, suggesting that polar aprotic solvents are a good starting point.

Initial Solvent Screening: It is advisable to start with small-scale solubility tests before preparing a large-volume stock solution. Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is an excellent first choice.[1] If your experimental system is incompatible with DMSO, other polar organic solvents such as N,N-Dimethylformamide (DMF) and alcohols like ethanol or methanol should be tested.

Underlying Principle: The nitrogen atoms in the quinoline ring and the amine group of this compound can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. Solvents that can participate in hydrogen bonding are more likely to be effective. The aromatic quinoline structure contributes to van der Waals interactions, which are favorable in many organic solvents.

Q2: I've tried common solvents like ethanol and methanol with limited success. What other solvent systems can I explore?

If single-solvent systems are not effective, employing a co-solvent strategy is a highly effective technique to enhance the solubility of poorly soluble compounds.[2] Co-solvents work by reducing the polarity of the overall solvent system, which can better accommodate the partially non-polar quinoline structure.

Recommended Co-Solvent Systems:

  • DMSO/Ethanol or Methanol: A mixture of DMSO with an alcohol can create a solvent environment with a finely tuned polarity.

  • DMSO/Polyethylene Glycol (PEG): For biological applications where DMSO might be cytotoxic, a mixture of DMSO and a low-molecular-weight PEG (e.g., PEG 400) can be a suitable alternative.

  • Ethanol/Water: While seemingly counterintuitive for an organic-soluble compound, a small percentage of water in ethanol can sometimes improve the solubility of amine-containing compounds by facilitating the disruption of the crystal lattice energy.

Q3: Can I use pH adjustment to improve the solubility of this compound in organic solvents?

Yes, pH adjustment is a powerful tool, particularly for ionizable compounds like this compound. As a quinoline derivative with an amino group, this compound is basic and can be protonated to form a more soluble salt.[3][4]

Mechanism of Action: The nitrogen atoms in this compound have lone pairs of electrons that can accept a proton (H+). In the presence of an acid, the molecule becomes protonated, acquiring a positive charge. This charged species is significantly more polar than the neutral molecule and will exhibit increased solubility in polar solvents. The predicted pKa of the parent compound, 4-methylquinoline, is approximately 5.67. The presence of the electron-donating amino group at the 3-position is expected to increase the basicity, and therefore the pKa, of the molecule.

To effectively increase solubility, the pH of the solution should be adjusted to at least 1-2 units below the pKa of the compound.[3] Therefore, creating a slightly acidic environment can dramatically improve solubility.

Q4: Are there other methods besides solvent and pH manipulation to address solubility issues?

When conventional methods are insufficient, the use of solubilizing agents like surfactants can be explored. Surfactants are amphiphilic molecules that can form micelles in solution, creating microenvironments that can encapsulate and solubilize hydrophobic compounds.[5][6]

Types of Surfactants:

  • Non-ionic surfactants: Polysorbates (e.g., Tween® 80) and polyethylene glycol esters are generally well-tolerated in biological systems and can be effective.

  • Ionic surfactants: Sodium dodecyl sulfate (SDS) is a powerful solubilizing agent, but its use may be limited by its potential to denature proteins and disrupt cell membranes.

It is important to note that the concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles and effectively solubilize the compound.[5][6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments and workflows discussed in the FAQs.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone)

  • Vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several individual vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL).

  • Dissolution Attempt:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, gentle warming (e.g., 37-50°C) or brief sonication can be applied. Caution: Ensure the compound is thermally stable before heating.[1]

  • Incremental Solvent Addition: If the compound is not soluble in the initial volume, add the same solvent in incremental volumes (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves or a practical volume limit is reached.

  • Record Observations: Carefully record the volume of each solvent required to dissolve the known mass of the compound to estimate its solubility.

Data Interpretation: Summarize your findings in a table to compare the effectiveness of different solvents.

SolventEstimated Solubility (mg/mL)Observations
DMSO
DMF
Ethanol
Methanol
Acetonitrile
Acetone

This initial screen will guide you in selecting the best solvent for stock solution preparation or a promising candidate for a co-solvent system.

Protocol 2: pH-Dependent Solubility Determination

This protocol details how to assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A suitable organic solvent in which the compound has some, but limited, solubility (from Protocol 1)

  • Aqueous buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8)

  • Dilute HCl and NaOH solutions for pH adjustment

  • pH meter

  • Stir plate and stir bars

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values.

  • Add Excess Compound: To a known volume of each buffer, add an excess amount of this compound (enough so that some solid remains undissolved).

  • Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the suspensions to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved compound.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility at lower pH values due to the protonation of the basic nitrogen atoms.

Protocol 3: Co-solvent System Development

This protocol provides a method for developing an effective co-solvent system.

Materials:

  • This compound

  • Primary solvent with high solubility (e.g., DMSO, from Protocol 1)

  • Aqueous buffer or secondary organic solvent

  • Magnetic stir plate and stir bars

  • Vials

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known high concentration of this compound in the primary solvent (e.g., 50 mg/mL in DMSO).

  • Titration:

    • Place a known volume of the secondary solvent (e.g., your experimental buffer) in a vial with a stir bar.

    • Slowly add the concentrated stock solution dropwise to the stirring secondary solvent.

    • Observe for the first sign of precipitation (turbidity).

  • Determine Maximum Co-solvent Concentration: The percentage of the primary solvent just before precipitation occurs represents the maximum tolerable concentration for that co-solvent system.

  • Optimization: Prepare a series of co-solvent mixtures with varying ratios of the primary and secondary solvents (e.g., 1%, 2%, 5%, 10% DMSO in buffer). Determine the solubility in each of these mixtures using the method described in Protocol 2.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the poor solubility of this compound.

Caption: Troubleshooting workflow for this compound solubility.

Chemical Principles of Solubility Enhancement

The following diagram illustrates the key mechanisms for improving the solubility of this compound.

G cluster_0 Solubility Enhancement Strategies cluster_1 Co-solvency cluster_2 pH Adjustment cluster_3 Surfactant Micellization A Poorly Soluble This compound (Solid State) D Co-solvent Mixture A->D Disruption of crystal lattice F Protonated, Charged Species A->F Protonation I Encapsulated Compound A->I Encapsulation B Primary Solvent (e.g., DMSO) B->D C Secondary Solvent (e.g., Buffer) C->D S Solubilized This compound (In Solution) D->S E Acid (H+) E->F F->S G Surfactant Monomers H Micelle Formation (above CMC) G->H H->I I->S

Caption: Mechanisms for enhancing the solubility of this compound.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Electron-Rich Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-rich amines. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction for this specific class of challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich amines considered challenging substrates in Buchwald-Hartwig amination?

Electron-rich amines can present several challenges in the Buchwald-Hartwig amination. Their high electron density can lead to strong coordination to the palladium center, which can hinder the crucial reductive elimination step to form the desired C-N bond.[1] Additionally, these amines can sometimes act as catalyst poisons by displacing the supporting phosphine ligand, leading to catalyst deactivation.[1]

Q2: What are the key reaction parameters to consider when optimizing the coupling of electron-rich amines?

The successful amination of electron-rich amines hinges on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.[2] The interplay between these parameters is critical for achieving high yields and minimizing side reactions.

Q3: Which type of ligand is generally recommended for the amination of electron-rich amines?

Bulky, electron-rich phosphine ligands are generally the preferred choice for the coupling of electron-rich amines.[3][4] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[3] The steric bulk of the ligand can also facilitate the reductive elimination step. Several generations of Buchwald and Hartwig ligands have been developed to address challenging substrates.[3]

Q4: How does the choice of base influence the reaction?

The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[4][5][6] The strength and solubility of the base can significantly impact the reaction rate and yield.[5] While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions, they may not be compatible with base-sensitive functional groups.[5][7] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice.[5]

Q5: What is the role of the solvent in the Buchwald-Hartwig amination?

The solvent can influence the solubility of the reactants and the base, which in turn affects the reaction kinetics.[8] Nonpolar solvents like toluene and dioxane are commonly used.[9] In some cases, the choice of solvent can also help to suppress side reactions. For instance, the use of dioxane has been shown to be beneficial for the coupling of aryl iodides.[3]

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the Buchwald-Hartwig amination of electron-rich amines.

Problem 1: Low or No Conversion

Potential Causes:

  • Catalyst Deactivation: Electron-rich amines or the starting materials themselves can sometimes deactivate the palladium catalyst.[1]

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) complex is a crucial first step. For less reactive aryl chlorides, this step can be slow.[10]

  • Poorly Chosen Ligand: The ligand may not be suitable for the specific substrates, leading to an unstable or inactive catalyst.

  • Incorrect Base: The base may be too weak to deprotonate the amine efficiently, or it may be insoluble in the reaction solvent.[5]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

Solutions:

  • Screen Different Ligands: Experiment with a variety of bulky, electron-rich phosphine ligands. A table of commonly used ligands is provided below.

  • Vary the Base: Test a range of bases with different strengths and solubilities. Stronger bases like NaOtBu or LiHMDS are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ should be considered for base-sensitive substrates.[3][5]

  • Increase the Temperature: Gradually increase the reaction temperature. However, be mindful of potential side reactions at higher temperatures.

  • Use a Pre-catalyst: Pre-catalysts can provide a more reliable and efficient source of the active Pd(0) species compared to using separate Pd sources and ligands.[10][11]

  • Change the Solvent: Try different solvents like toluene, dioxane, or THF.[10]

Table 1: Recommended Ligand/Base/Solvent Combinations for Electron-Rich Amines
Aryl HalideAmine TypeRecommended LigandsRecommended BasesRecommended Solvents
Aryl Bromide/IodidePrimary/Secondary AnilineXPhos, RuPhos, BrettPhos[2][12]NaOtBu, K₃PO₄Toluene, Dioxane
Aryl ChloridePrimary/Secondary AnilineBrettPhos, SPhos[12]LiHMDS, Cs₂CO₃Toluene, THF
Heteroaryl HalidePrimary/Secondary AnilineXPhos, Josiphos-type ligands[13]NaOtBu, K₂CO₃Dioxane, Toluene
Problem 2: Side Product Formation

Potential Causes:

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can be competitive with the desired amination, especially with electron-rich aryl halides.[3]

  • Diarylation: The formation of a diarylamine product can occur if the primary amine product undergoes a second amination reaction.

  • β-Hydride Elimination: This can be a competing pathway, especially with certain ligands and substrates, leading to the formation of an imine and a reduced arene.[3][6]

Solutions:

  • Optimize Ligand Choice: The use of bulky, electron-donating ligands can often suppress hydrodehalogenation and favor the desired reductive elimination.[3]

  • Control Stoichiometry: Using a slight excess of the amine can sometimes minimize diarylation.

  • Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions.

  • Choose a Different Base: The choice of base can influence the relative rates of the desired reaction and side reactions.

Problem 3: Difficulty with Product Purification

Potential Causes:

  • Residual Palladium Catalyst: The final product may be contaminated with residual palladium, which can be difficult to remove.

  • Phosphine Oxide Byproducts: The phosphine ligands can be oxidized to phosphine oxides, which can co-elute with the product during chromatography.

  • Complex Reaction Mixture: The presence of multiple side products can complicate the purification process.

Solutions:

  • Palladium Scavengers: Use commercially available palladium scavengers to remove residual catalyst from the product.

  • Chromatography Optimization: Carefully select the stationary and mobile phases for column chromatography to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Electron-Rich Amine
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the electron-rich amine (1.2 mmol), the palladium pre-catalyst (0.01-0.05 mmol), the ligand (if not using a pre-catalyst), and the base (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous solvent (2-5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block and stir at the desired temperature for the specified time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)(X)L Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange HNR'R'' Amine Coordination [Ar-Pd(II)(NHR'R'')L]X Ligand Exchange->Amine Coordination Deprotonation Deprotonation (Base) Amine Coordination->Deprotonation Amido Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Conversion? catalyst Catalyst Issue? start->catalyst Yes conditions Reaction Conditions Issue? start->conditions No, but side products precatalyst Try Pre-catalyst catalyst->precatalyst ligand Screen Ligands catalyst->ligand base Screen Bases conditions->base temp Increase Temperature conditions->temp solvent Change Solvent conditions->solvent

Caption: A decision tree for troubleshooting low conversion.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC for the Purity Assessment of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Methylquinolin-3-amine, a robust analytical strategy to ensure purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of this compound, supported by experimental protocols and data. We will delve into the rationale behind methodological choices, explore the critical role of forced degradation studies, and benchmark these powerful chromatographic techniques.

Foundational Principles: Why Chromatography is the Gold Standard

High-Performance Liquid Chromatography (HPLC) is a well-established and indispensable tool in the pharmaceutical industry for impurity analysis.[1][2] Its reliability, versatility, and acceptance by regulatory bodies make it a primary choice for quality control.[1][3] The fundamental principle lies in the separation of components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For aromatic amines like this compound, reversed-phase HPLC is particularly effective.[4][5][6]

This guide will compare a conventional HPLC method with a more modern UPLC approach. UPLC, or Ultra-Performance Liquid Chromatography, represents a significant advancement, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and reduced solvent consumption.[1][2][7]

Method 1: A Robust HPLC-UV Method for Routine Purity Analysis

The development of a reliable HPLC method begins with the selection of appropriate chromatographic conditions to achieve optimal separation of the main compound from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[8]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point for the analysis of non-polar aromatic amines.[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.

The choice of a C18 stationary phase is based on its hydrophobic nature, which provides good retention for the moderately non-polar this compound. The use of a buffered aqueous mobile phase with an organic modifier (acetonitrile) allows for the effective elution of the analyte and its impurities.[4][5] A gradient elution is employed to ensure the separation of compounds with a wider range of polarities. The UV detection wavelength of 254 nm is selected based on the chromophoric nature of the quinoline ring system.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve This compound Autosampler Autosampler (Inject 10 µL) Sample->Autosampler MobilePhase Prepare & Degas Mobile Phase Pump Pump (1.0 mL/min) MobilePhase->Pump Column C18 Column (30°C) Autosampler->Column Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for HPLC Purity Analysis of this compound.

Method 2: High-Throughput UPLC-UV Analysis for Enhanced Resolution

For laboratories requiring higher throughput and superior separation efficiency, a UPLC method is an excellent alternative.[3][7]

  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: 10% to 90% B

    • 4.0-4.5 min: 90% B

    • 4.5-4.6 min: 90% to 10% B

    • 4.6-5.0 min: 10% B (equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

The smaller particle size of the UPLC column necessitates a higher operating pressure and a lower flow rate.[3][9] This combination leads to a significant reduction in analysis time and solvent consumption.[3][7] The use of formic acid in the mobile phase is more compatible with mass spectrometry (MS) detection, should this be required for impurity identification. The higher column temperature reduces mobile phase viscosity and can improve peak shape.

Performance Comparison: HPLC vs. UPLC

The following table summarizes the hypothetical performance data for the two methods, illustrating the key advantages of UPLC.

ParameterHPLC MethodUPLC Method
Run Time ~30 minutes~5 minutes
Resolution (Main Peak vs. Closest Impurity) 2.54.8
Peak Asymmetry (Main Peak) 1.21.1
Theoretical Plates 15,00035,000
Solvent Consumption per Run ~30 mL~2.5 mL
System Backpressure ~150 bar~600 bar

As the data demonstrates, the UPLC method offers a nearly six-fold reduction in run time and a significant improvement in resolution and efficiency.[7] This allows for a much higher sample throughput, which is critical in a drug development setting.

The Imperative of Forced Degradation Studies

To ensure that the analytical method is "stability-indicating," forced degradation studies are essential.[10][11] These studies involve subjecting the drug substance to harsh conditions to intentionally induce degradation.[11][12] The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products.[11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[10] Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[10] Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[12]

    • Photolytic Degradation: Expose the drug substance in solution to a calibrated light source according to ICH Q1B guidelines.

Forced_Degradation cluster_stress Stress Conditions cluster_products Degradation Products API This compound (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Heat Thermal Stress API->Heat Light Photolytic Stress API->Light DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Base->DP2 DP3 Degradant 3 Oxidation->DP3 DP4 Degradant 4 Heat->DP4 DP5 Degradant 5 Light->DP5

Caption: Forced Degradation Pathways of this compound.

The chromatograms from the stressed samples should be evaluated to ensure that all degradation peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is also recommended to confirm that the main peak is not co-eluting with any degradants.

Stress Condition% Degradation (Hypothetical)Number of Degradation PeaksResolution (Main Peak vs. Closest Degradant)
Acid Hydrolysis 15%23.5
Base Hydrolysis 8%14.2
Oxidation 25%32.9
Thermal 5%15.0
Photolytic 12%23.8
Method Validation: Ensuring Trustworthiness

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are a key part of demonstrating specificity.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Method

Both HPLC and UPLC are powerful techniques for the purity assessment of this compound. The choice between them often depends on the specific needs of the laboratory.

  • HPLC remains a robust and reliable workhorse for routine quality control, with a lower initial instrument cost.[3]

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening, complex impurity profiling, and method development where efficiency is paramount.[7]

Ultimately, a well-developed and validated stability-indicating chromatographic method, whether HPLC or UPLC, is indispensable for ensuring the quality, safety, and efficacy of this compound in the pharmaceutical development pipeline.

References

A Comparative Guide to 1H and 13C NMR Spectral Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, the quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each nucleus.

This guide offers an in-depth technical comparison of the ¹H and ¹³C NMR spectra of substituted quinolines. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the observed chemical shifts and coupling constants, providing you with the predictive power to analyze novel quinoline derivatives. We will dissect the influence of various substituents, comparing their effects based on electronic properties and position on the quinoline ring.

The Unsubstituted Quinoline Core: A Baseline for Comparison

Before delving into the effects of substituents, it is crucial to understand the NMR spectrum of the parent quinoline molecule. The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a significant influence on the electron distribution and, consequently, the NMR spectrum.[1]

The protons and carbons in quinoline are numbered as shown below. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at lower fields (higher ppm) compared to those on the benzene ring (H-5, H-6, H-7, H-8) due to the deshielding effect of the nitrogen atom.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for Unsubstituted Quinoline.

Data acquired in CDCl₃. Values may vary slightly with solvent and concentration.[2][3]

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
28.89dd, J = 4.2, 1.7150.3
37.41dd, J = 8.3, 4.2121.1
48.12dd, J = 8.3, 1.7136.2
4a--128.3
57.75d, J = 8.1126.6
67.52ddd, J = 8.4, 6.9, 1.5127.7
77.65ddd, J = 8.1, 6.9, 1.2129.4
88.08d, J = 8.4129.5
8a--148.4

The Influence of Substituents: A Comparative Analysis

Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable changes in the NMR spectra. These effects are primarily categorized into two types:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density on the ring through resonance and/or inductive effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density on the ring. This "deshielding" effect causes the signals of nearby nuclei to shift downfield (to a higher ppm value).[3]

The position of the substituent is as critical as its electronic nature. The effects are most pronounced at the ortho and para positions relative to the substituent.

Comparison 1: Electron-Donating Group - The Case of 6-Methoxyquinoline

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and weakly electron-withdrawing through induction. When placed at the 6-position, it significantly shields the protons and carbons in the benzenoid ring.

Table 2: Comparison of ¹H and ¹³C NMR Data for Quinoline and 6-Methoxyquinoline.

PositionQuinoline ¹H (ppm)6-Methoxyquinoline ¹H (ppm)Δδ (ppm)Quinoline ¹³C (ppm)6-Methoxyquinoline ¹³C (ppm)Δδ (ppm)
28.898.73-0.16150.3147.3-3.0
37.417.28-0.13121.1121.4+0.3
48.127.98-0.14136.2135.5-0.7
57.757.95+0.20126.6103.1-23.5
6---127.7157.9+30.2
77.657.33-0.32129.4131.2+1.8
88.086.98-1.10129.5127.2-2.3
OCH₃-3.86--55.3-

Data compiled from various sources.[2][4][5]

Analysis:

  • ¹H NMR: The most significant upfield shifts are observed for H-5 and H-7, which are ortho and para to the methoxy group, respectively. The effect is less pronounced on the pyridine ring protons.

  • ¹³C NMR: The ipso-carbon (C-6) shows a large downfield shift as expected. C-5 (ortho) and C-8 (meta) experience significant shielding (upfield shift), demonstrating the powerful resonance effect of the -OCH₃ group.

Comparison 2: Electron-Withdrawing Group - The Case of 2-Chloroquinoline

Chlorine is an electronegative atom that acts as an electron-withdrawing group through induction, but a weak electron-donating group through resonance. Its effect is most pronounced on the pyridine ring where it is located.

Table 3: Comparison of ¹H and ¹³C NMR Data for Quinoline and 2-Chloroquinoline.

PositionQuinoline ¹H (ppm)2-Chloroquinoline ¹H (ppm)Δδ (ppm)Quinoline ¹³C (ppm)2-Chloroquinoline ¹³C (ppm)Δδ (ppm)
2---150.3151.7+1.4
37.417.35-0.06121.1124.3+3.2
48.128.03-0.09136.2140.1+3.9
57.757.80+0.05126.6127.5+0.9
67.527.60+0.08127.7127.6-0.1
77.657.75+0.10129.4129.9+0.5
88.088.15+0.07129.5130.6+1.1

Data sourced from BenchChem.[2]

Analysis:

  • ¹H NMR: The protons on the benzenoid ring (H-5, H-6, H-7, H-8) are slightly deshielded. The protons on the pyridine ring (H-3 and H-4) show minor shifts, with their environment being significantly altered by the replacement of H-2 with Cl.

  • ¹³C NMR: The inductive effect of chlorine causes a downfield shift for the carbons in the pyridine ring, most notably C-3 and C-4. The ipso-carbon (C-2) also shows a downfield shift.

Resolving Complexity: The Role of 2D NMR Spectroscopy

For complex substituted quinolines, 1D NMR spectra can suffer from signal overlap, making unambiguous assignment challenging.[6] In these cases, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It helps trace the connectivity of protons within a spin system, for example, confirming the H-2, H-3, H-4 relationship in the pyridine ring.[3][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. It is incredibly powerful for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together molecular fragments and for assigning quaternary carbons (carbons with no attached protons), such as C-4a and C-8a in the quinoline ring.[7][9]

The following diagram illustrates a typical workflow for the complete structural elucidation of a novel substituted quinoline.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Unambiguous Assignment s1 Acquire 1D ¹H Spectrum s2 Acquire 1D ¹³C Spectrum s1->s2 s3 Initial Assignments (Chemical Shift, Multiplicity, Integration) s2->s3 s4 Acquire COSY (¹H-¹H Connectivity) s3->s4 If Overlap or Ambiguity Exists s5 Acquire HSQC (Direct ¹H-¹³C Correlation) s4->s5 s6 Acquire HMBC (Long-Range ¹H-¹³C Correlation) s5->s6 s7 Final Structure Elucidation s6->s7

Caption: Workflow for NMR analysis of substituted quinolines.

Visualizing Electronic Effects

The electronic effects of substituents can be visualized as a perturbation of the electron density of the quinoline ring. The diagram below illustrates this concept.

G cluster_quinoline cluster_effects quinoline Quinoline Ring shielding Shielding (Upfield Shift, Lower ppm) quinoline->shielding if EDG is present deshielding Deshielding (Downfield Shift, Higher ppm) quinoline->deshielding if EWG is present edg Electron-Donating Group (-OCH₃, -NH₂) edg->quinoline Increases Electron Density ewg Electron-Withdrawing Group (-NO₂, -Cl) ewg->quinoline Decreases Electron Density

Caption: Influence of substituents on NMR chemical shifts.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Reproducible and high-quality data is the bedrock of accurate spectral analysis. The following is a standardized protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra for quinoline derivatives.

1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified quinoline derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). CDCl₃ is a common first choice for many organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If an internal standard is required for quantitative analysis or precise referencing, a small amount of tetramethylsilane (TMS) can be added (defined as 0.00 ppm).

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, undamaged 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Data Acquisition

  • Instrument Setup: The NMR spectrometer should be properly calibrated. Insert the sample tube into the spinner and place it in the magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is critical for achieving high resolution (sharp, symmetrical peaks).

  • ¹H Spectrum Acquisition: A standard one-pulse experiment is typically used. Key parameters to consider are the spectral width (to encompass all proton signals), acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (usually 8 to 16 scans is sufficient for a sample of this concentration).

  • ¹³C Spectrum Acquisition: A proton-decoupled pulse sequence is standard. This simplifies the spectrum to singlets for each unique carbon and provides a sensitivity enhancement (Nuclear Overhauser Effect). Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands, depending on concentration and instrument sensitivity).

  • Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier Transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to produce the final, interpretable spectrum.

References

A Senior Application Scientist's Guide to the Rigorous Validation of MTT Assay Results for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for not only performing the MTT assay with precision but, more critically, for validating its findings through a multi-faceted approach. We will delve into the causality behind experimental choices, the inherent limitations of the MTT assay, and the strategic implementation of orthogonal assays to build a robust and trustworthy dataset for your novel quinoline compounds.

The MTT Assay: A Foundational, Yet Incomplete, Picture

The MTT assay's popularity stems from its simplicity and cost-effectiveness, making it an excellent tool for initial high-throughput screening.[2][3] However, it is crucial to recognize that the assay measures metabolic activity as a surrogate for cell viability. This distinction is paramount, as a compound can inhibit metabolic processes without inducing cell death, leading to a false-positive result. Conversely, some compounds may not affect mitochondrial respiration but can induce cytotoxicity through other mechanisms, resulting in a false negative.

Several factors can influence the outcome of an MTT assay, and a senior scientist must be cognizant of these potential pitfalls:

  • Chemical Interference: Quinoline scaffolds, with their diverse chemical space, can harbor reducing agents that non-enzymatically reduce MTT, leading to artificially high viability readings.[4] Ascorbic acid, sulfhydryl-containing compounds, and polyphenols are known interferents.[4]

  • MTT Toxicity: Prolonged incubation with the MTT reagent can itself be toxic to cells, confounding the results.[4][5]

  • Incomplete Solubilization: The formazan crystals produced are insoluble and require a solubilization step, typically with an organic solvent like DMSO or acidified isopropanol.[3][4] Incomplete solubilization can lead to inaccurate absorbance readings.

Given these limitations, a rigorous validation strategy is not just recommended; it is essential for the scientific integrity of your findings.

Experimental Design: Beyond a Single Endpoint

A robust assessment of a novel quinoline compound's cytotoxicity involves a multi-pronged approach. The following workflow illustrates a logical progression from initial screening to comprehensive validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Mechanistic Insight MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) MTT->LDH Confirm cytotoxicity SRB SRB Assay (Cellular Protein) MTT->SRB Alternative endpoint ATP ATP-based Assay (Cell Viability) MTT->ATP Direct viability measure Caspase Caspase Assay (Apoptosis) LDH->Caspase Investigate cell death mechanism CellCycle Cell Cycle Analysis SRB->CellCycle Assess cytostatic effects

Caption: A logical workflow for the validation of cytotoxicity data.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard starting point for assessing the metabolic activity of cells treated with novel quinoline compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the novel quinoline compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay serves as an excellent orthogonal method to validate MTT results by measuring a different hallmark of cell death: loss of membrane integrity.

Principle: Damaged or dying cells release the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.[6][7] The activity of this released LDH is measured in a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.[8]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and dye solution.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength as specified by the assay kit.

  • Controls: It is critical to include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[9]

Sulforhodamine B (SRB) Assay

The SRB assay provides an alternative measure of cell number based on total cellular protein content, making it less susceptible to interference from compounds that affect mitochondrial metabolism.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular mass.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Proceed as with the MTT assay.

  • Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[10][12]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[12]

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[13]

Data Presentation and Interpretation

For a clear and objective comparison, summarize your quantitative data in a structured table.

Table 1: Comparative Cytotoxicity of Novel Quinoline Compound QX-123

Assay TypeEndpoint MeasuredCell LineIC₅₀ (µM) after 48hInterpretation
MTT Metabolic ActivityA549 (Lung Cancer)15.2Indicates a reduction in metabolic activity.
LDH Membrane IntegrityA549 (Lung Cancer)45.8Suggests that at lower concentrations, the compound may be cytostatic rather than cytotoxic.
SRB Cellular ProteinA549 (Lung Cancer)18.5Corroborates the MTT result, indicating a loss of cell number or inhibition of proliferation.
CellTox-Glo™ ATP LevelsA549 (Lung Cancer)16.1Confirms a decrease in viable cells, aligning with MTT and SRB data.

Analysis of Hypothetical Data: In this example, the IC₅₀ value from the LDH assay is significantly higher than those from the MTT, SRB, and CellTox-Glo™ assays. This discrepancy suggests that at concentrations around 15-20 µM, the quinoline compound QX-123 may be primarily inhibiting cell proliferation or metabolic function (cytostatic) rather than causing widespread cell lysis (cytotoxic). This is a critical distinction for drug development, and one that would be missed by relying solely on the MTT assay.

Delving Deeper: Investigating the Mechanism of Action

Many quinoline derivatives are known to induce apoptosis or cause cell cycle arrest.[14][15] Understanding the mechanism of action of your novel compound adds another layer of validation to your cytotoxicity data.

G cluster_0 Potential Quinoline Compound Actions cluster_1 Corresponding Assay Readouts Quinoline Novel Quinoline Compound Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria Membrane Membrane Damage Quinoline->Membrane Protein Inhibition of Protein Synthesis Quinoline->Protein MTT_ATP MTT / ATP Assay (Reduced Signal) Mitochondria->MTT_ATP LDH_Assay LDH Assay (Increased Signal) Membrane->LDH_Assay SRB_Assay SRB Assay (Reduced Signal) Protein->SRB_Assay

Caption: Relationship between compound action and assay readout.

Conclusion: Building a Case for Your Quinoline Compound

References

A Comparative Guide to Quinoline Synthesis: Skraup vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the synthesis of the quinoline nucleus has been a cornerstone of heterocyclic chemistry, providing the scaffold for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods, the Skraup and Doebner-von Miller syntheses have historically been workhorse reactions. This guide offers a detailed comparative analysis of these two methods, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Differences

FeatureSkraup SynthesisDoebner-von Miller Synthesis
Carbon Source Glycerol (dehydrated in situ to acrolein)α,β-Unsaturated aldehydes or ketones
Typical Product Unsubstituted or substituted quinolines2- and/or 4-substituted quinolines
Reaction Vigor Highly exothermic, potentially violentGenerally less vigorous than Skraup
Primary Side Reaction Tar formation from acrolein polymerizationTar formation from α,β-unsaturated carbonyl polymerization
Key Reagents Aniline, glycerol, sulfuric acid, oxidizing agentAniline, α,β-unsaturated carbonyl, acid catalyst

Delving into the Mechanisms: A Tale of Two Pathways

While the Doebner-von Miller reaction is often considered a variation of the Skraup synthesis, their mechanistic nuances are critical to understanding their respective efficiencies and limitations.[1]

The Skraup synthesis commences with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive acrolein.[2] This is followed by a Michael-type conjugate addition of the aniline to acrolein. The resulting β-anilinopropionaldehyde then undergoes an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline, typically effected by an oxidizing agent such as nitrobenzene or arsenic pentoxide.[2][3]

The Doebner-von Miller synthesis , on the other hand, directly employs an α,β-unsaturated aldehyde or ketone.[4] The reaction mechanism is a subject of some debate but is generally believed to involve the conjugate addition of aniline to the α,β-unsaturated carbonyl compound.[4] This is followed by the addition of a second molecule of aniline to the carbonyl group of the initial adduct, which then cyclizes and eliminates a molecule of aniline to form a dihydroquinoline. This intermediate is subsequently oxidized to the final quinoline product. A proposed fragmentation-recombination mechanism has also been suggested based on isotope scrambling experiments.[5][6]

Figure 1: Simplified Reaction Mechanisms cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis Skraup_Start Aniline + Glycerol Acrolein Acrolein (in situ) Skraup_Start->Acrolein H₂SO₄ Skraup_Michael Michael Addition Acrolein->Skraup_Michael Skraup_Cyclization Cyclization & Dehydration Skraup_Michael->Skraup_Cyclization Dihydroquinoline_S 1,2-Dihydroquinoline Skraup_Cyclization->Dihydroquinoline_S Quinoline_S Quinoline Dihydroquinoline_S->Quinoline_S Oxidation DVM_Start Aniline + α,β-Unsaturated Carbonyl DVM_Michael Michael Addition DVM_Start->DVM_Michael DVM_Cyclization Cyclization DVM_Michael->DVM_Cyclization Dihydroquinoline_DVM Dihydroquinoline Intermediate DVM_Cyclization->Dihydroquinoline_DVM Quinoline_DVM Substituted Quinoline Dihydroquinoline_DVM->Quinoline_DVM Oxidation Figure 2: Skraup Synthesis Workflow Start Mix Aniline, Glycerol, Nitrobenzene Add_Acid Slowly Add H₂SO₄ Start->Add_Acid Add_Moderator Add FeSO₄ Add_Acid->Add_Moderator Heat Heat to 140-150°C Add_Moderator->Heat Cool Cool to Room Temperature Heat->Cool Dilute_Neutralize Dilute with H₂O & Neutralize with NaOH Cool->Dilute_Neutralize Distill Steam Distillation Dilute_Neutralize->Distill Separate Separate Organic Layer Distill->Separate Dry_Purify Dry & Distill Separate->Dry_Purify Product Pure Quinoline Dry_Purify->Product Figure 3: Doebner-von Miller Synthesis Workflow Start Reflux Aniline in HCl Add_Carbonyl Dropwise Addition of Crotonaldehyde in Toluene Start->Add_Carbonyl Reflux Continue Reflux (4-6h) Add_Carbonyl->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Purify Purify Wash_Dry->Purify Product Pure 2-Methylquinoline Purify->Product

References

Efficacy of Quinoline Derivatives in Overcoming Drug-Resistant Cancer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Drug Resistance in Oncology

The development of resistance to chemotherapy remains a formidable obstacle in the successful treatment of cancer. Multidrug resistance (MDR) allows cancer cells to exhibit cross-resistance to a broad spectrum of structurally and functionally unrelated anticancer drugs, significantly limiting therapeutic options and contributing to treatment failure. This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy. Consequently, there is a pressing need for the discovery and development of novel therapeutic agents that can circumvent or reverse these resistance mechanisms.

Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects. Their planar structure allows them to intercalate with DNA, and various derivatives have been shown to inhibit key cellular processes such as cell proliferation, angiogenesis, and to induce apoptosis.[1] Of particular interest to researchers is the potential of certain quinoline analogs to exhibit efficacy against drug-resistant cancer cell lines. While specific research on 4-Methylquinolin-3-amine derivatives is nascent, this guide will synthesize the current understanding of closely related quinoline compounds, providing a comparative analysis of their performance against drug-resistant cancer cells and offering a framework for future investigations into this chemical space.

The Quinoline Scaffold: A Versatile Pharmacophore for Anticancer Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry due to its ability to serve as a template for the design of molecules that can interact with various biological targets. The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Chemical Features Influencing Efficacy

Structure-activity relationship (SAR) studies on various quinoline derivatives have shed light on key chemical features that contribute to their anticancer and MDR-reversal activities:

  • Substitutions at the 4-position: The introduction of an amino group at the 4-position, creating 4-aminoquinolines, has been a particularly fruitful strategy. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The nature of the substituent on the amino group can greatly influence activity.

  • Modifications at the 7 and 8-positions: Halogenation or the introduction of methoxy groups at these positions can modulate the electronic properties and lipophilicity of the molecule, impacting its ability to interact with biological targets and penetrate cell membranes.

  • Side Chains: The addition of various side chains, often containing basic amine functionalities, can enhance the compound's ability to accumulate in the acidic environment of lysosomes, a mechanism implicated in the activity of some quinoline-based drugs like chloroquine.

Proposed Mechanisms of Action in Drug-Resistant Cancer

Quinoline derivatives appear to combat drug resistance through multiple mechanisms:

  • Inhibition of ABC Transporters: Several quinoline analogs have been shown to directly inhibit the function of P-glycoprotein, thereby preventing the efflux of co-administered chemotherapeutic drugs and restoring their cytotoxic effects.[1]

  • Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through various signaling pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Some quinoline compounds have been observed to cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.[4]

  • Targeting Key Signaling Pathways: Emerging research suggests that quinoline derivatives can modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5]

Below is a diagram illustrating a potential mechanism by which certain quinoline derivatives may overcome multidrug resistance.

MDR_Reversal cluster_cell Drug-Resistant Cancer Cell Quinoline_Derivative Quinoline Derivative Pgp P-glycoprotein (P-gp) Quinoline_Derivative->Pgp Inhibition Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp Efflux Nucleus Nucleus Chemo_Drug->Nucleus Induces DNA Damage Apoptosis Apoptosis Nucleus->Apoptosis Triggers Apoptosis_Assay_Workflow Treat_Cells Treat cells with quinoline derivative Harvest_Wash Harvest and wash cells Treat_Cells->Harvest_Wash Stain Stain with Annexin V-FITC and Propidium Iodide Harvest_Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

A Comparative Guide to the Antibacterial Spectrum of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1][2] Beyond their well-established antiparasitic properties, there is a growing body of evidence highlighting the potential of 4-aminoquinoline derivatives as a versatile class of antibacterial agents.[3][4][5] This guide provides a comprehensive comparison of the antibacterial spectrum of various 4-aminoquinolines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. Our focus is to deliver an in-depth technical resource that is both scientifically rigorous and practically applicable.

The quinoline ring itself is found in various natural products, and its derivatives have been synthesized for a wide range of pharmacological effects.[1] Chloroquine (CQ), a primary 4-aminoquinoline derivative, has been extensively used for malaria and has also demonstrated other biological activities, including antitumor and immunomodulatory effects.[1][2][6] The exploration of novel 4-aminoquinoline derivatives aims to enhance efficacy, minimize side effects, and broaden their therapeutic applications.[1]

The Antibacterial Mechanism of 4-Aminoquinolines

While the exact antibacterial mechanism of all 4-aminoquinolines is not fully elucidated and can vary between derivatives, several key modes of action have been proposed. One of the most accepted mechanisms involves the inhibition of heme polymerization in bacteria, similar to its action in malaria parasites.[7] This leads to the accumulation of toxic heme, which can cause oxidative stress and damage to the bacterial cell. Additionally, 4-aminoquinolines are weak bases that can accumulate in acidic compartments of bacterial cells, such as lysosomes, leading to an increase in pH and disruption of essential cellular processes.[2][8] Some derivatives may also interfere with bacterial DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV.[9]

Comparative Analysis of Antibacterial Spectrum

The antibacterial activity of 4-aminoquinolines is highly dependent on their chemical structure. Modifications to the quinoline core and the amino side chain can significantly impact their spectrum and potency. Below is a comparative summary of the antibacterial activity of selected 4-aminoquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from various studies.

Data Presentation
CompoundBacillus subtilis (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Chloroquine -->64>64[6]
HD1 62.5125>250>250[10]
HD2 31.262.5125250[10]
HD5 31.262.5125125[10]
HD6 815.662.5125[10]
Ciprofloxacin 0.510.250.5[10]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that newer synthetic 4-aminoquinoline derivatives, such as the hydrazone derivative HD6, exhibit significantly improved antibacterial activity compared to the parent compound, chloroquine, especially against Gram-positive bacteria.[10] However, their activity against Gram-negative bacteria like E. coli and P. aeruginosa remains a challenge, often requiring higher concentrations for inhibition.[6][10][11] It is also noteworthy that some quinoline-based compounds have shown promising activity against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][12]

Experimental Protocols for Determining Antibacterial Spectrum

To ensure the scientific integrity and reproducibility of antibacterial susceptibility testing, standardized methodologies are crucial. The following sections detail the step-by-step protocols for the two most common methods: the Broth Microdilution Assay and the Agar Diffusion Assay.

Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] It is considered a quantitative method and is highly accurate and reproducible.[13][15]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of 4-aminoquinoline serial_dilution Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilution Add to plate prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plate at 37°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement prep_plate Prepare Mueller-Hinton Agar (MHA) plate swab_plate Evenly swab the MHA plate with the bacterial inoculum prep_plate->swab_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->swab_plate prep_disks Impregnate sterile disks with 4-aminoquinoline place_disks Place impregnated disks on the agar surface prep_disks->place_disks swab_plate->place_disks incubate Incubate plate at 37°C for 18-24 hours place_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

References

A Comparative Guide to the Synthesis of 4-Methylquinolin-3-amine: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-Methylquinolin-3-amine is a valuable scaffold in medicinal chemistry, and its efficient, reproducible synthesis is a critical first step in many discovery and development programs. This guide provides an in-depth comparison of common laboratory-scale protocols for the synthesis of this compound, with a focus on reproducibility, scalability, and practical considerations for the modern research environment.

Introduction to this compound

The quinoline ring system is a cornerstone of many pharmaceuticals, and the specific substitution pattern of this compound makes it a particularly interesting building block. The presence of the amine group at the 3-position and the methyl group at the 4-position offers multiple points for further functionalization, enabling the exploration of diverse chemical space in drug discovery. The reliability of the synthetic route to this intermediate directly impacts the timeline and cost of research projects. This guide will dissect two primary, reproducible methods for its synthesis: the classical reduction of a nitroquinoline precursor using a metal salt and the more modern catalytic hydrogenation approach.

Comparative Analysis of Synthetic Protocols

The most common and direct precursor for the synthesis of this compound is 4-Methyl-3-nitroquinoline. The conversion of the nitro group to an amine is a standard transformation in organic synthesis, and several reliable methods exist for this purpose. We will compare two of the most prevalent methods: reduction with tin(II) chloride and catalytic hydrogenation.

ParameterProtocol 1: Tin(II) Chloride ReductionProtocol 2: Catalytic Hydrogenation
Primary Reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Hydrogen gas (H₂) with a catalyst (e.g., Pt/C)
Solvent Concentrated Hydrochloric AcidToluene, Ethanol
Temperature 50°CRoom Temperature to mild heating
Pressure Atmospheric1-3 atm (Parr hydrogenator)
Reported Yield ~80%[1]Typically high (often >90%)
Workup Basification, ExtractionFiltration, Concentration
Safety Considerations Corrosive acid, Tin wasteFlammable gas, Pyrophoric catalyst
Scalability ModerateHigh
Protocol 1: Reduction with Tin(II) Chloride

This classical method utilizes a strong reducing agent, tin(II) chloride, in an acidic medium to efficiently reduce the nitro group. The reaction proceeds through a series of single electron transfers from the tin(II) species to the nitro group.

Causality Behind Experimental Choices:

  • Concentrated Hydrochloric Acid: The acidic environment is crucial for the activity of the tin(II) chloride and for protonating the intermediates in the reduction pathway. It also serves to dissolve the starting material.

  • Tin(II) Chloride Dihydrate: This is a cost-effective and powerful reducing agent for nitro groups. The dihydrate form is stable and easy to handle.

  • 50°C Reaction Temperature: This moderate heating helps to increase the reaction rate without causing significant decomposition of the starting material or product.

  • Basification with Sodium Hydroxide: The workup requires neutralization of the strong acid and precipitation of tin salts, allowing for the extraction of the free amine product.

Protocol 2: Catalytic Hydrogenation

A more modern and often preferred method involves the use of a heterogeneous catalyst, such as platinum on carbon, and hydrogen gas. This method is generally cleaner and avoids the use of stoichiometric heavy metal reagents.

Causality Behind Experimental Choices:

  • Platinum on Carbon (Pt/C): This catalyst provides a high surface area for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction. Palladium on carbon (Pd/C) is also a common alternative.[2]

  • Toluene/Ethanol Solvent System: This solvent mixture is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.

  • Parr Hydrogenator: This apparatus allows for the safe use of hydrogen gas at pressures slightly above atmospheric, which significantly speeds up the reaction rate.

  • Filtration through Celite: The catalyst is easily removed by filtration at the end of the reaction, simplifying the purification process.

Experimental Protocols

Protocol 1: Step-by-Step Synthesis via Tin(II) Chloride Reduction
  • Dissolve 4-Methyl-3-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.

  • Heat the solution to 50°C with stirring.

  • Add tin(II) chloride dihydrate (2.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 50°C.

  • Continue stirring at 50°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Carefully adjust the pH to 9 with a 5 N aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a solid.[1]

Protocol 2: Step-by-Step Synthesis via Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 4-Methyl-3-nitroquinoline (1 equivalent) in a mixture of toluene and ethanol.

  • Add a catalytic amount of platinum on carbon (e.g., 5-10 mol%).

  • Seal the vessel and connect it to a Parr hydrogenator.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.[3]

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_0 Protocol 1: Tin(II) Chloride Reduction cluster_1 Protocol 2: Catalytic Hydrogenation A1 4-Methyl-3-nitroquinoline B1 Dissolve in conc. HCl A1->B1 C1 Add SnCl2·2H2O at 50°C B1->C1 D1 Stir Overnight C1->D1 E1 Workup: - Dilute with H2O - Basify with NaOH - Extract with EtOAc D1->E1 F1 This compound E1->F1 A2 4-Methyl-3-nitroquinoline B2 Dissolve in Toluene/Ethanol A2->B2 C2 Add Pt/C catalyst B2->C2 D2 Hydrogenate (Parr apparatus) C2->D2 E2 Workup: - Filter through Celite - Concentrate D2->E2 F2 This compound E2->F2

Caption: Comparative workflows for the synthesis of this compound.

Discussion on Reproducibility and Scalability

Both protocols are well-established and generally reproducible. However, there are key differences that may influence the choice of method for a particular application.

  • Reproducibility: The catalytic hydrogenation is often considered more reproducible, as the endpoint is clearly defined by the cessation of hydrogen uptake. The tin(II) chloride reduction relies on careful control of temperature and stoichiometry, and the workup can sometimes be complicated by the formation of emulsions.

  • Scalability: For larger-scale synthesis, catalytic hydrogenation is typically the preferred method. The ease of catalyst removal and the avoidance of large quantities of acidic and basic aqueous waste make it a more environmentally friendly and scalable process. The disposal of tin-containing waste from the SnCl₂ reduction can be problematic on a larger scale.

  • Equipment: The tin(II) chloride reduction requires standard laboratory glassware. In contrast, catalytic hydrogenation necessitates specialized equipment such as a Parr hydrogenator, which may not be available in all laboratories.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of 4-Methyl-3-nitroquinoline. The choice between the classical tin(II) chloride method and the more modern catalytic hydrogenation approach will depend on the specific needs of the researcher, including the scale of the reaction, available equipment, and environmental considerations. For routine, small-scale synthesis, the tin(II) chloride method is a viable and cost-effective option. However, for larger-scale production and for laboratories equipped for hydrogenation, the catalytic method offers a cleaner, more efficient, and highly reproducible alternative.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Methylquinolin-3-amine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety protocols and regulatory compliance. Our objective is to ensure that laboratory personnel can manage this chemical waste stream with confidence, safeguarding both personal safety and environmental integrity.

Core Principles and Hazard Profile

This compound, a substituted quinoline, belongs to the class of nitrogen-containing heterocyclic compounds and aromatic amines. As a guiding principle, all waste chemicals, including this compound and materials contaminated with it, should be treated as hazardous waste unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional[1].

Due to its chemical structure, this compound presents several potential hazards that dictate its handling and disposal protocols:

  • Irritation: Safety data for similar quinoline derivatives indicate that it may cause skin, eye, and respiratory irritation[2][3].

  • Genetic Defects: The parent compound, 4-methylquinoline, is suspected of causing genetic defects[2][4].

  • Carcinogenicity: Aromatic amines as a class are associated with potential carcinogenic and mutagenic properties[5]. The U.S. Environmental Protection Agency (EPA) has provisionally classified the related compound quinoline as a possible human carcinogen[6][7].

Crucially, this compound must never be disposed of down the drain or in regular trash [5][8]. Evaporation in a fume hood is also an illegal and unsafe disposal method[1].

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including disposal, personnel must be equipped with the appropriate PPE to minimize exposure risks. The following table summarizes the required equipment, grounded in OSHA standards.

Protection TypeSpecific EquipmentStandard (or equivalent)Rationale
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166Protects against splashes and vapors that can cause serious eye irritation[2][8][9].
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374Prevents skin contact, as the compound is a known skin irritant[2][8]. Gloves must be inspected prior to use and contaminated gloves must be disposed of as hazardous waste[2].
Body Laboratory coatN/AProvides a removable barrier to protect skin and personal clothing from contamination[8].
Respiratory Work in a well-ventilated area or under a chemical fume hoodOSHA 29 CFR 1910.134 or EN 149Minimizes the risk of inhaling vapors or mists, which may cause respiratory irritation[2][3][8].

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

Step 1: Waste Segregation

The first and most critical step is to segregate the waste. This compound waste must be kept separate from incompatible materials to prevent dangerous chemical reactions[8][10].

  • Do Not Mix With:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Strong reducing agents[4]

  • Classification: This compound is a non-halogenated organic waste . It is imperative to keep it segregated from halogenated waste streams to ensure it is sent to the correct disposal facility and process[5].

Step 2: Containerization

Proper containment is key to preventing leaks and environmental contamination.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container, which can be the original product container[1][8][11]. The container must have a secure, tight-fitting lid[8].

  • Filling: Do not overfill the container. A general rule is to fill to no more than 90% capacity to leave adequate headspace for vapor expansion[8][11].

  • Condition: Ensure the container is in good condition, free of leaks, and has no residue on the exterior[1].

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and prevents accidental misuse.

  • Primary Label: The container must be clearly and prominently labeled with the words "Hazardous Waste" [8][12].

  • Contents: The label must include the full chemical name, "this compound." If it is part of a solution, all chemical constituents and their approximate percentages must be listed[12][13].

Step 4: Accumulation and Storage

Designated storage areas ensure waste is managed safely before collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be close to the point of generation and under the supervision of laboratory personnel[10][11].

  • Secondary Containment: The SAA must utilize secondary containment, such as a larger tub or bin, to contain any potential leaks or spills and prevent them from reaching drains[1]. Incompatible waste streams within the same SAA must be stored in separate secondary containment[1].

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste within a laboratory setting.

G cluster_ppe Constant Requirement ppe Wear Appropriate PPE start Waste Generated (Pure compound, contaminated labware, or solutions) segregate Segregate as Non-Halogenated Organic Waste start->segregate select_container Select Leak-Proof, Chemically Compatible Container segregate->select_container label_container Label with 'Hazardous Waste' and Full Chemical Name(s) select_container->label_container store Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_container->store request_pickup Container is Full (≤90%): Submit Waste Pickup Request to EHS store->request_pickup ehs EHS Collects Waste for Final Disposal request_pickup->ehs end Waste Properly Disposed ehs->end

Caption: Workflow for this compound waste disposal.

Final Disposition: High-Temperature Incineration

The final disposal of this compound must be conducted by a licensed hazardous waste management facility[11]. Laboratory personnel should never attempt to transport hazardous waste off-site themselves[1][5]. The most common and effective method for destroying organic chemical waste is high-temperature incineration.

This process uses controlled oxidation at high temperatures to break down the hazardous organic compounds into less harmful substances like carbon dioxide and water[14]. For non-halogenated organic wastes such as this compound, a combustion temperature of at least 870°C (1600°F) with a residence time of 0.75 seconds or more is typically required to achieve a destruction efficiency of 98% or greater[14][15]. This ensures the complete breakdown of the molecule, preventing the release of harmful organic compounds into the environment.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area[5].

  • Don PPE: Before addressing the spill, put on the required PPE as detailed in Section 2[2].

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2][3][5]. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for disposal as hazardous waste[2][5].

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials, including wipes and contaminated solvent, must be collected and disposed of as hazardous waste[5].

  • Reporting: Report the spill to the laboratory supervisor and the institution's EHS office, regardless of the size[5].

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling protocols for 4-Methylquinolin-3-amine. As a substituted quinoline, this compound warrants a cautious approach due to the known hazards of related chemical structures. The guidance herein is synthesized from established safety data for analogous compounds and is designed to empower researchers, scientists, and drug development professionals to operate with the highest standards of safety. Our primary objective is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your work can proceed both innovatively and safely.

The Imperative for Caution: A Hazard-Based Rationale

While comprehensive toxicological data for this compound is not extensively published, the known hazards of structurally similar quinoline and aminoquinoline derivatives provide a solid framework for risk assessment. The core principle of laboratory safety dictates that we treat compounds with unknown toxicity as potentially hazardous.

Data from related compounds, such as 4-methylquinoline and 3-aminoquinoline, indicate the following potential hazards:

  • Skin and Eye Irritation: These compounds are often classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).[1][2]

  • Suspected Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects (H341).[1] This necessitates stringent measures to prevent any route of exposure.

  • General Toxicity: Aminoquinolines are often harmful if swallowed, in contact with skin, or inhaled.[3][4]

Given these potential risks, the adoption of a comprehensive PPE strategy is not merely a recommendation—it is an essential requirement for safe handling. The causality is clear: preventing exposure through a multi-layered defense of engineering controls and PPE is paramount to mitigating these health risks.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE must be a self-validating system, where each component addresses a specific hazard identified in our risk assessment. The following table summarizes the required PPE for handling this compound.

Body Area Required PPE Standard Rationale and Field-Proven Insights
Eyes & Face Tightly fitting safety goggles AND a full-face shield.EN 166 (EU) or ANSI Z87.1 (US)Goggles provide a seal against dust and aerosols, directly addressing the serious eye irritation hazard (H319).[2][5][6] A face shield is required over goggles when there is any risk of splash or energetic reaction, offering a broader barrier of protection.
Hands Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.EN 374Protects against direct skin contact, mitigating the risk of skin irritation (H315) and potential dermal absorption.[7] Gloves must be inspected before use and changed immediately upon known or suspected contact. Double-gloving allows for the removal of the contaminated outer layer without exposing the skin.[8]
Respiratory NIOSH-approved respirator with appropriate cartridges (e.g., P100 particulate filter for solids; organic vapor cartridges if aerosolized).NIOSH (US) or EN 143/149 (EU)Required if engineering controls (i.e., a fume hood) are not available or may be insufficient. This directly addresses the inhalation and respiratory irritation hazards (H335).[1][9] Use of a respirator requires proper fit-testing and training.[10]
Body A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.N/AA lab coat provides a critical barrier against accidental spills and contamination of personal clothing.[7][10] Ensuring no skin is exposed between the pant leg and shoe is a fundamental safety practice.

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. This workflow ensures that safety is integrated into every stage of the process.

Experimental Workflow for Safe Handling

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling & Disposal A Verify Fume Hood Functionality B Don Full PPE (as per Table) A->B C Designate & Prepare Work Area B->C D Transfer Compound Inside Fume Hood C->D E Weigh & Handle (Avoid Dust Generation) D->E F Securely Close Primary Container E->F G Decontaminate Work Surfaces & Equipment F->G H Segregate Waste (Contaminated PPE, etc.) G->H I Package & Label Hazardous Waste H->I J Contact EHS for Waste Pickup I->J

Caption: Workflow for handling this compound.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Before beginning any work, ensure a certified chemical fume hood is operational. This is your primary engineering control to minimize inhalation exposure.[9][11]

    • Don all required PPE as detailed in the table above.

    • Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood.[9]

    • Handle the solid material carefully to avoid the formation and inhalation of dust.[9]

    • If making a solution, add the solid to the solvent slowly.

    • Keep the primary container tightly sealed when not in use.

  • Decontamination and Hygiene:

    • After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the cleaning materials as hazardous waste.

    • Remove the outer pair of gloves (if double-gloving) before exiting the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Disposal Plan: Ensuring Environmental and Personnel Safety

All materials contaminated with this compound must be treated as hazardous waste. A failure to do so presents a risk to colleagues and the environment.

  • Waste Segregation: Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.[3][12]

  • Liquid Waste: Any solutions or rinsates containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[12] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to federal, state, and local regulations.[12]

Emergency Procedures: Immediate Actions

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

  • Spill: Evacuate the immediate area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[1] Carefully sweep or scoop the material into a sealed container for disposal as hazardous waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylquinolin-3-amine
Reactant of Route 2
4-Methylquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.